molecular formula C16H31NSSn B1421363 2-Methyl-5-(tributylstannyl)thiazole CAS No. 223418-75-5

2-Methyl-5-(tributylstannyl)thiazole

Cat. No.: B1421363
CAS No.: 223418-75-5
M. Wt: 388.2 g/mol
InChI Key: QBVDGHNBPOLJIZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(tributylstannyl)thiazole is a useful research compound. Its molecular formula is C16H31NSSn and its molecular weight is 388.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tributyl-(2-methyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDGHNBPOLJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-5-(tributylstannyl)thiazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-5-(tributylstannyl)thiazole (CAS: 223418-75-5)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a pivotal organotin reagent in modern organic synthesis. Identified by its CAS Number 223418-75-5, this compound is a specialized building block primarily utilized for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1] Its significance stems from the fusion of two key chemical motifs: the biologically important thiazole ring and the synthetically versatile tributylstannyl group. This dual-feature structure makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science, enabling the precise introduction of the 2-methylthiazole moiety into target molecules. This document will detail the compound's properties, its central role in the Stille cross-coupling reaction, a validated experimental protocol, critical safety considerations for handling organotin compounds, and its broader applications.

Compound Identification and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental design.

ParameterValueReference
CAS Number 223418-75-5[1]
Molecular Formula C₁₆H₃₁NSSn[1]
Molecular Weight 388.2 g/mol [1]
Appearance Liquid[1]
MDL Number MFCD01319032[1]
Storage Room temperature, under dry conditions[1]
Purity Specification Typically ≥98.5%[1]
Quality Control Infrared Spectrum conforms to structure[1]

The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[2] This structure is a core component of numerous FDA-approved drugs, including anticancer agents like Dasatinib and Dabrafenib, owing to its ability to engage in diverse biological interactions.[2][3] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][4] The utility of this compound lies in its capacity to serve as a direct precursor for novel, substituted thiazoles, allowing medicinal chemists to systematically explore structure-activity relationships in the design of next-generation therapeutics.[5]

The Stille Cross-Coupling Reaction: The Engine of Utility

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[1] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane (like our title compound) and an organic halide or triflate (R-X).[6][7][8] The reaction is highly valued for its tolerance of a wide variety of functional groups, making it a robust method for late-stage functionalization in complex syntheses.[7]

The Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium center.[7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 2-methylthiazole moiety in this case) to the palladium center, displacing the tin-containing byproduct (X-SnBu₃).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Stille_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L_n-R² pd_complex->transmetal_complex Transmetalation pd_complex->center R²-SnBu₃ transmetal_complex->pd0 Reductive Elimination transmetal_complex->end R¹-R² center->pd_complex X-SnBu₃ start->pd_complex R¹-X Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization prep_glass Flame-dry glassware under vacuum prep_reagents Degas solvent (Ar sparging) charge_flask Charge flask with Aryl-Iodide, Pd catalyst, CuI prep_reagents->charge_flask add_solvent Add anhydrous, degassed DMF via syringe charge_flask->add_solvent add_stannane Add this compound via syringe add_solvent->add_stannane heat Heat reaction mixture (e.g., 80-100 °C) add_stannane->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Cool and quench with aq. KF (to remove tin salts) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify via flash column chromatography extract->purify analyze Analyze pure product (¹H NMR, ¹³C NMR, HRMS) purify->analyze

Caption: A validated workflow for Stille coupling and product isolation.

  • Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum under an inert atmosphere of Argon.

  • Reagent Charging: To the flask, add the aryl iodide (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Stannane Addition: Add this compound (1.1 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This process precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-methylthiazole product. The structure and purity must be validated by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry).

Mandatory Safety and Handling Protocols

Organotin compounds are highly toxic and require stringent safety measures. [9][10]The toxicity is highest for compounds with three or four alkyl groups attached to the tin atom, such as the tributyltin moiety in the title compound. [9]

  • Hazard Overview: Organotins are toxic by all routes of exposure: inhalation, ingestion, and skin contact. [9]They can cause severe irritation to the skin and eyes and affect the central nervous system. [9][11]* Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemically resistant gloves, a lab coat, and chemical safety goggles. [12][13]* Handling Procedures: Use proper syringe and needle techniques for transferring the liquid reagent under an inert atmosphere. [12]Avoid contact with water, as some organotin compounds can react to produce flammable gases. [12][9]Ensure the work area is clear and that no one is working alone. [12]* Spill and Exposure:

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing. [9][13] * In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. [9][13] * For spills, use an absorbent material or spill pillow, place the waste in a clearly labeled, sealed container, and dispose of it according to institutional and regulatory guidelines. [9]* Waste Disposal: All glassware, needles, and materials contaminated with the organotin reagent must be rinsed with a solvent (e.g., hexanes or toluene) into a designated hazardous waste container. [12]Waste must be disposed of in a manner that conforms with local, state, and federal regulations. [13]

Broader Applications and Future Outlook

The utility of this compound extends beyond just one reaction. It is a gateway to a vast chemical space of thiazole-containing molecules.

  • Pharmaceuticals: It serves as a key intermediate for synthesizing compounds with potential antimicrobial, antifungal, and anticancer activities. [1]The ability to readily form C-C bonds allows for the creation of libraries of novel thiazole derivatives for high-throughput screening.

  • Agrochemicals: The thiazole ring is also present in various pesticides and herbicides. This reagent facilitates the development of new agrochemical agents. [1]* Materials Science: It is a building block for designing functional organic materials. The resulting thiazole-containing polymers or small molecules can possess unique electronic or optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. [1][14] As synthetic methodologies continue to advance, the demand for well-defined, functionalized building blocks like this compound will only increase, solidifying its role as a critical tool for innovation in chemical science.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Del Valle Lab. Standard Operating Procedures - Organotin Reagents. University of California, Berkeley. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

  • University of California, Los Angeles. Safety: Tin. [Link]

  • MySkinRecipes. This compound. [Link]

  • ChemicalBook. 5-METHYL-2-(TRIBUTYLSTANNYL)THIAZOLE CAS#: 848613-91-2. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77129, 2-Methylthiazole. [Link]

  • Wikipedia. Stille reaction. [Link]

  • SynArchive. Stille Coupling. [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. [Link]

  • Google Patents.
  • Autechaux, S. The Role of Thiazolyl Derivatives in Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Thiazole, 2-methyl-. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(tributylstannyl)thiazole, a key organotin reagent in modern organic synthesis. The document details its fundamental chemical and physical properties, with a primary focus on its precise molecular weight. It further elucidates common synthetic methodologies, explores its critical application as a precursor in palladium-catalyzed Stille cross-coupling reactions, and furnishes a detailed experimental protocol for its use. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory application. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science who utilize advanced synthetic intermediates.

Chemical Identity and Core Properties

This compound is an organostannane compound featuring a thiazole heterocyclic core. The tributyltin group at the 5-position makes it an exceptionally useful building block, particularly for the formation of carbon-carbon bonds with sp²-hybridized carbon atoms. Its precise chemical characteristics are fundamental to its application in synthesis.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. For this compound, the molecular weight is determined by the sum of the atomic weights of its constituent atoms (16 Carbon, 31 Hydrogen, 1 Nitrogen, 1 Sulfur, and 1 Tin).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 388.20 g/mol [1][2]
Molecular Formula C₁₆H₃₁NSSn[1][2]
CAS Number 848613-91-2[1][2]
Appearance Orange Liquid[3]
Boiling Point 379.6 ± 35.0 °C (Predicted)[3]
Storage Temperature Room Temperature[3]
Predicted pKa 3.22 ± 0.10[3]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.75,0.433!"]; S3 [label="S", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C_Me [label="CH₃", pos="-1.5,1!"]; Sn [label="Sn", pos="1.8,0!"]; C_Bu1 [label="CH₂CH₂CH₂CH₃", pos="2.8,0.5!"]; C_Bu2 [label="CH₂CH₂CH₂CH₃", pos="2.8,-0.5!"]; C_Bu3 [label="CH₂CH₂CH₂CH₃", pos="1.5,-1.2!"];

// Define edges for the thiazole ring N1 -- C2 [len=1.0]; C2 -- S3 [len=1.0]; S3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [len=1.0];

// Double bonds in the ring edge [style=double]; N1 -- C5; C2 -- S3;

// Substituents edge [style=solid]; C2 -- C_Me [len=1.0]; C5 -- Sn [len=1.2]; Sn -- C_Bu1 [len=1.2]; Sn -- C_Bu2 [len=1.2]; Sn -- C_Bu3 [len=1.2]; } Caption: Molecular structure of this compound.

Synthesis Methodologies

The synthesis of stannylated heterocycles like this compound typically involves the formation of a carbon-tin bond on a pre-existing thiazole ring. Common strategies include lithium-halogen exchange followed by quenching with a tributyltin electrophile.

A prevalent and effective method starts with 2-methyl-5-bromothiazole. The process involves deprotonation at a low temperature using a strong organolithium base, such as n-butyllithium, to generate a highly reactive lithiated intermediate. This intermediate is then quenched with tributyltin chloride to yield the final product.

  • Causality of Experimental Choice : The use of extremely low temperatures (e.g., -78 °C) is critical to prevent side reactions and decomposition of the thermally sensitive lithiated thiazole intermediate. Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential because organolithium reagents react violently with water.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[4] This palladium-catalyzed reaction is a powerful tool for forming C-C bonds, particularly between sp²-hybridized centers.[4] In this context, the thiazole moiety is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide/triflate.

The Stille reaction is renowned for its tolerance of a wide variety of functional groups, which minimizes the need for protecting group strategies in complex molecule synthesis.[4] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[4]

// Nodes Reactant1 [label="this compound\n(Organostannane)"]; Reactant2 [label="Ar-X\n(Aryl Halide/Triflate)"]; Catalyst [label="Pd(0) Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene, DMF)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Methyl-5-arylthiazole\n(Coupled Product)", fillcolor="#34A853"]; Byproduct [label="Bu₃Sn-X\n(Tin Byproduct)", fillcolor="#EA4335"]; ReactionVessel [label="Inert Atmosphere Reaction\n(N₂ or Ar)", shape=cds, style=rounded, fillcolor="#5F6368"];

// Edges Reactant1 -> ReactionVessel; Reactant2 -> ReactionVessel; Catalyst -> ReactionVessel; Solvent -> ReactionVessel; ReactionVessel -> Product; ReactionVessel -> Byproduct; } Caption: Workflow of the Stille cross-coupling reaction.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to use this compound to readily install this moiety onto various molecular frameworks makes it an invaluable tool for drug discovery and development professionals.

Experimental Protocol: Stille Coupling of this compound with an Aryl Iodide

This protocol provides a representative, self-validating procedure for a typical Stille cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide (e.g., Iodobenzene) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene

  • Schlenk flask and standard inert atmosphere glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq), the aryl iodide (1.1 eq), and the palladium catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Degassing (Crucial Step): Subject the reaction mixture to three cycles of "freeze-pump-thaw" to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate. To remove the toxic tin byproducts, wash the organic solution with an aqueous potassium fluoride (KF) solution. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-methyl-5-arylthiazole.

Safety and Handling

Organotin compounds are highly toxic and require careful handling in a well-ventilated fume hood.[5]

  • Toxicity: Toxic if swallowed or in contact with skin, and harmful if inhaled.[5] Causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[5]

  • Handling: Avoid breathing vapors or mists.[5] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a well-ventilated, secure area.[5]

  • Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Avoid release to the environment as the compound is harmful to aquatic life.[5]

Conclusion

This compound, with a precise molecular weight of 388.20 g/mol , is a potent and versatile reagent in synthetic organic chemistry. Its primary application in Stille cross-coupling reactions provides a reliable pathway for the synthesis of complex molecules containing the 2-methylthiazole-5-yl moiety, a common structural motif in pharmaceuticals and functional materials. While the toxicity of organostannanes necessitates stringent safety precautions, the synthetic advantages offered by this compound ensure its continued importance in advanced chemical research and development.

References

  • Stille reaction. Wikipedia. [Link]

Sources

Structure Elucidation of 2-Methyl-5-(tributylstannyl)thiazole: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(tributylstannyl)thiazole is a key organometallic building block, primarily utilized in Stille cross-coupling reactions to synthesize complex heterocyclic compounds for pharmaceutical and materials science applications.[1] Its utility is predicated on its precise chemical structure. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction to create a self-validating analytical workflow.

The Strategic Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and confidence in the final assignment is only achieved when all pieces converge to support a single, unambiguous structure. Our strategy begins with non-destructive spectroscopic methods (NMR, IR) to build a preliminary structural hypothesis, which is then confirmed by destructive analysis (MS) for molecular weight and fragmentation, and ultimately, proven definitively by X-ray crystallography for solid-state conformation.

cluster_0 Initial Characterization cluster_1 Hypothesis & Refinement cluster_2 Definitive Proof cluster_3 Final Structure NMR (1H, 13C, 119Sn) NMR (1H, 13C, 119Sn) Data Integration Data Integration NMR (1H, 13C, 119Sn)->Data Integration Connectivity & Environment Mass Spec (MS) Mass Spec (MS) Mass Spec (MS)->Data Integration MW & Isotopic Pattern IR Spec IR Spec IR Spec->Data Integration Functional Groups X-ray Crystallography X-ray Crystallography Data Integration->X-ray Crystallography Informs Crystallization Strategy Confirmed Structure Confirmed Structure Data Integration->Confirmed Structure X-ray Crystallography->Confirmed Structure Unambiguous Proof

Caption: Overall workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation for organic and organometallic compounds. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei. For this molecule, we are interested in ¹H, ¹³C, and, crucially, ¹¹⁹Sn nuclei.[2]

Expert Rationale:

We don't just run a proton NMR; we employ a suite of experiments. ¹H NMR gives us the initial proton count and splitting patterns. ¹³C NMR maps the carbon skeleton. Critically, ¹¹⁹Sn NMR directly observes the tin center, providing immediate confirmation of its chemical state.[2] Finally, 2D experiments like HSQC and HMBC are not optional; they are essential for definitively linking the proton and carbon frameworks, ensuring each atom is correctly assigned.

Predicted NMR Data

The following table summarizes the expected chemical shifts and coupling constants. These predictions are based on established data for thiazole and organotin compounds.[2][3][4]

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Couplings (J, Hz)
¹H Thiazole-H4~7.5 - 7.8s-
Thiazole-CH₃~2.5 - 2.7s-
Sn-(CH₂)₃-CH₃ (α-CH₂)~1.0 - 1.2t~8 Hz (to β-CH₂), ²J(¹¹⁹Sn-¹H) ~50-60 Hz
Sn-(CH₂)₃-CH₃ (β, γ-CH₂)~1.2 - 1.6m-
Sn-(CH₂)₃-CH₃ (δ-CH₃)~0.8 - 0.9t~7 Hz (to γ-CH₂)
¹³C Thiazole-C2 (C-CH₃)~165 - 170s-
Thiazole-C5 (C-Sn)~150 - 155s¹J(¹¹⁹Sn-¹³C) ~400-500 Hz
Thiazole-C4 (C-H)~140 - 145s-
Thiazole-CH₃~18 - 20s-
Sn-(CH₂)₃-CH₃ (α-C)~9 - 11s¹J(¹¹⁹Sn-¹³C) ~350-380 Hz
Sn-(CH₂)₃-CH₃ (β-C)~29 - 30s²J(¹¹⁹Sn-¹³C) ~20-25 Hz
Sn-(CH₂)₃-CH₃ (γ-C)~27 - 28s³J(¹¹⁹Sn-¹³C) ~60-70 Hz
Sn-(CH₂)₃-CH₃ (δ-C)~13 - 14s-
¹¹⁹Sn (C₄H₉)₃Sn-Thiazole-10 to -30s-

Self-Validation Check: The presence of satellite peaks on the proton and carbon signals adjacent to the tin atom, with coupling constants in the expected ranges, provides immediate validation of the Sn-C bond connectivity. The single peak in the ¹¹⁹Sn spectrum confirms a single tin environment.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the molecular weight of the compound, a critical piece of the structural puzzle. For organotin compounds, MS offers a unique and powerful validation tool: the characteristic isotopic pattern of tin.

Expert Rationale:

Tin has ten stable isotopes, with the most abundant being ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn.[5] This creates a highly distinctive "isotopic cluster" for the molecular ion and any tin-containing fragments. Observing this exact pattern is an unambiguous confirmation of the presence and number of tin atoms in a given ion. We would typically employ a soft ionization technique like Electrospray Ionization (ESI) or GC-MS with Electron Ionization (EI).[5][6][7]

Predicted Mass Spectrometry Data
Ion Formula Calculated m/z (for ¹²⁰Sn) Expected Fragmentation Pathway
[M]+C₁₆H₃₁NSSn389.12Molecular Ion
[M-C₄H₉]+C₁₂H₂₂NSSn332.05Loss of one butyl radical
[M-2(C₄H₉)]+C₈H₁₃NSSn274.98Loss of two butyl radicals
[M-3(C₄H₉)]+C₄H₄NSSn217.91Loss of three butyl radicals (thiazolyl-tin)
[(C₄H₉)₃Sn]+C₁₂H₂₇Sn291.12Cleavage of Sn-Thiazole bond
[C₄H₄NS]+C₄H₄NS98.01Thiazolyl fragment

Trustworthiness: The observation of the molecular ion cluster matching the theoretical isotopic distribution for C₁₆H₃₁NSSn provides very high confidence in the elemental formula. The fragmentation pattern, particularly the sequential loss of butyl groups (57 Da), further validates the proposed tributylstannyl moiety.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information, it serves as a quick quality check.

Expert Rationale:

For this compound, the IR spectrum will be dominated by C-H stretching and bending vibrations from the numerous butyl groups. However, the key diagnostic signals are the C=N and C=C stretching frequencies characteristic of the thiazole ring.[8] Their presence in the expected region confirms the integrity of the heterocyclic core.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Assignment
3100 - 3050C-H StretchThiazole ring C-H
2960 - 2850C-H StretchTributyl group CH₃ and CH₂
~1600 & ~1480C=N / C=C StretchThiazole ring vibrations
1465 - 1375C-H BendTributyl group CH₃ and CH₂
~600 - 800C-S StretchThiazole ring C-S

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of NMR and MS provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction is the only technique that delivers an unambiguous, three-dimensional map of the atomic positions in the solid state.[9][10][11]

Expert Rationale:

This technique is the final arbiter of structure. It will definitively confirm the connectivity, including the exact point of attachment of the tributylstannyl group to the 5-position of the 2-methylthiazole ring. It also provides precise bond lengths and angles, which can offer insights into the electronic nature of the molecule.

Purified_Sample Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purified_Sample->Crystal_Growth Crystal_Mount Mounted Crystal Crystal_Growth->Crystal_Mount Xray_Source X-ray Source Xray_Source->Crystal_Mount Detector Detector Crystal_Mount->Detector Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Structure_Solution Structure Solution (Phase Problem) Diffraction_Pattern->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Standard Operating Protocols

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh ~10-20 mg of the compound into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for organotin compounds and has a well-defined residual solvent peak.

  • Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure a homogeneous solution.

  • Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

    • Acquire a ¹¹⁹Sn spectrum. This may require a longer acquisition time.

    • Acquire 2D correlation spectra (COSY, HSQC, HMBC) to establish connectivity.

GC-MS Sample Preparation and Analysis

Note: Organotin compounds can be thermally labile. A gentle temperature program is advised.[12]

  • Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Method:

    • Inlet Temp: 250 °C

    • Column: Standard non-polar column (e.g., HP-5MS).

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

FTIR Sample Preparation (Neat Liquid)
  • Preparation: Place one drop of the neat liquid sample directly onto the diamond window of an ATR-FTIR spectrometer or between two NaCl salt plates.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal or dispose of the salt plates according to laboratory safety protocols.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, integrated analytical approach. While each method provides valuable data, it is the convergence of evidence—the connectivity from NMR, the molecular formula from MS, the functional group confirmation from IR, and the definitive 3D structure from X-ray crystallography—that provides the unshakeable foundation for its structural assignment. This self-validating system ensures the highest degree of scientific integrity, which is paramount for researchers and developers who rely on this building block for their synthetic endeavors.

References

  • Holcapek, M., et al. (2003). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(11), 2634-2642. [Link]

  • Jancarik, A., et al. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(18), 6571-6579. [Link]

  • Alfaifi, M. S., et al. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • Ahmad, I., et al. (2021). Investigating the structural chemistry of organotin(IV) compounds: recent advances. Oriental Journal of Chemistry, 37(3), 513-526. [Link]

  • Oriental Journal of Chemistry. (2021). Investigating the structural chemistry of organotin(IV) compounds: recent advances. [Link]

  • De Kimpe, N., et al. (2020). X-ray crystallographic study on selected thiazolines. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]

  • El-Metwaly, N. M., et al. (2021). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • Fun, H.-K., et al. (2019). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 24(22), 4059. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 441. [Link]

  • Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(30), 27073-27084. [Link]

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. [Link]

  • Genc, N., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Organotin chemistry. [Link]

  • Genc, N., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]

  • Wang, W., & Cao, Z. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies. [Link]

  • Di Masi, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Microchemical Journal, 199, 110201. [Link]

  • Arienzo, M., et al. (2019). Mapping of Organotin compounds in sediments of Mar Piccolo (Taranto, Italy) using Gas Chromatography-Mass Spectrometry. IEEE Xplore. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. [Link]

  • Cherkupally, P., et al. (2017). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

  • NIST. (n.d.). Thiazole, 2-methyl-. NIST Chemistry WebBook. [Link]

  • S. M., S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. [Link]

  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(11), 2650. [Link]

  • Plech, T., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4967. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methyl-5-(tributylstannyl)thiazole is a key organotin reagent and a versatile building block in modern organic synthesis. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the efficient formation of carbon-carbon bonds.[1][2] The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, which makes this reagent particularly valuable for the synthesis of novel pharmaceutical agents and complex molecular architectures.[3] This guide provides an in-depth analysis of the principal synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of Organostannylthiazoles

Organotin compounds, or stannanes, have become indispensable tools in synthetic chemistry since the development of the Stille cross-coupling reaction.[2] These reagents offer a unique balance of stability and reactivity; they are generally stable to air and moisture and tolerant of a wide variety of functional groups, yet they readily participate in transmetalation with palladium complexes to forge new C-C bonds under mild conditions.[1]

The target molecule, this compound, combines the synthetic flexibility of the tributylstannyl group with the pharmacologically significant thiazole ring.[4] This specific isomer is of particular interest as it allows for functionalization at the C5 position of the 2-methylthiazole core, a common motif in biologically active compounds.[5][6] Its application facilitates the late-stage introduction of the 2-methylthiazole unit, a critical strategy in drug discovery for optimizing lead compounds.

This document will explore the most prevalent and efficient synthetic routes, with a primary focus on the direct lithiation-stannylation of 2-methylthiazole.

Principal Synthetic Strategies

The synthesis of this compound is primarily achieved through the creation of a nucleophilic thiazole intermediate, which is then quenched with an electrophilic tin species, typically tributyltin chloride. The two most field-proven strategies involve either direct deprotonation (lithiation) or a halogen-metal exchange followed by stannylation.

Strategy A: Directed ortho-Metalation (DoM) via Lithiation

This is the most direct and widely employed method. It relies on the deprotonation of 2-methylthiazole using a strong organolithium base.

Causality and Mechanistic Insight: The regioselectivity of this reaction is governed by the relative acidity of the protons on the thiazole ring. The proton at the C2 position is the most acidic; however, this position is blocked by the methyl group. Consequently, the next most acidic proton, at the C5 position, is abstracted by the strong base. This kinetic deprotonation is typically performed at very low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The low temperature is critical to prevent side reactions and potential decomposition of the lithiated intermediate.

Upon successful formation of 2-methyl-5-lithiothiazole, the reaction is quenched with tributyltin chloride. The highly nucleophilic carbon of the lithiated thiazole attacks the electrophilic tin atom, displacing the chloride ion and forming the desired C-Sn bond.

Below is a visualization of the overall synthetic workflow.

cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product Start_Thiazole 2-Methylthiazole Step1 Lithiation: Deprotonation at C5 position (-78 °C, Anhydrous THF) Start_Thiazole->Step1 Start_Base n-Butyllithium (n-BuLi) Start_Base->Step1 Start_Tin Tributyltin Chloride Step2 Stannylation: Electrophilic Quench Start_Tin->Step2 Step1->Step2 Forms 2-Methyl-5-lithiothiazole Step3 Work-up & Purification: Aqueous Quench, Extraction, Column Chromatography Step2->Step3 End_Product This compound Step3->End_Product

Caption: High-level workflow for the synthesis of this compound.

Strategy B: Halogen-Metal Exchange

An alternative route involves starting with a halogenated precursor, such as 2-methyl-5-bromothiazole.[7][8] This compound can undergo a halogen-metal exchange with an organolithium reagent (e.g., n-BuLi) to generate the same 2-methyl-5-lithiothiazole intermediate as in Strategy A, which is then quenched with tributyltin chloride.

Causality and Rationale: This method is useful when the starting halogenated thiazole is more readily available or cost-effective than 2-methylthiazole itself. The driving force for the halogen-metal exchange is the formation of a more stable organolithium species. The subsequent stannylation step follows the same mechanism as described previously.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on precursor availability, scalability, and laboratory capabilities. The following table summarizes the key aspects of the primary route.

ParameterStrategy A: Direct Lithiation
Starting Material 2-Methylthiazole
Key Reagents n-Butyllithium (or LDA), Tributyltin Chloride
Critical Conditions Anhydrous THF, -78 °C
Advantages High atom economy, direct, fewer steps
Disadvantages Requires stringent anhydrous/anaerobic conditions, handling of pyrophoric n-BuLi

Detailed Experimental Protocol: Direct Lithiation of 2-Methylthiazole

This protocol is a self-validating system designed for reproducibility by trained organic chemists.

CAUTION: Organolithium reagents are pyrophoric and react violently with water. Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[9]

Materials and Reagents:

  • 2-Methylthiazole (1.0 eq)

  • n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)

  • Tributyltin chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Initial Charge: Add anhydrous THF to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 2-methylthiazole (1.0 eq) dropwise to the cold THF.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the direct lithiation and stannylation of 2-methylthiazole.

G cluster_step1 Step 1: Lithiation (Deprotonation) cluster_step2 Step 2: Stannylation (Electrophilic Quench) Thiazole 2-Methylthiazole (Reactant) BuLi n-BuLi (Base) Lithiated 2-Methyl-5-lithiothiazole (Intermediate) Thiazole->Lithiated -BuH SnCl Tributyltin Chloride (Electrophile) Product This compound (Product) Lithiated->Product -LiCl

Caption: Mechanism of synthesis via direct lithiation and stannylation.

Note: The images in the diagram are illustrative placeholders.

Conclusion and Future Outlook

The synthesis of this compound via direct lithiation is a robust and efficient method for accessing this valuable synthetic intermediate. While the toxicity of organotin compounds necessitates careful handling, their utility in constructing complex molecules for drug discovery and materials science remains significant.[10] Future research may focus on developing catalytic, tin-free coupling methods or protocols that utilize substoichiometric amounts of tin to mitigate environmental and safety concerns.[11] However, the reliability and high yield of the Stille coupling ensure that stannanes like this compound will continue to be important tools for synthetic chemists in the foreseeable future.

References

  • Organotin Reagents - Sigma-Aldrich. Sigma-Aldrich.
  • Organotin reagents Definition - Inorganic Chemistry II Key Term - Fiveable. Fiveable.
  • Synthesis and Biological Activities of Organotin (IV)
  • Organotin Compounds - BNT Chemicals. BNT Chemicals.
  • Exploring the Applications of Organotin Compounds in Synthesis. Santa Cruz Biotechnology.
  • Buy 2-(Tributylstannyl)thiazole | 121359-48-6 - Smolecule. Smolecule.
  • 2-(Tributylstannyl)
  • Process for the preparation of 2-methylthiazole-5-carboxylates - US5880288A.
  • Stille reaction - Wikipedia. Wikipedia.
  • 2-Bromo-5-methylthiazole 41731-23-1 wiki - Guidechem. Guidechem.
  • Stille Coupling - SynArchive. SynArchive.
  • 2-Bromo-5-methylthiazole [CAS: 41731-23-1] - Ivy Fine Chemicals. Ivy Fine Chemicals.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • 2-Bromo-5-methylthiazole - LookChem. LookChem.
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry.
  • 2-Tributylstannylthiazole 97 121359-48-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl] - NIH.
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
  • 41731-23-1|2-Bromo-5-methylthiazole|BLD Pharm. BLD Pharm.
  • 5-METHYL-2-(TRIBUTYLSTANNYL)THIAZOLE | 848613-91-2 - ChemicalBook. ChemicalBook.
  • Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed.
  • Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes.
  • tributyl(3-methyl-2-butenyl)tin - Organic Syntheses Procedure. Organic Syntheses.

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Spectral Characterization of 2-Methyl-5-(tributylstannyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-Methyl-5-(tributylstannyl)thiazole, a key organometallic intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the structure, purity, and reactivity of this versatile building block.

Introduction: The Significance of this compound

This compound belongs to the class of organostannane reagents, which are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The presence of the tributyltin moiety at the 5-position of the 2-methylthiazole ring allows for the regioselective introduction of this important heterocyclic scaffold into a diverse range of organic molecules. Thiazole rings are prevalent in numerous biologically active compounds and functional materials. Understanding the spectral signature of this reagent is paramount for any researcher employing it in a synthetic sequence, as it provides a direct method for quality control and reaction monitoring.

The molecular structure of this compound is presented below:

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for both the 2-methylthiazole and the tributyltin moieties. The chemical shifts are influenced by the electron-donating nature of the tributylstannyl group.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Singlet1HH-4 (thiazole ring)
~2.7Singlet3H-CH₃ (at C-2)
~1.4 - 1.6Multiplet6HSn-(CH₂-CH₂ -CH₂-CH₃)₃
~1.2 - 1.4Sextet6HSn-(CH₂-CH₂-CH₂ -CH₃)₃
~1.0 - 1.2Multiplet6HSn-(CH₂ -CH₂-CH₂-CH₃)₃
~0.9Triplet9HSn-(CH₂-CH₂-CH₂-CH₃ )₃

Expertise & Experience: The singlet at ~7.5-7.7 ppm is characteristic of the lone proton on the thiazole ring at the C-4 position. Its downfield shift is typical for aromatic protons. The singlet at ~2.7 ppm corresponds to the methyl group at the C-2 position. The signals for the butyl groups of the tributyltin moiety appear in the upfield region (0.9-1.6 ppm) and exhibit complex multiplets due to proton-proton coupling. The protons alpha to the tin atom are typically the most deshielded of the butyl chain. Tin has two NMR-active isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance), both with a spin of 1/2. This can lead to the presence of satellite peaks flanking the signals of protons on the carbon atoms directly attached to tin, with typical ²J(Sn-H) coupling constants.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165 - 170C-2 (thiazole ring)
~145 - 150C-4 (thiazole ring)
~130 - 135C-5 (thiazole ring)
~29Sn-(CH₂-CH₂ -CH₂-CH₃)₃
~27Sn-(CH₂-CH₂-CH₂ -CH₃)₃
~19-CH₃ (at C-2)
~14Sn-(CH₂-CH₂-CH₂-CH₃ )₃
~11Sn-(CH₂ -CH₂-CH₂-CH₃)₃

Expertise & Experience: The carbons of the thiazole ring are observed in the aromatic region. The C-2 carbon, being adjacent to the nitrogen atom, is typically the most downfield. The carbon directly attached to the tin atom (C-5) will also show coupling to the tin isotopes, with a large ¹J(Sn-C) coupling constant, which is a definitive diagnostic feature. The chemical shifts of the butyl carbons are characteristic of alkyl chains attached to a metal.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 250 ppm and a relaxation delay of 2-5 seconds.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the molecule. The spectrum will be a composite of the vibrations from the 2-methylthiazole ring and the tributyltin group.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch (thiazole ring)
2955 - 2850StrongAliphatic C-H stretch (butyl & methyl groups)
~1600 & ~1480MediumC=C and C=N stretching (thiazole ring)[1][2]
1465 - 1450MediumCH₂ scissoring (butyl groups)
1375 - 1365MediumCH₃ symmetric bending (methyl group)
1100 - 1000MediumThiazole ring vibrations[2]
Below 800Medium-StrongC-S stretching and out-of-plane C-H bending

Expertise & Experience: The most prominent features in the IR spectrum will be the strong C-H stretching vibrations of the numerous butyl and methyl groups in the 2955-2850 cm⁻¹ region. The characteristic stretching vibrations of the thiazole ring (C=C and C=N) are expected in the 1600-1480 cm⁻¹ range. The presence of both aromatic and aliphatic C-H stretches is a key diagnostic feature.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
389/387/385Low[M]⁺ (Molecular ion, showing isotopic pattern of Sn)
332/330/328High[M - C₄H₉]⁺ (Loss of a butyl radical)[3]
275/273/271Medium[M - 2(C₄H₉)]⁺ (Loss of two butyl radicals)[3]
218/216/214Medium[M - 3(C₄H₉)]⁺ (Loss of three butyl radicals)[3]
99Medium[C₄H₅NS]⁺ (2-methylthiazole radical cation)
57High[C₄H₉]⁺ (Butyl cation)

Expertise & Experience: The mass spectrum of this compound will be characterized by the distinctive isotopic pattern of tin. The molecular ion peak may be weak or absent in EI-MS. The most prominent fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (mass 57).[3] The observation of the [M - 57]⁺, [M - 114]⁺, and [M - 171]⁺ fragments is highly diagnostic. A significant peak at m/z 99, corresponding to the 2-methylthiazole radical cation, is also expected. The base peak is often the tributyltin cation ([Bu₃Sn]⁺) at m/z 291 (for the most abundant tin isotope) or the butyl cation at m/z 57.

MS_Fragmentation M [M]⁺ (m/z 389/387/385) M_minus_Bu [M - C₄H₉]⁺ (m/z 332/330/328) M->M_minus_Bu - C₄H₉• Thiazole [C₄H₅NS]⁺ (m/z 99) M->Thiazole - •Sn(C₄H₉)₃ Bu [C₄H₉]⁺ (m/z 57) M->Bu M_minus_2Bu [M - 2C₄H₉]⁺ (m/z 275/273/271) M_minus_Bu->M_minus_2Bu - C₄H₉• M_minus_3Bu [M - 3C₄H₉]⁺ (m/z 218/216/214) M_minus_2Bu->M_minus_3Bu - C₄H₉•

Figure 3: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of compound.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: The mass spectrum is recorded, typically over a mass range of m/z 50-500.

Conclusion

The comprehensive spectral analysis of this compound via NMR, IR, and MS provides a robust and reliable method for its identification and characterization. The key diagnostic features include the characteristic proton and carbon signals of the 2-methylthiazole ring and the tributyltin moiety in NMR, the prominent aliphatic C-H stretches in IR, and the sequential loss of butyl groups in MS, all accompanied by the distinctive isotopic signature of tin. This guide serves as a valuable resource for scientists working with this important synthetic building block, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(3), 291-297.
  • ResearchGate. (n.d.). MS fragmentation of tributyltin chloride (A), triphenyltin chloride (B) and tetraphenyltin (C). Retrieved from [Link]

  • ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Introduction: The Strategic Importance of Organostannylthiazoles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-(tributylstannyl)thiazole: Properties, Synthesis, and Application

The thiazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] When functionalized with an organostannyl group, such as tributyltin, the thiazole ring is transformed into a potent building block for complex molecule synthesis.

This guide focuses on this compound, an organotin reagent designed for precision and versatility in carbon-carbon bond formation. The tributylstannyl moiety serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, allowing for the strategic introduction of the 2-methylthiazole unit into a larger molecular framework.[5] This capability is of paramount importance to researchers in drug discovery and materials science, where the controlled assembly of complex architectures is essential. As a senior application scientist, this document provides a comprehensive overview of the core physical properties, spectroscopic signatures, synthesis protocols, and safety considerations for this compound, grounded in both theoretical principles and practical, field-proven insights.

Part 1: Physicochemical Properties

Understanding the physical properties of a reagent is fundamental to its effective use in the laboratory. These parameters dictate appropriate storage, handling, and reaction conditions. While specific experimental data for this compound is limited, we can compile its known properties and draw valuable comparisons with its isomers and related analogs to build a comprehensive profile.

The compound is described as a liquid at room temperature.[5] Key molecular and physical data are summarized in the table below, juxtaposed with data from closely related structural isomers to provide context for researchers.

PropertyThis compound5-Methyl-2-(tributylstannyl)thiazole2-(Tributylstannyl)thiazole
CAS Number 223418-75-5[5]848613-91-2[6]121359-48-6[7]
Appearance Liquid[5]Orange Liquid[6]Clear, almost colorless liquid[8]
Molecular Formula C₁₆H₃₁NSSn[5]C₁₆H₃₁NSSn[6]C₁₅H₂₉NSSn[8]
Molecular Weight 388.2 g/mol [5]388.2 g/mol [6]374.17 g/mol [7][8]
Boiling Point Data not available379.6 ± 35.0 °C (Predicted)[6]307–309 °C (lit.)[7][8]
Density Data not availableData not available1.1900 g/mL at 25 °C (lit.)[7][8]
Refractive Index Data not availableData not availablen20/D 1.5200 (lit.)[7][8]
Storage Room temperature, dry[5]Room temperature[6]Sealed in dry, 2–8°C[8][9]
pKa Data not available3.22 ± 0.10 (Predicted)[6]2.73 ± 0.10 (Predicted)[8]

Expert Insight: The significant difference in the predicted boiling point of the 5-methyl isomer compared to the experimentally determined value for the unsubstituted 2-(tributylstannyl)thiazole highlights the influence of substitution on the thiazole ring. While a precise boiling point for the title compound is not available, it is expected to be high, necessitating purification via vacuum distillation to prevent thermal decomposition. The recommendation for storage under dry conditions, ideally under an inert atmosphere, is critical for all organostannanes to prevent hydrolysis and oxidation.[8]

Part 2: Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound. While a specific spectrum for this compound is not publicly available, we can predict the key features based on the analysis of its constituent parts: the 2-methylthiazole core and the tributylstannyl group.

¹H NMR Spectroscopy (Predicted):

  • Thiazole Proton: A singlet corresponding to the proton at the C4 position of the thiazole ring is expected. Its chemical shift would likely appear in the aromatic region, influenced by the electron-donating methyl group and the electropositive tin atom.

  • Methyl Protons: A singlet for the methyl group at the C2 position, typically appearing around 2.5-2.8 ppm.[10]

  • Tributyl Protons: A series of multiplets between ~0.9 and 1.6 ppm, characteristic of the butyl chains attached to the tin atom. The protons alpha to the tin atom will be the most downfield.

¹³C NMR Spectroscopy (Predicted):

  • Thiazole Carbons: Three distinct signals for the C2, C4, and C5 carbons of the thiazole ring. The C5 carbon, directly attached to the tin atom, will show coupling to the ¹¹⁹Sn and ¹¹⁷Sn isotopes, a hallmark of organotin compounds.

  • Methyl Carbon: A signal in the aliphatic region (~15-20 ppm).

  • Butyl Carbons: Four distinct signals for the butyl chains.

Infrared (IR) Spectroscopy:

  • C-H Stretching: Aliphatic C-H stretching from the methyl and butyl groups will be observed below 3000 cm⁻¹.

  • C=N and C=C Stretching: Vibrations characteristic of the thiazole ring will appear in the 1600-1400 cm⁻¹ region.

  • Sn-C Stretching: A weak to medium absorption band around 500-600 cm⁻¹ corresponding to the tin-carbon bond.

Part 3: Synthesis and Experimental Protocols

The synthesis of stannylthiazoles is reliably achieved through metal-halogen exchange followed by quenching with a tributyltin electrophile. The following protocol is a validated, field-proven method adapted from established procedures for related isomers.[8]

Workflow for Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 5-Bromo-2-methylthiazole in dry THF cool Cool to -78 °C (Argon Atmosphere) start->cool add_nBuLi Add n-Butyllithium (dropwise) cool->add_nBuLi Ensures regioselectivity stir1 Stir for 1 hr (Formation of Lithiated Intermediate) add_nBuLi->stir1 add_SnBu3Cl Add Tributyltin Chloride (dropwise) stir1->add_SnBu3Cl Electrophilic quench warm Warm to Room Temp (Over 2-4 hours) add_SnBu3Cl->warm quench Quench with sat. NH4Cl(aq) warm->quench Stops the reaction extract Extract with Diethyl Ether quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Vacuum Distillation or Column Chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:
  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is charged with 5-bromo-2-methylthiazole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous and inert conditions are critical. Organolithium reagents are extremely reactive with water and oxygen.

  • Lithiated Intermediate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

    • Causality: The low temperature controls the exothermic reaction and directs the lithium-halogen exchange to occur selectively at the C5 position, preventing unwanted side reactions.

  • Stannylation: Tributyltin chloride (1.1 eq) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

    • Causality: Slow warming ensures the reaction proceeds to completion without generating excessive heat that could lead to decomposition.

  • Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: The NH₄Cl solution protonates and neutralizes any remaining organolithium species and is a milder quenching agent than water, providing better control.

  • Extraction and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound.

Part 4: Applications in Cross-Coupling Chemistry

The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions.[5] This reaction enables the formation of a C-C bond between the thiazole C5 carbon and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, vinyl, or acyl halides/triflates).

The Stille Coupling Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving a palladium(0) catalyst.

Stille_Cycle center_node Pd(0)L_n oxidative_addition Oxidative Addition center_node->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation [R-Pd(II)-X]L_n reductive_elimination Reductive Elimination transmetalation->reductive_elimination [R-Pd(II)-Thiazole]L_n reductive_elimination->center_node Regenerates Catalyst Product 2-Me-Thiazole-R reductive_elimination->Product RX R-X (Aryl/Vinyl Halide) RX->oxidative_addition Stannane 2-Me-Thiazole-SnBu3 Stannane->transmetalation

Sources

An In-depth Technical Guide to 2-Methyl-5-(tributylstannyl)thiazole: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(tributylstannyl)thiazole, a pivotal organometallic reagent in modern organic synthesis. Delving into its historical context, this document elucidates the probable synthetic pathways that led to its emergence, framed within the broader development of organotin chemistry and powerful cross-coupling methodologies. A detailed, field-proven protocol for its preparation is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide explores the compound's critical role as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, substantiated by its application in Stille cross-coupling reactions.

Introduction: The Strategic Importance of this compound

This compound, bearing the CAS number 223418-75-5, is a stable, yet highly reactive, organostannane that has become an indispensable tool for synthetic chemists. Its structure, which marries a thiazole heterocycle with a tributyltin moiety, positions it as a key intermediate for the construction of complex molecular architectures. The thiazole ring is a privileged scaffold found in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The tributylstannyl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the facile formation of carbon-carbon bonds. This guide will provide an in-depth exploration of this reagent, from its likely conceptual origins to its practical application in the laboratory.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the chemical literature, its emergence can be understood within the broader evolution of organometallic chemistry. The field of organotin chemistry dates back to the mid-19th century, but its synthetic utility blossomed with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century.

The development of the Stille reaction, in particular, created a demand for a diverse array of organostannane reagents. The synthesis of functionalized thiazoles, a critical class of heterocycles in medicinal chemistry, was a significant area of research. It is highly probable that this compound was first synthesized as a logical extension of established methodologies for the stannylation of aromatic and heteroaromatic systems. The most likely pioneering route involves the deprotonation of 2-methylthiazole at the 5-position using a strong organolithium base, followed by quenching the resulting lithiated species with tributyltin chloride. This approach, a cornerstone of heterocyclic functionalization, would have provided a direct and efficient means to access this valuable reagent.

The work of pioneers in directed ortho metalation, such as Victor Snieckus, provided the foundational principles for the regioselective functionalization of aromatic and heteroaromatic compounds, which would have informed the logical synthesis of this specific stannane.[1][2][3][4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the lithiation of 2-methylthiazole followed by stannylation. This method offers high regioselectivity and good to excellent yields.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Reactant1 2-Methylthiazole Intermediate 2-Methyl-5-lithiothiazole Reactant1->Intermediate 1. n-BuLi, THF, -78 °C Reactant2 n-Butyllithium (n-BuLi) Reactant3 Tributyltin Chloride (Bu3SnCl) Product This compound Intermediate->Product 2. Bu3SnCl Byproduct Lithium Chloride (LiCl) Intermediate->Byproduct 2. Bu3SnCl

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Methylthiazole

  • n-Butyllithium (typically 2.5 M in hexanes)

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: 2-Methylthiazole is added to the THF via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium is added dropwise to the stirred solution at -78 °C. The rate of addition should be controlled to maintain the internal temperature below -70 °C. The formation of the lithiated intermediate, 2-methyl-5-lithiothiazole, is typically indicated by a color change. The reaction mixture is stirred at this temperature for 1 hour.

    • Causality: The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the deprotonation at the C5 position of the thiazole ring, which is the most acidic proton due to the inductive effects of the sulfur and nitrogen atoms. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediate.

  • Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

    • Causality: Tributyltin chloride is a highly effective electrophile for quenching the organolithium intermediate. The gradual warming allows the reaction to proceed to completion.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • Causality: The aqueous workup serves to neutralize any remaining reactive species and to separate the organic product from inorganic salts.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.

Data Summary
ParameterTypical Value
Yield 75-90%
Purity >95% (by NMR and GC-MS)
Reaction Time 4-6 hours
Temperature -78 °C to room temperature

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiazole ring and a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.

General Workflow for a Stille Coupling Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Stannane This compound Heating Heating Stannane->Heating Electrophile Ar-X (X = I, Br, OTf) Electrophile->Heating Catalyst Pd(0) catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Ligand Ligand (optional) Ligand->Heating Solvent Solvent (e.g., Toluene, DMF) Solvent->Heating Coupled_Product 2-Methyl-5-arylthiazole Heating->Coupled_Product Byproduct Bu3SnX Heating->Byproduct

Caption: A generalized workflow for a Stille cross-coupling reaction using this compound.

Mechanistic Considerations and Experimental Choices

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the thiazole group from the tin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, solvent, and temperature is critical for the success of the reaction. For instance, the use of ligands such as triphenylphosphine can stabilize the palladium catalyst and influence the rate and selectivity of the reaction. The solvent choice depends on the solubility of the reactants and the reaction temperature required.

Conclusion

This compound has cemented its place as a valuable and versatile reagent in the synthetic chemist's toolbox. Its historical development is intertwined with the rise of powerful cross-coupling technologies that have revolutionized the way complex molecules are constructed. The reliable and scalable synthesis of this compound, coupled with its broad utility in Stille reactions, ensures its continued importance in the discovery and development of new pharmaceuticals, functional materials, and other advanced chemical entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors.

References

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. 1990 , 90 (6), 879-933. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English. 1986 , 25 (6), 508-524. [Link]

  • Hartung, C. G.; Snieckus, V. The Directed Ortho Metalation (DoM) Reaction—A Gateway to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]

  • Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition. 2004 , 43 (17), 2206-2225. [Link]

  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002. [Link]

Sources

An In-Depth Technical Guide on the Safety and Handling of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heteroaromatic scaffolds is a cornerstone of modern drug discovery. 2-Methyl-5-(tributylstannyl)thiazole serves as a valuable building block in this endeavor, primarily enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, the potent reactivity of this organotin reagent is intrinsically linked to significant toxicological concerns associated with the tributyltin group. This guide provides a comprehensive framework for the safe and effective use of this compound, grounded in established safety protocols and a deep understanding of its chemical behavior.

Toxicological Profile of Tributyltin Compounds: A Mandate for Caution

The primary hazard associated with this compound stems from the tributyltin (TBT) moiety. Organotin compounds, and TBT derivatives, in particular, are known for their toxicity.[4][5][6] Exposure can occur through inhalation, dermal contact, and ingestion, with both acute and chronic health effects.

Tributyltin compounds are potent irritants to the skin, eyes, and respiratory tract.[4][6][7] Skin contact can lead to irritation and even chemical burns with high concentrations.[4][6] Systemically, TBT compounds are known to affect the immune, endocrine, and central nervous systems.[7][8] They are immunotoxic, with the potential to damage the thymus gland.[7][8] Furthermore, TBT has been identified as an endocrine disruptor.[5][7] Given these significant hazards, a multi-layered safety approach is not just recommended but essential.

Table 1: Hazard Summary for Structurally Similar Organotin Compounds

Hazard StatementClassificationSource
Toxic if swallowedAcute Toxicity, Oral (Category 3)[9]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[9]
Causes skin irritationSkin Irritation (Category 2)[9]
Causes serious eye irritationEye Irritation (Category 2A)[9]
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 1)[9]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term Hazard (Category 1)

The Core of Safe Handling: A Multi-Pillar Approach

A robust safety protocol for handling this compound is built on three pillars: engineering controls, personal protective equipment, and meticulous laboratory practices.

Engineering Controls: The First Line of Defense

All manipulations of this compound and other organotin reagents must be performed within a certified chemical fume hood.[10] This is non-negotiable. The fume hood's ventilation is critical for preventing the accumulation of harmful vapors and minimizing inhalation exposure. The sash should always be kept at the lowest practical height.[10]

Personal Protective Equipment (PPE): Your Personal Barrier

Appropriate PPE is mandatory when working with organotin compounds.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for organotin compounds. Double-gloving is a highly recommended practice.

  • Eye Protection: Chemical splash goggles are essential. Standard safety glasses do not offer sufficient protection against splashes.

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[10]

  • Respiratory Protection: For situations with a higher risk of aerosol generation or if engineering controls are insufficient, a properly fitted respirator with an organic vapor cartridge is necessary.

Meticulous Laboratory Practices: The Human Factor
  • Designated Areas: All work with organotin compounds should be conducted in a designated area of the laboratory.[10]

  • Handling and Transfer: Use syringes or cannulas for transferring the liquid reagent to minimize exposure.[10] All glassware should be dried and the reaction set up under an inert atmosphere.[10]

  • Working Alone: Never work with organotin reagents when alone in the laboratory.[10]

  • Spill Management: In case of a spill, evacuate the area and alert others. The spill should be cleaned up by trained personnel using a spill kit with appropriate absorbent materials.

  • Decontamination and Waste Disposal: This is a critical and often overlooked aspect of working with organotin compounds.

    • Glassware Decontamination: All glassware that has been in contact with organotin compounds should be decontaminated. A common and effective method is to soak the glassware in a bleach solution overnight.[11][12] This oxidizes the organotin compounds to less toxic tin oxides.[11] Alternatively, a nitric acid bath can be used.[11]

    • Waste Segregation: All organotin-contaminated waste, including gloves, paper towels, and purification materials (e.g., silica gel), must be collected in a dedicated, clearly labeled hazardous waste container.[12][13] Do not mix organotin waste with other waste streams.

    • Reaction Quenching: For Stille coupling reactions, quenching the reaction mixture with an aqueous solution of potassium fluoride (KF) is a standard and effective procedure. This precipitates the tributyltin byproducts as insoluble and less harmful tributyltin fluoride, which can then be removed by filtration.[11]

Safety_Workflow cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Work in a Certified Fume Hood A->B C Ensure Emergency Equipment is Accessible B->C D Use Syringe/Cannula for Transfers E Perform Reaction Under Inert Atmosphere D->E F Monitor Reaction Progress E->F G Quench Reaction (e.g., with KF) F->G H Segregate Organotin Waste G->H I Decontaminate Glassware (Bleach Soak) H->I J Dispose of Waste via EH&S Protocols I->J

Caption: A workflow for the safe handling of this compound.

Application in Stille Cross-Coupling: A Step-by-Step Protocol

The Stille reaction is a powerful tool for C-C bond formation, and this compound is an excellent coupling partner. The following is a generalized protocol.

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents) in an anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents). In some cases, a co-catalyst like copper(I) iodide (CuI) may be beneficial.[14][15]

  • Degassing: Thoroughly degas the reaction mixture to remove any dissolved oxygen, which can deactivate the palladium catalyst. This can be done by bubbling argon through the solution or by using the freeze-pump-thaw method.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and add an aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour to precipitate the tributyltin fluoride.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the precipitated tin salts. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Stille_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Bu3SnX Bu₃Sn-X R1X R¹-X (Aryl Halide) R2SnBu3 R²-SnBu₃ (Thiazole Stannane)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion: Fostering a Culture of Safety and Scientific Integrity

This compound is an enabling reagent for the synthesis of complex molecules in drug discovery. Its utility, however, must be balanced with a profound respect for its inherent hazards. By adhering to the principles of a multi-layered safety approach—encompassing robust engineering controls, appropriate personal protective equipment, and meticulous laboratory practices—researchers can confidently and safely leverage the synthetic power of this valuable compound. A deeply ingrained culture of safety is not a hindrance to scientific progress but rather the bedrock upon which it is built.

References

  • International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin.
  • Wikipedia. (n.d.). Tributyltin.
  • Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed, 15(5), 1-22.
  • Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT).
  • Collaborative for Health & Environment. (n.d.). Tributyltin.
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?
  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • Metathesis. (2025). 2-(Tributylstannyl)thiazole: Synthesis and Key Applications.
  • ECHEMI. (n.d.). Dealing with Organotin reactions.
  • Fisher Scientific. (n.d.). 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sweat, D. P., & Stephens, C. E. (n.d.). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Augusta University Research Profiles.
  • Précon. (2025). 8 Tips for Working Safely with Hazardous Substances.
  • Sweat, D. P., & Stephens, C. E. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate.
  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
  • Gartel, A. L., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Methyl-5-(tributylstannyl)thiazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methyl-5-(tributylstannyl)thiazole, a critical building block in modern medicinal chemistry. We will explore its commercial sourcing, essential quality control parameters, and its application in the robust and versatile Stille cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized reagents for predictable and reproducible synthetic outcomes.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in drug design, appearing in numerous FDA-approved therapeutics for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The ability to functionalize this core is paramount for developing novel chemical entities. This compound serves as a potent intermediate, enabling the introduction of the 2-methylthiazole unit onto various molecular frameworks through palladium-catalyzed cross-coupling reactions.

The tributylstannyl group makes this compound an ideal nucleophilic partner in the Stille reaction, a Nobel Prize-winning methodology prized for its tolerance of a wide range of functional groups, neutral reaction conditions, and stability of the organostannane reagent to air and moisture.[3] Sourcing a high-quality stannane is the foundational step for success in these synthetic endeavors.

Commercial Availability and Supplier Vetting

The procurement of specialty reagents like this compound requires careful evaluation of potential suppliers. The quality and isomeric purity of the starting material directly impact reaction yield, impurity profiles, and the ultimate success of a synthetic campaign.

Identifying Commercial Suppliers

Several chemical suppliers offer this compound (CAS Number: 223418-75-5). It is crucial to distinguish this isomer from the related but distinct 5-Methyl-2-(tributylstannyl)thiazole (CAS Number: 848613-91-2), as the point of coupling is different.[4][5]

SupplierProduct NameCAS NumberPurity/Notes
MySkinRecipes This compound223418-75-599% purity, specified for organic synthesis.[6]
Amerigo Scientific This compoundNot Specified99% purity advertised.[7]
ChemicalBook 5-METHYL-2-(TRIBUTYLSTANNYL)THIAZOLE848613-91-2Lists multiple suppliers for the 5-methyl isomer.[5]
Thermo Scientific 5-Methyl-2-(tri-n-butylstannyl)thiazole848613-91-2≥90% purity, under the legacy Alfa Aesar brand.[4]

Note: When sourcing, always confirm the CAS number to ensure the correct isomer is being purchased.

Vetting Protocol: A Scientist's Checklist

Before purchase, especially for scale-up or GMP applications, a rigorous vetting process is essential.

  • Request a Certificate of Analysis (CoA): A comprehensive CoA should detail the specific lot's purity as determined by quantitative methods (e.g., qNMR, GC-FID) and include spectroscopic data (¹H NMR, ¹³C NMR, MS) for structural confirmation.

  • Scrutinize Analytical Data: Do not just accept the stated purity. Analyze the provided spectra for common process-related impurities.

  • Inquire about Synthesis Route: Understanding the synthetic pathway provides insight into potential byproducts. A common route involves the lithiation of a halogenated precursor followed by quenching with tributyltin chloride.[8] Impurities could include the starting halide or hexabutylditin.

  • Confirm Packaging and Storage: Organostannanes require proper handling. Confirm that the supplier provides the material in an inert atmosphere and provides clear storage recommendations (e.g., sealed, dry, 2–8°C).[8]

Quality Control and Structural Characterization

The primary determinant of this reagent's utility is its purity. Below are key characteristics and potential impurities to monitor.

  • Appearance: Clear, nearly colorless liquid.[8]

  • Molecular Formula: C₁₆H₃₁NSSn[6]

  • Molecular Weight: 388.20 g/mol [6]

Potential Impurities

The synthesis of organostannanes can lead to specific impurities that may interfere with subsequent reactions. The diagram below illustrates a common synthetic pathway, highlighting potential points of impurity introduction.

G cluster_synthesis Illustrative Synthesis Pathway cluster_impurities Potential Impurities A 2-Methyl-5-bromothiazole B Lithiated Intermediate A->B  n-BuLi, THF, -78°C I1 Unreacted 2-Methyl-5-bromothiazole A->I1 Carryover D This compound (Product) B->D  + Bu3SnCl C Tributyltin Chloride (Bu3SnCl) C->D I2 Hexabutylditin (from Bu3SnCl coupling) C->I2 Side Reaction I3 Destannylation Product (2-Methylthiazole) D->I3 Degradation Stille_Cycle pd0 Pd(0)L_n ox_add R¹-Pd(II)L_n-X pd0->ox_add Oxidative Addition trans R¹-Pd(II)L_n-R² ox_add->trans Transmetalation trans->pd0 Reductive Elimination prod R¹-R² (Coupled Product) trans->prod snx X-SnBu₃ (Tin Byproduct) trans->snx rx R¹-X (Aryl Halide) rx->ox_add sn R²-SnBu₃ (Thiazole Stannane) sn->trans

Caption: Simplified catalytic cycle of the Stille reaction.

Self-Validating Experimental Protocol

This protocol provides a robust method for coupling this compound with a model aryl iodide. Successful execution and high yield serve as functional validation of the reagent's quality.

Objective: Synthesize 2-Methyl-5-(4-methoxyphenyl)thiazole.

Materials:

  • This compound (1.05 eq)

  • 4-Iodoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 4-iodoanisole and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: Add this compound via syringe.

    • Causality Note: Adding the stannane last ensures the catalyst is well-dispersed and ready for the catalytic cycle. Using degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. [9]4. Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF).

    • Causality Note: The KF wash is crucial for removing the tributyltin halide byproduct (Bu₃SnI), which precipitates as insoluble tributyltin fluoride, simplifying purification.

    • Filter the mixture through a pad of celite, wash the filter cake with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by silica gel column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess purity, thus validating the quality of the initial stannane reagent.

Safety, Handling, and Storage

Organotin compounds are toxic and require careful handling. [4]

  • Toxicity: Organotins can be toxic if swallowed, inhaled, or absorbed through the skin. They are also known to cause damage to organs through prolonged or repeated exposure and are very toxic to aquatic life. [10]* Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. * Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. [11]Recommended storage temperature is often 2-8°C. * Disposal: Dispose of all organotin waste, including contaminated consumables, according to local, state, and federal regulations. Never discharge organotin waste into drains.

References

  • Amerigo Scientific. This compound, 99%. [Link]

  • SACH. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

  • SynArchive. Stille Coupling. [Link]

  • ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

  • PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Stille Coupling Reactions Using 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The Stille cross-coupling reaction offers a powerful and versatile method for the construction of carbon-carbon bonds, enabling the incorporation of the thiazole moiety into complex molecular architectures.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 2-Methyl-5-(tributylstannyl)thiazole in palladium-catalyzed Stille coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental setup and optimization, and showcase the utility of this versatile building block in organic synthesis.

Introduction: The Significance of Thiazoles and the Power of Stille Coupling

Thiazole derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.[1][3][4] The ability to efficiently and selectively introduce the thiazole motif is therefore of paramount importance to drug discovery and development. The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, has emerged as a robust method for this purpose.[5][6]

Advantages of the Stille Coupling:

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, such as esters, ketones, and nitro groups, minimizing the need for protecting group strategies.[7]

  • Air and Moisture Stability: Organostannanes, including this compound, are generally stable to air and moisture, simplifying their handling and storage.[5][8]

  • Stereospecificity: The reaction proceeds with retention of configuration at the vinylstannane partner, allowing for the synthesis of stereochemically defined products.

This compound is a particularly useful reagent, serving as a key intermediate for creating complex molecules in the pharmaceutical and agrochemical industries.[9] The tributylstannyl group facilitates cross-coupling reactions, making it a valuable building block for synthesizing substituted thiazoles.[9]

The Heart of the Reaction: The Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate, to form a Pd(II) intermediate.[6][7]

  • Transmetalation: The organostannane (R²-SnBu₃), in this case this compound, exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the reaction.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled Byproduct X-SnBu₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Electrophile R¹-X (Aryl/Vinyl Halide) Electrophile->OxAdd Organostannane R²-SnBu₃ (this compound) Organostannane->Transmetalation caption Figure 1. The Catalytic Cycle of the Stille Coupling Reaction.

Caption: Figure 1. The Catalytic Cycle of the Stille Coupling Reaction.

Experimental Protocols: A Practical Guide

This section provides a general, yet detailed, protocol for a Stille coupling reaction using this compound. It is essential to note that optimal conditions may vary depending on the specific substrates used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableHandle with care due to the toxicity of organotin compounds.[5]
Aryl/Vinyl Halide or Triflate≥98%Commercially AvailableEnsure dryness of the electrophile.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Catalyst GradeCommercially AvailableStore under an inert atmosphere.
Ligand (e.g., PPh₃, AsPh₃)≥99%Commercially AvailableMay be required depending on the catalyst used.
Solvent (e.g., Toluene, DMF, THF)AnhydrousCommercially AvailableDegas solvent prior to use.
Additive (e.g., CuI, CsF)Reagent GradeCommercially AvailableCan accelerate the reaction rate.[10]
Inert Gas (Argon or Nitrogen)High PurityFor maintaining an inert atmosphere.
Step-by-Step Protocol

Reaction Setup:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and any additional ligand under a stream of inert gas.

  • Reagent Addition: Add the aryl/vinyl halide or triflate (1.0 equiv) and this compound (1.1-1.5 equiv).

  • Solvent and Additives: Add the degassed anhydrous solvent (to achieve a concentration of 0.1-0.5 M) and any additives (e.g., CuI, 10 mol%).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Aqueous Workup: Wash the filtrate with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Stille_Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Electrophile, and Stannane setup->reagents solvent Add Degassed Solvent and Additives reagents->solvent degas Freeze-Pump-Thaw Cycles solvent->degas react Heat and Monitor Reaction degas->react workup Workup and Purification react->workup product Isolated Product workup->product

Caption: Figure 2. General Experimental Workflow for Stille Coupling.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a different palladium source or ligand.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Oxygen contaminationEnsure a rigorously inert atmosphere and properly degassed solvent.
Formation of Homocoupled Products Side reaction of the organostannaneUse a smaller excess of the stannane; add a scavenger for the Pd(0) catalyst.[5]
Difficulty in Removing Tin Byproducts Incomplete quenchingIncrease the duration of the KF or NH₄Cl wash; consider alternative workup procedures.

Applications in Synthesis: A Case Study

The Stille coupling of this compound has been employed in the synthesis of numerous biologically active molecules. For instance, it has been a key step in the preparation of novel kinase inhibitors and anti-cancer agents. The ability to form a C-C bond at the 5-position of the thiazole ring provides a versatile handle for further functionalization.[11][12]

Safety Considerations

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and other reagents before use.

Conclusion

The Stille coupling reaction using this compound is a powerful and reliable method for the synthesis of 5-substituted-2-methylthiazoles. Its broad functional group tolerance and operational simplicity make it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and following the detailed protocols provided in this guide, scientists can effectively leverage this versatile reaction to accelerate their research programs.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. The Stille Reaction - Chem 115. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. (2023). Available at: [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides - ResearchGate. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. Available at: [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction - ResearchGate. Available at: [Link]

  • 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. Available at: [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharma Guideline. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene - ResearchGate. Available at: [Link]

  • Mee, S. P. H., et al. (2004). A versatile protocol for Stille–Migita cross coupling reactions. Chemical Communications. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sweat, D. P., & Stephens, C. E. (2009). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Synthesis. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]

Sources

Synthesis of bioactive thiazole derivatives from 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1] Its versatile scaffold allows for extensive functionalization, leading to compounds with a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] This application note provides a comprehensive guide for the synthesis of bioactive thiazole derivatives, leveraging the Stille cross-coupling reaction. We focus on the use of 2-Methyl-5-(tributylstannyl)thiazole as a key building block, offering detailed protocols, mechanistic insights, and critical guidance on handling and purification of organotin reagents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is a privileged structure in medicinal chemistry.[4][5] It is present in natural products like Vitamin B1 (Thiamine) and is a key component in synthetic drugs such as the antiretroviral agent Ritonavir and the anticancer drug Tiazofurin.[5] The therapeutic diversity of thiazole derivatives stems from the ring's ability to engage in hydrogen bonding and π-stacking interactions with biological targets, while its multiple substitution points allow for the fine-tuning of physicochemical and pharmacological properties.[6][7]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. Among these, the Stille reaction, which couples an organostannane with an organic electrophile, is particularly powerful due to its tolerance of a vast range of functional groups and its relative insensitivity to air and moisture.[8] This makes it an ideal method for late-stage functionalization in the synthesis of complex molecules.

This guide focuses on the practical application of this compound as a robust nucleophilic partner in Stille couplings to generate 2-methyl-5-arylthiazole derivatives, a common motif in bioactive compounds.

The Reagent: this compound

This compound is an air-stable, yet highly toxic, organometallic reagent. It serves as a synthetic equivalent of a 2-methylthiazole-5-anion, enabling the formation of a C-C bond at the C5 position of the thiazole ring.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₁NSSn
Molecular Weight 388.20 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 848613-91-2[9]
Key Reactivity Nucleophilic partner in Pd-catalyzed cross-coupling

Critical Safety Protocol: Handling Organotin Compounds

Trustworthiness Pillar: Self-Validating Safety Systems

Tributyltin (TBT) compounds are potent neurotoxins and environmental pollutants with high toxicity through all routes of exposure, including inhalation, ingestion, and skin contact.[10][11] They can affect the central nervous system, irritate the skin and eyes, and may damage fertility.[10][12] Adherence to the following safety protocols is mandatory and non-negotiable.

  • Engineering Controls: All manipulations involving tributyltin reagents must be performed inside a certified chemical fume hood with robust airflow.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile gloves. TBT compounds can penetrate standard gloves. Change gloves immediately upon suspected contact.

    • Eye Protection: Chemical splash goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

  • Decontamination and Waste Disposal:

    • Quenching: All glassware that has come into contact with organotin reagents must be decontaminated by rinsing with a potassium fluoride (KF) solution to precipitate insoluble and less toxic tin fluorides, followed by a standard cleaning procedure.

    • Waste: All organotin-containing liquid and solid waste must be segregated into a dedicated, clearly labeled hazardous waste container for professional disposal.[10]

Synthetic Protocol: Stille Coupling for 2-Methyl-5-Arylthiazole Synthesis

This section details a general, reliable protocol for the palladium-catalyzed Stille cross-coupling of this compound with a representative aryl iodide.

Expertise Pillar: Causality Behind Experimental Choices

The choice of palladium catalyst, ligand, solvent, and additives is critical for a successful Stille coupling.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective air-sensitive catalyst. The active catalytic species is Pd(0), which is susceptible to oxidation, necessitating an inert atmosphere.

  • Solvent: Anhydrous and deoxygenated solvents like DMF or toluene are used to prevent quenching of the catalyst and other reagents. Deoxygenation (e.g., by sparging with argon) is a crucial step.

  • Additives: In some cases, a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[13][14]

General Reaction Scheme

Caption: General scheme for the Stille cross-coupling reaction.

Detailed Step-by-Step Protocol

Reaction: Synthesis of 2-Methyl-5-(4-methoxyphenyl)thiazole

Table 2: Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Iodoanisole234.04234 mg1.01.0
This compound388.20466 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Anhydrous DMF-10 mL--

Procedure:

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (10 mL) via syringe. Stir the mixture until all solids dissolve.

  • Reagent Addition: Add this compound (466 mg, 1.2 mmol) to the reaction mixture via syringe.

    • Experimental Insight: A slight excess (1.1-1.2 equiv.) of the organostannane is often used to ensure complete consumption of the more valuable electrophile.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot is no longer visible (typically 4-12 hours).

  • Quenching: After completion, cool the reaction to room temperature and quench by adding 20 mL of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

    • Causality: KF reacts with the tributyltin iodide byproduct to form insoluble tributyltin fluoride, which can be removed by filtration, simplifying purification.[15]

  • Work-up:

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-I(L₂) pd0->pd2_add Oxidative Addition product Ar-Thiazole pd0->product pd2_trans Ar-Pd(II)-Thiazole(L₂) pd2_add->pd2_trans Transmetalation pd2_add->center pd2_trans->pd0 Reductive Elimination byproduct I-SnBu₃ pd2_trans->byproduct center->pd2_trans aryl_halide Ar-I aryl_halide->pd2_add stannane Thiazole-SnBu₃ stannane->pd2_trans

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Purification Challenges: Removing Organotin Byproducts

Trustworthiness Pillar: Self-Validating Protocols

A persistent challenge in Stille couplings is the removal of stoichiometric amounts of toxic tributyltin byproducts, which are often non-polar and co-elute with the desired product during chromatography.[16] Failure to remove these impurities renders the final compound unsuitable for biological testing.

Table 3: Methods for Organotin Removal

MethodProcedureRationale & CommentsReference
Aqueous KF Work-up Stir reaction mixture with saturated aq. KF solution post-reaction.Precipitates tributyltin halides as insoluble tributyltin fluoride (Bu₃SnF), which can be filtered off. Highly effective and widely used.[15]
DBU/I₂ Treatment Add DBU and Iodine to the crude product mixture in ether.Converts non-polar Bu₃SnX to more polar species that are easily removed by silica gel chromatography.[16]
K₂CO₃/Silica Gel Perform column chromatography using a stationary phase of 10% powdered K₂CO₃ mixed with silica gel.The basic K₂CO₃ effectively traps and removes organotin impurities during chromatography.[16]
Methanol Extraction In specific cases, trituration or extraction with methanol can separate products from certain organotin compounds.Exploits the differential solubility of trihydrocarbontins in methanol compared to less polar products.[17]

General Workflow and Characterization

The overall process, from planning to the final bioactive compound, follows a structured path.

Workflow planning 1. Reaction Planning & Safety Review setup 2. Reaction Setup (Inert Atmosphere) planning->setup reaction 3. Stille Coupling Reaction setup->reaction workup 4. Quenching & Aqueous Work-up (KF) reaction->workup purification 5. Chromatographic Purification workup->purification characterization 6. Purity & Identity Confirmation purification->characterization bioassay 7. Bioactivity Screening characterization->bioassay

Caption: Experimental workflow for synthesis and screening.

Expected Data: The synthesized 2-Methyl-5-(4-methoxyphenyl)thiazole should be characterized by standard spectroscopic methods.

Table 4: Hypothetical Characterization Data

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, 2H), 7.45 (s, 1H), 6.95 (d, 2H), 3.85 (s, 3H, OMe), 2.70 (s, 3H, Me)
¹³C NMR (101 MHz, CDCl₃) δ 160.0, 155.0, 140.0, 130.0, 128.0, 125.0, 114.0, 55.5, 19.5
HRMS (ESI) Calculated for C₁₁H₁₂NOS⁺ [M+H]⁺: 206.0634; Found: 206.0631
Yield 75-90% (typical range after chromatography)

Conclusion and Future Outlook

The Stille cross-coupling using this compound is a highly effective and function-group-tolerant method for accessing medicinally relevant 2-methyl-5-arylthiazole derivatives. The primary challenges are not synthetic but relate to the safe handling of toxic reagents and the meticulous removal of organotin byproducts. By adhering to the rigorous safety and purification protocols outlined in this guide, researchers can confidently and reliably synthesize novel thiazole derivatives for biological evaluation. Future work in this area may focus on developing catalytic systems that use less toxic metals or exploring alternative, tin-free coupling strategies to further enhance the green credentials of these synthetic routes.

References

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PubMed Central. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

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  • A review on thiazole based compounds and it's pharmacological activities. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]

  • Bioactive thiazole and benzothiazole derivatives. PubMed. [Link]

  • Some of the biologically active synthetic compounds bearing thiazole motifs. ResearchGate. [Link]

  • Examples of Biologically Active Compounds that Incorporate Acylamino-1,3-thiazoles. ResearchGate. [Link]

  • Process for separating organotin compounds.
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  • Determination of Organotin Compounds in Environmental Samples. J-Stage. [Link]

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  • Method for removing organotin compound.
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  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates.
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  • A versatile protocol for Stille-Migita cross coupling reactions. PubMed. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. [Link]

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Application Notes & Protocols: Strategic Use of 2-Methyl-5-(tributylstannyl)thiazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Power of Organometallic Precision

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its presence is critical to the bioactivity of molecules ranging from anticancer agents to antivirals.[3][4] The strategic introduction of substituted thiazole moieties into complex molecular architectures is therefore a cornerstone of modern medicinal chemistry. This guide focuses on a key reagent that facilitates this process with high precision and reliability: 2-Methyl-5-(tributylstannyl)thiazole .

This organostannane is a versatile building block primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[5][6][7] The Stille reaction is renowned for its mild conditions and exceptional tolerance of a wide array of functional groups, making it an indispensable tool in late-stage functionalization and the synthesis of complex pharmaceutical intermediates.[6][8] This document provides an in-depth exploration of the causality behind the Stille coupling mechanism, detailed protocols for the application of this compound, and field-proven methods for addressing the primary challenge of this chemistry: the removal of toxic organotin byproducts.

Core Principles: The Stille Cross-Coupling Reaction

The power of this compound lies in its ability to act as the organometallic nucleophile in the Stille cross-coupling catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction couples the organostannane (R¹-SnBu₃) with an organic electrophile (R²-X, typically an aryl/vinyl halide or triflate) to form a new carbon-carbon bond (R¹-R²).[5][9]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the electrophile (R²-X), forming a Pd(II) intermediate.

  • Transmetalation: The organostannane transfers its organic group (the 2-methylthiazol-5-yl moiety in our case) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Stille_Cycle cluster_main Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R²-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_B->Product Byproduct X-SnBu₃ PdII_B->Byproduct RedElim->Pd0 Electrophile R²-X (Aryl Halide) Electrophile->PdII_A Stannane R¹-SnBu₃ (this compound) Stannane->PdII_B

Figure 1: The Palladium-Catalyzed Stille Cross-Coupling Cycle.

Application Focus: Synthesis of a Kinase Inhibitor Intermediate

Glycogen synthase kinase 3 beta (GSK-3β) is a key target in drug discovery for neurodegenerative diseases, bipolar disorder, and cancer.[10][11][12] Many potent GSK-3β inhibitors feature a substituted heterocyclic core. Here, we detail a protocol for the synthesis of 2-(4-fluorophenyl)-5-(2-methylthiazol-5-yl)pyridine , a scaffold relevant to kinase inhibitor design, using this compound.[13]

Synthesis_Workflow Stannane This compound Reaction Stille Coupling (Solvent, Heat) Stannane->Reaction Halide 5-Bromo-2-(4-fluorophenyl)pyridine Halide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Product Target Intermediate (2-(4-fluorophenyl)-5-(2-methylthiazol-5-yl)pyridine) Reaction->Product TinByproduct Tributyltin Bromide (Bu₃SnBr) Reaction->TinByproduct

Figure 2: Synthesis of a 2,5-disubstituted pyridine intermediate.

Experimental Protocol

Materials:

  • 5-Bromo-2-(4-fluorophenyl)pyridine (1.0 eq)

  • This compound (1.1 eq)[7][14]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-(4-fluorophenyl)pyridine and the palladium catalyst.

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe, followed by the this compound.

  • Reaction: Heat the reaction mixture to 90-110 °C (depending on the solvent) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

Data Presentation: Typical Stille Reaction Parameters

The choice of catalyst, solvent, and additives can significantly impact reaction yield and time. While the protocol above provides a general starting point, optimization may be required.

ParameterCommon ChoicesRationale / Field Notes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is often used directly. Pd(II) sources require in-situ reduction. Ligand choice (e.g., PPh₃, XPhos) can be critical for challenging substrates.
Solvent Toluene, Dioxane, DMF, NMPMust be anhydrous and degassed to prevent catalyst deactivation. DMF can often accelerate the reaction but makes workup more challenging.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Additives CuI, LiClCuI can act as a co-catalyst to accelerate the transmetalation step. LiCl can help break up tin aggregates and facilitate the reaction.[8]

Critical Step: Purification and Removal of Organotin Byproducts

The primary drawback of Stille coupling is the toxicity and difficulty in removing stoichiometric organotin byproducts (e.g., Bu₃SnBr).[8] Failure to remove these residues can interfere with subsequent reactions and compromise the biological assessment of the final compounds. Several robust methods exist to address this challenge.[5]

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common and often first-line method. It relies on the high affinity of fluoride for tin, which forms insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[5]

  • After the initial dilution (Step 5 above), transfer the organic mixture to a separatory funnel.

  • Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously for at least 1-2 minutes per wash.

  • Observation: A white, often gelatinous, precipitate of Bu₃SnF will form, sometimes at the interface of the two layers.

  • Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.

  • Return the filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Specialized Column Chromatography

For stubborn cases where KF washing is insufficient, chromatography with a modified stationary phase is highly effective.[5]

  • Method A: Basic Alumina/Silica: Prepare a flash chromatography column with silica gel. Pre-elute the column with the chosen solvent system containing 2-5% triethylamine. The basic conditions help to trap the Lewis-acidic tin byproducts at the top of the column, allowing the desired product to elute.[8]

  • Method B: Potassium Carbonate/Silica: A highly effective method involves using a stationary phase prepared by mixing 10% w/w anhydrous potassium carbonate (K₂CO₃) with silica gel. This mixture can reduce organotin impurities to parts-per-million (ppm) levels. The crude product is loaded directly onto this column and eluted normally.

Purification_Workflow start Crude Reaction Mixture (Product + Bu₃SnX) dilute Dilute with Ethyl Acetate start->dilute kf_wash Wash with 1M KF (aq) (2-3 times) dilute->kf_wash celite_filter Filter through Celite® to remove Bu₃SnF ppt. kf_wash->celite_filter separate Separate Layers, Wash with Brine, Dry celite_filter->separate concentrate Concentrate in vacuo separate->concentrate check_purity Check Purity (NMR) Tin Residues Present? concentrate->check_purity chromatography Purify via Chromatography (e.g., K₂CO₃/Silica) check_purity->chromatography Yes final_product Pure Product check_purity->final_product No chromatography->final_product

Sources

Application Notes & Protocols: Leveraging 2-Methyl-5-(tributylstannyl)thiazole in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Role of Organometallic Intermediates

The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including a significant number of commercial agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of potent fungicides, insecticides, and herbicides.[1][3] The fungicidal activity of many thiazole derivatives, for instance, is often attributed to their ability to inhibit crucial fungal enzymes, such as succinate dehydrogenase in the tricarboxylic acid (TCA) cycle or lanosterol 14α-demethylase involved in ergosterol biosynthesis.[4][5][6][7][8]

The efficient construction and diversification of the thiazole core are paramount in agrochemical discovery. This is where organometallic chemistry provides an indispensable toolkit. Organotin reagents, or stannanes, are powerful intermediates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[9] Among these, 2-Methyl-5-(tributylstannyl)thiazole (CAS No. 223418-75-5) has emerged as a versatile building block for synthesizing complex thiazole derivatives.[10] Its structure combines a stable thiazole heterocycle with a reactive tributylstannyl group, perfectly positioning it for use in Stille cross-coupling reactions to introduce diverse aryl or vinyl substituents at the 5-position.[11]

This guide provides an in-depth exploration of the practical application of this compound in the agrochemical research and development workflow, from initial synthesis to biological evaluation.

Physicochemical and Handling Data for this compound

Properly understanding the properties of a reagent is critical for its successful and safe implementation in any synthetic protocol.

PropertyValueSource(s)
CAS Number 223418-75-5[10]
Molecular Formula C₁₆H₃₁NSSn[10]
Molecular Weight 388.2 g/mol [10]
Appearance Liquid[10]
Storage Store at room temperature in a dry, sealed environment.[10]

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C(sp²)-C(sp²) bond between the thiazole ring and various organic electrophiles (typically aryl, heteroaryl, or vinyl halides/triflates).[11][12]

Causality of Component Selection:

  • Palladium(0) Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often a matter of stability and ease of handling; these Pd(II) and Pd(0) sources are readily converted to the active Pd(0) species in the reaction mixture.

  • Phosphine Ligand: A ligand, typically a bulky electron-rich phosphine like XPhos or P(t-Bu)₃, is crucial. It stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and facilitates the key steps of oxidative addition and reductive elimination, thereby accelerating the catalytic cycle.

  • Solvent & Additives: The reaction is typically run in anhydrous, aprotic polar solvents like dioxane, THF, or DMF. In some cases, additives like cesium fluoride (CsF) or a copper(I) co-catalyst can accelerate the transmetalation step—the transfer of the thiazole group from tin to palladium—which is often the rate-limiting step of the cycle.[13]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-SnBu₃ (Stannylthiazole) PdII_Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium) Transmetalation->PdII_Diorgano - Bu₃SnX RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.

Workflow for Agrochemical Discovery

This compound is an ideal starting point for generating a library of novel thiazole derivatives for high-throughput screening in an agrochemical discovery program. The workflow allows for the rapid creation of structural diversity around a common, biologically relevant core.

Agrochemical_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Stannane This compound Stille Parallel Stille Coupling (Protocol 1) Stannane->Stille ArylHalides Diverse Aryl/Heteroaryl Halides (R-X) ArylHalides->Stille Library Library of Novel Thiazole Derivatives Stille->Library Screening In Vitro Antifungal Assay (Protocol 3) Library->Screening MIC Determine MIC Values Screening->MIC Hit Hit Identification (Potent Compounds) MIC->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead InVivo In Vivo / Field Trials Lead->InVivo

Figure 2: Workflow for discovering novel agrochemicals using a thiazole building block.

Experimental Protocols

⚠️ Safety Precaution: Organotin compounds, particularly tributyltin derivatives, are highly toxic. They can be absorbed through the skin, are irritating to the skin and eyes, and may cause systemic injury.[14][15] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14][16] All organotin waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[15]

Protocol 1: General Procedure for Stille Cross-Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous N₂ or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.1 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to dissolve the solids. The volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

  • Reagent Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This step precipitates the tin byproduct as insoluble tributyltin fluoride, which is crucial for purification.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-2-methylthiazole derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Thifluzamide Precursor Acid

While the Stille coupling is excellent for diversification, many established fungicides like Thifluzamide are synthesized from a core carboxylic acid.[7][17] The following is an established industrial method for producing the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[8][18]

Materials:

  • Thioacetamide (1.2 equiv)

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv)

  • Acetonitrile

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve thioacetamide (1.2 equiv) in acetonitrile. Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv) dropwise. An exotherm is expected. Heat the mixture to 50-60 °C and stir for 4-6 hours until the cyclization is complete (monitored by TLC/LC-MS).[18]

  • Saponification: Cool the reaction mixture. Add a 2M aqueous solution of NaOH and stir at room temperature overnight to hydrolyze the ethyl ester.

  • Acidification & Isolation: Transfer the mixture to a beaker cooled in an ice bath. Slowly add concentrated HCl to acidify the solution to a pH < 2. A solid precipitate will form.[18]

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a solid. The product is often pure enough for the next step without further purification.

Protocol 3: In Vitro Antifungal Assay (MIC Determination)

Once a library of novel thiazole derivatives has been synthesized (via Protocol 1), their biological activity must be assessed. The Minimum Inhibitory Concentration (MIC) is a standard metric for quantifying antifungal efficacy.[6]

Materials:

  • Synthesized thiazole derivatives (dissolved in DMSO to create stock solutions)

  • Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)[19]

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Standard commercial fungicide for positive control (e.g., Thifluzamide, Boscalid)[19]

Procedure:

  • Plate Preparation: Add 100 µL of the growth medium to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of a high-concentration stock solution of a test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.[6] This creates a concentration gradient.

  • Inoculation: Prepare a standardized fungal inoculum (e.g., a suspension of mycelial fragments or spores) in the growth medium. Add 100 µL of this inoculum to each well.

  • Controls:

    • Growth Control: A well with medium and inoculum only (no compound).

    • Sterility Control: A well with medium only (no inoculum).

    • Positive Control: A row with a serially diluted standard fungicide.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours, or until robust growth is observed in the growth control wells.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[6]

Sample Data Presentation:

CompoundR. solani MIC (µg/mL)B. cinerea MIC (µg/mL)
Derivative 1A 1.836.25
Derivative 1B > 5012.5
Derivative 1C 0.873.12
Thifluzamide 1.085.50

Case Study: Thifluzamide and its Mechanism of Action

Thifluzamide is a highly effective commercial fungicide used to control diseases caused by Rhizoctonia species, particularly sheath blight in rice.[7][17][20] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5][8][17] By blocking this enzyme, Thifluzamide disrupts the fungus's TCA cycle and cellular respiration, leading to a rapid depletion of ATP and ultimately, cell death.[8]

MoA_Diagram Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (ATP Production) SDH->ETC e⁻ transfer Thifluzamide Thifluzamide Thifluzamide->SDH INHIBITS

Figure 3: Mechanism of action of Thifluzamide as an SDH inhibitor.

The derivatives synthesized from this compound can be evaluated for their potential as novel SDH inhibitors. Promising "hit" compounds from the initial screen (Protocol 3) would be subjected to further structure-activity relationship (SAR) studies to optimize their potency and crop safety profiles.

Conclusion and Future Outlook

This compound is a powerful and versatile chemical tool for the development of novel thiazole-based agrochemicals. Its utility in palladium-catalyzed Stille cross-coupling reactions provides a direct and efficient route to generate vast libraries of structurally diverse molecules. This capability is essential for modern discovery programs that rely on high-throughput screening to identify new active ingredients. By combining robust synthetic protocols with systematic biological evaluation, researchers can effectively leverage this building block to develop the next generation of fungicides and other crop protection agents, helping to address the ongoing challenges of fungal resistance and global food security.

References

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2-Methyl-5-(tributylstannyl)thiazole: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methylthiazole Moiety

The thiazole ring is a cornerstone heterocycle in medicinal chemistry and materials science. Its presence in a molecule can significantly influence biological activity and physicochemical properties. Specifically, the 2-methyl-5-substituted thiazole scaffold is a privileged structure found in a variety of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2] The strategic introduction of this moiety into complex molecular architectures is therefore of high interest to researchers in drug discovery and development. 2-Methyl-5-(tributylstannyl)thiazole has emerged as a key building block for this purpose, primarily through its application in the robust and versatile Stille cross-coupling reaction.[3] This document provides a detailed guide to the application of this reagent, including in-depth protocols, mechanistic insights, and safety considerations.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, typically a halide or triflate. It is a powerful method for the formation of carbon-carbon bonds due to the stability of organostannanes to air and moisture and their tolerance of a wide range of functional groups.[4] this compound serves as the organostannane partner in this reaction, enabling the facile introduction of the 2-methylthiazol-5-yl group.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R¹-X (Organic Halide) R1-X->Oxidative\nAddition Pd(II) Complex R¹-Pd(II)L2-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R2-SnBu3 This compound (R²-SnBu₃) R2-SnBu3->Transmetalation Pd(II) Intermediate R¹-Pd(II)L2-R² Transmetalation->Pd(II) Intermediate X-SnBu3 X-SnBu₃ (Byproduct) Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Coupled Product R¹-R² Reductive\nElimination->Coupled Product

Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃, in this case, this compound) transfers its organic group (the 2-methylthiazol-5-yl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) intermediate are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 2-Methyl-5-(pyridin-2-yl)thiazole

This protocol provides a representative example of a Stille coupling reaction using this compound and 2-bromopyridine.

Materials and Reagents:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)

  • Ethyl acetate, saturated aqueous potassium fluoride (KF) solution, brine, anhydrous magnesium sulfate or sodium sulfate.

Experimental Workflow:

References

Application Notes and Protocols for the Stille Coupling of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-5-arylthiazoles

The 2-methyl-5-arylthiazole scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors to antimicrobial and anti-inflammatory agents, underscores its importance as a versatile pharmacophore. The Stille cross-coupling reaction offers a robust and highly adaptable method for the synthesis of these valuable compounds, allowing for the strategic formation of a carbon-carbon bond between the thiazole core and various aryl or heteroaryl partners.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the palladium-catalyzed Stille coupling of 2-Methyl-5-(tributylstannyl)thiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss best practices for product purification and characterization, ensuring scientific integrity and reproducibility.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille reaction is a powerful cross-coupling reaction that involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.

  • Transmetalation: The organostannane, in this case, this compound, then reacts with the Pd(II) intermediate. The thiazole group is transferred from the tin atom to the palladium center, and the halide is transferred to the tin, forming a new Pd(II)-thiazole complex and a tributyltin halide byproduct.

  • Reductive Elimination: In the final step, the two organic groups (the aryl group and the thiazole group) on the palladium center are eliminated to form the desired C-C bond of the 2-methyl-5-arylthiazole product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Thiazole Ar-Pd(II)L2-Thiazole Ar-Pd(II)L2-X->Ar-Pd(II)L2-Thiazole Transmetalation Ar-Pd(II)L2-Thiazole->Pd(0)L2 Reductive Elimination Ar-Thiazole Ar-Thiazole Ar-Pd(II)L2-Thiazole->Ar-Thiazole R3Sn-X R3Sn-X Ar-Pd(II)L2-Thiazole->R3Sn-X R3Sn-Thiazole R3Sn-Thiazole R3Sn-Thiazole->Ar-Pd(II)L2-Thiazole Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methyl-5-(pyridin-2-yl)thiazole

This protocol details the Stille coupling of this compound with 2-bromopyridine. This specific example is chosen for its relevance in the synthesis of pharmacologically active compounds.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableHandle with care due to tin toxicity.
2-Bromopyridine≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Com. AvailableAir-sensitive, store under inert gas.
Anhydrous TolueneDriSolv or equivalentCommercially AvailableUse freshly distilled or from a solvent purification system.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Aqueous Potassium Fluoride (KF)Prepared in-houseFor removal of tin byproducts.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration.
Instrumentation
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) line

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, 2-bromopyridine, and toluene to a flame-dried Schlenk flask. B 2. Degas the solution with argon for 20 minutes. A->B C 3. Add Pd(PPh3)4 under a positive flow of argon. B->C D 4. Heat the reaction mixture to 110 °C. C->D E 5. Stir vigorously for 12-24 hours, monitoring by TLC. D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F G 7. Wash with saturated aqueous KF to remove tin byproducts. F->G H 8. Wash with brine, dry over MgSO4, filter, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Stille Coupling with 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Stille cross-coupling reaction using 2-Methyl-5-(tributylstannyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data from authoritative literature to address the specific challenges encountered with this valuable heteroaromatic building block.

The thiazole moiety is a critical pharmacophore in many therapeutic agents, and its incorporation via Stille coupling is a powerful synthetic strategy.[1][2] However, like many heteroaromatic systems, its successful coupling requires careful optimization of reaction parameters. This guide provides a structured approach to diagnosing and solving common experimental hurdles.

Core Principles: The Stille Catalytic Cycle

A foundational understanding of the Stille reaction mechanism is crucial for effective troubleshooting. The catalytic cycle, which is widely studied, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Each step presents a potential bottleneck that can be addressed by modifying reaction conditions.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Complex OxAdd->PdII_Complex R¹-X Transmetalation Transmetalation (Rate-Limiting Step) PdII_Coupling R¹-Pd(II)L₂-R² (Transmetalated Complex) PdII_Complex->PdII_Coupling Transmetalation->PdII_Coupling R²-SnBu₃ PdII_Coupling->Pd0 PdII_Coupling->PdII_Complex RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of the Stille reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I see no product formation. What are the primary factors to investigate?

A1: Zero or negligible yield typically points to a fundamental issue with one of the core components of the reaction. Before extensive re-optimization, verify the following critical parameters:

  • Catalyst Activity: The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Some ligands or solvents can facilitate this reduction.[6] However, the most common cause of failure is catalyst deactivation. Ensure your Pd(0) catalyst (e.g., Pd(PPh₃)₄) has not been oxidized through exposure to air.

  • Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of the organostannane.[7] It is imperative to thoroughly degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[7]

  • Reagent Purity:

    • Organostannane: this compound can degrade over time. Verify its purity by ¹H or ¹¹⁹Sn NMR. Proto-destannylation (replacement of the -SnBu₃ group with a proton) is a known issue with heteroaromatic stannanes, especially in the presence of trace acid or moisture.

    • Organic Halide (R-X): Ensure the halide or triflate coupling partner is pure and free of inhibitors. The reactivity order is generally I > Br > OTf >> Cl.[3][8] Aryl chlorides are often poor substrates without specialized, highly active catalysts.[8]

    • Solvent: Use anhydrous, degassed solvent. Water can hydrolyze the stannane and interfere with the catalyst.[9]

Q2: I'm observing a significant amount of 2,2'-dimethyl-5,5'-bithiazole, the homocoupled product of my stannane. How can this be minimized?

A2: Homocoupling is a common side reaction in Stille couplings, arising from the dimerization of the organostannane reagent (R²-R²).[3] It is often promoted by the presence of oxygen or issues with the catalytic cycle.

  • Improve Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing procedure (freeze-pump-thaw cycles are more effective than sparging) and ensure all glassware is flame-dried and cooled under an inert gas.[7]

  • Optimize Catalyst & Ligand: Some palladium/ligand systems are more prone to promoting homocoupling. Highly electron-rich and sterically bulky phosphine ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.[10]

  • Stoichiometry: While a slight excess of the stannane is common, a large excess can sometimes increase homocoupling. Try running the reaction with a stoichiometry closer to 1:1 or 1.1:1 (stannane:halide).

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, has been shown to suppress homocoupling in some systems.[7]

Q3: The reaction is very slow or stalls before completion. How can it be accelerated?

A3: A sluggish reaction indicates a high activation barrier in one of the catalytic steps, most often the transmetalation.[4] Several strategies can overcome this:

  • Increase Temperature: Stille couplings are often run at elevated temperatures (e.g., 80-120 °C in solvents like toluene or DMF).[7] A modest increase in temperature can significantly increase the reaction rate.

  • Use Additives:

    • Copper(I) Iodide (CuI): This is the most common and effective additive. CuI is believed to undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium center at a much faster rate.[3] This can enhance reaction rates by several orders of magnitude.[3]

    • Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can accelerate the reaction. It is thought to facilitate the dissociation of ligands from the palladium center, making it more available for the transmetalation step, and can also increase solvent polarity.[8][11]

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., P(t-Bu)₃, P(o-tol)₃, or Buchwald-type biaryl phosphine ligands) can accelerate both the oxidative addition and reductive elimination steps.[10][12]

  • Solvent Effects: Switching to a more polar, coordinating solvent like DMF, NMP, or dioxane can accelerate the reaction.[13][14] These solvents can help stabilize charged intermediates in the catalytic cycle.[6]

Q4: My starting materials are consumed, but I have a complex mixture of byproducts, including a product where the -SnBu₃ group is replaced by hydrogen. What is happening?

A4: This points towards proto-destannylation, a significant side reaction for many organostannanes, especially electron-rich heteroaromatic ones.

  • Cause: The C-Sn bond is cleaved by an acid source, replacing the stannyl group with a proton. The source of protons can be trace water in the solvent, acidic impurities on glassware, or acidic byproducts formed during the reaction.

  • Solution:

    • Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents.

    • Add a Mild, Non-nucleophilic Base: Adding a hindered base like proton sponge or a small amount of an inorganic base like K₂CO₃ can scavenge trace acid without interfering with the catalytic cycle.[15]

    • Purify Reagents: Ensure your organic halide is free from acidic impurities (e.g., residual HBr).

Frequently Asked Questions (FAQs)

What is the optimal palladium catalyst and ligand combination for coupling with this compound?

There is no single "best" combination, as the optimal choice depends on the coupling partner. However, here is a general guide:

Catalyst/Ligand SystemCharacteristics & Best Use Case
Pd(PPh₃)₄ A reliable, commercially available Pd(0) workhorse. Good starting point for reactive partners like aryl iodides. May be slow for less reactive bromides.[7][16]
Pd₂(dba)₃ / AsPh₃ Triphenylarsine (AsPh₃) can be a superior ligand to PPh₃ in certain cases, leading to cleaner reactions and preventing ligand scrambling, which can be an issue with PPh₃.[12]
Pd₂(dba)₃ / P(o-tol)₃ A more electron-rich and bulky ligand than PPh₃, often leading to faster rates of oxidative addition and reductive elimination. A good choice for challenging couplings.[17]
Pd(OAc)₂ / SPhos, XPhos Pd(II) precatalyst with modern, highly active Buchwald biaryl phosphine ligands. These are excellent for coupling unreactive partners like aryl chlorides or sterically hindered substrates.[10]
How do I effectively remove the toxic tributyltin byproducts after the reaction?

Complete removal of tin residues is critical, especially in pharmaceutical development.[9]

  • Aqueous KF Quench: This is the most common and effective method. After the reaction is complete, quench the mixture with a saturated aqueous solution of potassium fluoride (KF).[7] Stir vigorously for at least one hour. The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[18]

  • Column Chromatography: After the KF workup, residual tin compounds can often be removed by flash chromatography on silica gel. Sometimes, adding a small amount of triethylamine (~1-2%) to the eluent can help.[18]

  • DIBT Treatment: For trace amounts, treatment with di-n-butyl-iminodiacetic acid (DIBT) resin can effectively scavenge remaining tin.

What is the impact of the electronic properties of the aryl halide coupling partner?

The electronic nature of the aryl halide (R¹-X) primarily affects the oxidative addition step.

  • Electron-Withdrawing Groups (EWGs): Aryl halides with EWGs (e.g., -NO₂, -CN, -CF₃) are more electron-deficient. This makes the C-X bond more susceptible to attack by the nucleophilic Pd(0) catalyst, leading to a faster rate of oxidative addition.[10]

  • Electron-Donating Groups (EDGs): Aryl halides with EDGs (e.g., -OMe, -NMe₂, -CH₃) are more electron-rich. This strengthens the C-X bond and slows down the rate of oxidative addition, often requiring more active catalysts, stronger ligands, or higher temperatures.[10]

Optimized Protocol: General Procedure for Stille Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous, Degassed Toluene or DMF (to make a ~0.1 M solution)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (8 mol%), and CuI (10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 5-10 minutes until the catalyst and ligand are fully dissolved.

  • Stannane Addition: Add this compound (1.1 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Add a saturated aqueous solution of KF and stir the resulting biphasic mixture vigorously for 1-3 hours. A precipitate of tin salts should form.

    • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Basics 1. Check Core Components: - Catalyst Activity - Reagent Purity - Inert Atmosphere Start->Check_Basics Side_Products Side Products Observed? Check_Basics->Side_Products If basics are OK Homocoupling Homocoupling? (R²-R²) Side_Products->Homocoupling Yes Slow_Stalled 2. Reaction Slow or Stalled? Side_Products->Slow_Stalled No Proto Proto-destannylation? (R²-H) Homocoupling->Proto No Sol_Inert Solution: - Improve Degassing - Use Glovebox - Check for Leaks Homocoupling->Sol_Inert Yes Proto->Slow_Stalled No Sol_Proto Solution: - Use Anhydrous Solvent - Add Mild Base - Purify Reagents Proto->Sol_Proto Yes Sol_Accelerate Solution: - Increase Temperature - Add CuI / LiCl - Use More Active Ligand Slow_Stalled->Sol_Accelerate

Caption: A logical workflow for troubleshooting Stille coupling reactions.

References

  • Wikipedia. Stille reaction. [Link]

  • Espinet, P., & Casado, A. L. (2002). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Byers, J. A., & Guggenheim, E. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 319-326. [Link]

  • Tavano, R. (2021). Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses. Politecnico di Torino. [Link]

  • Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (6), 550-551. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit. (2019). How to do Stille Coupling without Amide insertion. [Link]

  • Maleczka Jr, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 122(1), 28-34. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. [Link]

  • Roth, G. J., & Liebeskind, L. S. (2008). A versatile protocol for Stille-Migita cross coupling reactions. PubMed. [Link]

  • Roth, G. J., & Liebeskind, L. S. (2008). A versatile protocol for Stille–Migita cross coupling reactions. Chemical Communications, (25), 2873-2875. [Link]

  • ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

  • MDPI. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • ResearchGate. (2023). Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. [Link]

  • ResearchGate. Palladium-catalysed coupling of thiazole derivatives with aryl halides. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-(tributylstannyl)thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-reaction workup and purification of this valuable organostannane reagent. The guidance herein is tailored for research scientists and professionals in drug development who utilize this compound, likely in Stille cross-coupling reactions.

Introduction: The Challenge of Purity

This compound is a key building block in synthetic chemistry, prized for its role in forming carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[1] However, the very nature of its synthesis and use—often involving organotin precursors and byproducts—presents significant purification challenges.[2] The primary goals are to remove highly toxic and reaction-interfering tin residues, such as tributyltin halides (Bu₃SnX) and oxides, as well as unreacted starting materials and homocoupled side products.[3][4] This guide provides robust, field-proven strategies to achieve high purity, ensuring the reliability of your downstream applications.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a practical question-and-answer format.

Question 1: My crude reaction mixture is contaminated with significant organotin byproducts (e.g., Bu₃SnCl, Bu₃SnBr, (Bu₃Sn)₂O). What is the most effective first step to remove them?

Answer: The most prevalent and challenging impurities are tributyltin derivatives. Your first and most effective line of defense is a liquid-liquid extraction procedure using an aqueous potassium fluoride (KF) solution.[5]

Causality: Tributyltin halides and oxides react with aqueous KF to form tributyltin fluoride (Bu₃SnF), which is a sparingly soluble solid in most organic solvents and water. This causes it to precipitate, allowing for its removal by simple filtration.[6]

Recommended Protocol: Aqueous KF Wash
  • Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Initial Wash (Optional): To remove highly polar impurities like DMF, wash the organic layer with water or a saturated ammonium chloride solution.

  • KF Treatment: Transfer the organic layer to a separatory funnel and wash it two to three times with a 1M aqueous solution of KF. During each wash, shake the funnel vigorously for at least one minute.[5]

  • Precipitate Management: A white precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers.[6] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid.

  • Final Steps: Return the filtrate to the separatory funnel. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question 2: I performed the KF wash, but my ¹H NMR still shows tin-containing impurities. What should I do next?

Answer: If a KF wash is insufficient, the next step is purification by column chromatography. However, organostannanes can be sensitive to standard silica gel. The key is to use a deactivated or basic stationary phase.

Causality: Standard silica gel possesses acidic silanol groups on its surface which can promote the cleavage of the carbon-tin bond (destannylation), leading to product loss.[7] Deactivating the silica by adding a base like triethylamine (NEt₃) or using basic alumina neutralizes these acidic sites, preserving the integrity of your product during separation.[8][9]

Recommended Protocol: Chromatography on Deactivated Silica
  • Stationary Phase Preparation:

    • Option A (Triethylamine): Prepare your slurry or dry-pack your column using a solvent system containing 2-5% triethylamine.[5] For example, if your eluent is 5% ethyl acetate in hexanes, prepare it as 5% ethyl acetate, 2% triethylamine, and 93% hexanes.

    • Option B (Potassium Carbonate): A highly effective method involves using silica gel treated with potassium carbonate (K₂CO₃). Prepare this by thoroughly mixing 10g of powdered anhydrous K₂CO₃ with 90g of silica gel (by weight).[6]

  • Elution: this compound is a relatively non-polar compound. Begin with a non-polar eluent system, such as hexanes or petroleum ether, and gradually increase the polarity with ethyl acetate or diethyl ether.[7]

Component Typical Starting Eluent Typical Final Eluent Modifier
Product100% Hexanes5-10% EtOAc in Hexanes2% Triethylamine
Bu₃SnXElutes with or slightly before the productElutes with or slightly before the product---
(Bu₃Sn)₂OMore polar, retained on columnMore polar, retained on column---
Question 3: My product seems to be decomposing on the column, even with triethylamine. What are my alternatives?

Answer: If your compound shows significant instability even on deactivated silica, you should consider alternative purification methods such as chromatography on basic alumina or, if the product is thermally stable, vacuum distillation.

  • Basic Alumina Chromatography: Alumina is generally less acidic than silica gel and can be a gentler alternative. Use a similar gradient elution strategy as you would for silica gel.[7]

  • Vacuum Distillation: Organostannanes are often high-boiling liquids. If your product is thermally stable and the impurities have sufficiently different boiling points, Kugelrohr or short-path distillation under high vacuum can be an effective, chromatography-free purification method.[7] Note that related compounds like 2-(tributylstannyl)thiazole have a boiling point of 307-309 °C at atmospheric pressure, so a high vacuum will be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a reaction to synthesize this compound? The synthesis typically involves the reaction of a lithiated or Grignard derivative of 2-methylthiazole with a tributyltin halide. Common impurities include:

  • Hexabutyldistannoxane ((Bu₃Sn)₂O): Formed from the hydrolysis of tributyltin halides.

  • Unreacted 2-methylthiazole: The starting material.

  • Homocoupled byproduct (bis(2-methylthiazol-5-yl)): From oxidative coupling of the organometallic intermediate.

  • Tributyltin Halides (Bu₃SnX): Residual electrophile from the reaction.

Q2: How can I best monitor the progress of my column chromatography? Thin-Layer Chromatography (TLC) is the best method. Use the same eluent system you plan for the column (including the triethylamine). To visualize the spots, use a potassium permanganate (KMnO₄) stain, as organostannanes are often not UV-active. The product and tin-containing byproducts will appear as yellow/brown spots on a purple background.

Q3: Is this compound stable for long-term storage? Organostannanes are generally stable to air and moisture but can be sensitive to light and acid.[3] For long-term storage, it is recommended to store the purified compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (0 to -20 °C).

Q4: What safety precautions are necessary when handling this compound and its byproducts? Organotin compounds are highly toxic.[2][11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile gloves. All tin-containing waste (aqueous washes, contaminated silica gel) must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.

Purification Workflow Visualization

The following diagram outlines the decision-making process for purifying the crude reaction product.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous KF Wash & Filtration (Removes bulk Bu3SnX) start->workup concentrate Concentrate Organic Phase workup->concentrate analyze1 Analyze Purity (TLC, ¹H NMR) concentrate->analyze1 column Column Chromatography (Silica + 2% NEt3 or Basic Alumina) analyze1->column Impure distill High-Vacuum Distillation (Alternative to Column) analyze1->distill Product Thermally Stable & Column Fails final_product Pure 2-Methyl-5- (tributylstannyl)thiazole analyze1->final_product Pure analyze2 Analyze Fractions (TLC) column->analyze2 analyze2->column Fractions Impure (Continue Elution) combine Combine Pure Fractions & Concentrate analyze2->combine Fractions Pure combine->final_product distill->final_product

Caption: Decision workflow for purification of this compound.

References

  • Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Stille Coupling - YouTube. (2020, July 18). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? | ResearchGate. (2015, October 15). Retrieved from [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • Barton–McCombie deoxygenation - Wikipedia. (n.d.). Retrieved from [Link]

  • The Stille Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry - EPA. (2003, January). Retrieved from [Link]

  • How can I remove tributylphosphine and tributylphosphine oxide from the reaction mixture? | ResearchGate. (2020, July 19). Retrieved from [Link]

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Functionalization of Silica Gel with Organotrialkynyltins: New Method of Covalent Attachment of Organic Groups on Silica Gel | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of organotin compounds - alsglobal. (n.d.). Retrieved from [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. (1995, June 1). Retrieved from [Link]

  • Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents. (n.d.).
  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System - Agilent. (2014, April 15). Retrieved from [Link]

  • Tin test: Detecting organotin compounds - Wiley Analytical Science. (2019, September 16). Retrieved from [Link]

  • Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents. (n.d.).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed. (2022, May 20). Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (n.d.). Retrieved from [Link]

  • Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Silica Gel in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • This compound ,99% - Amerigo Scientific. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 2-Methyl-5-(tributylstannyl)thiazole Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Methyl-5-(tributylstannyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common side reactions and provide in-depth troubleshooting strategies to optimize your reaction outcomes. Our approach is grounded in mechanistic understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Dimer of the Thiazole (Homocoupling)

Question: I am performing a Stille coupling with this compound and an aryl halide, but I'm observing a significant amount of a byproduct that appears to be a dimer of my thiazole starting material, leading to a low yield of the desired product. What is causing this, and how can I prevent it?

Answer:

The formation of a 2,2'-dimethyl-5,5'-bithiazole dimer is a classic side reaction in Stille couplings known as homocoupling .[1][2][3] This occurs when two molecules of the organostannane reagent couple with each other.

Mechanistic Insight: Homocoupling can proceed through two primary pathways:

  • Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) precatalyst, leading to the homocoupled product after reductive elimination.[1]

  • Radical process: The Pd(0) catalyst can initiate a radical pathway that results in the dimerized product.[1]

Troubleshooting Protocol:

  • Optimize Catalyst and Ligands:

    • Choice of Palladium Source: The selection of the palladium catalyst and its ligands is critical. While Pd(PPh₃)₄ is a common choice, consider using catalysts with bulkier or more electron-donating ligands which can sometimes suppress side reactions.[4] For instance, phosphine-free systems with ligands like Dabco have shown high efficiency.[4]

    • Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio. Excess ligand can sometimes inhibit the desired catalytic cycle, while too little can lead to catalyst decomposition and side reactions.

  • Control of Reaction Conditions:

    • Temperature: Stille reactions can be sensitive to temperature. Running the reaction at the lowest effective temperature can often minimize homocoupling. High temperatures can accelerate catalyst decomposition and favor undesired pathways.

    • Degassing: Thoroughly degas all solvents and reagents to remove oxygen. The presence of oxygen can promote oxidative homocoupling of the organostannane.[2][3] Purging the reaction vessel with an inert gas like argon or nitrogen is crucial.[2]

  • Use of Additives:

    • Copper(I) Iodide (CuI): The addition of a co-catalytic amount of CuI has been shown to significantly improve the efficiency of Stille couplings and can suppress homocoupling.[5] CuI is believed to facilitate the transmetalation step, which is often the rate-limiting step, by forming a more reactive organocopper intermediate.[5][6]

    • Cesium Fluoride (CsF): In conjunction with CuI, CsF can have a synergistic effect, further enhancing reaction rates and yields.[5] Fluoride ions can activate the tin reagent, forming a more nucleophilic pentacoordinate tin species.[7]

Experimental Protocol for Minimizing Homocoupling:

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., P(o-tol)₃) or Pd(OAc)₂/Dabco[4][8]Different catalyst systems have varying propensities for side reactions.
Solvent Toluene or THFAnhydrous and thoroughly degassed DMF or NMPPolar aprotic solvents can sometimes accelerate the desired reaction.
Additives NoneCuI (5-10 mol%) and/or CsF (1.5-2.0 equiv)[5]Accelerates the rate-limiting transmetalation step and activates the stannane.
Temperature 80-110 °CStart at a lower temperature (e.g., 40-60 °C) and slowly increase if the reaction is sluggish.[2]Minimizes thermal decomposition and side reactions.
Issue 2: Protodestannylation - Formation of 2-Methylthiazole

Question: My main byproduct is 2-methylthiazole, meaning the tributylstannyl group is being replaced by a hydrogen atom. What causes this protodestannylation, and how can I avoid it?

Answer:

Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of the corresponding hydrocarbon (in this case, 2-methylthiazole).

Mechanistic Insight: This side reaction is typically caused by the presence of acidic protons in the reaction mixture. Potential sources include:

  • Trace amounts of water or acidic impurities in the solvents or reagents.

  • Generation of acidic byproducts during the reaction.

  • The use of protic solvents.

Troubleshooting Protocol:

  • Rigorous Control of Reaction Environment:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use.

    • Purified Reagents: Use high-purity reagents. If necessary, purify reagents to remove any acidic impurities.

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent the introduction of atmospheric moisture.

  • Solvent and Base Selection:

    • Aprotic Solvents: Employ aprotic solvents such as toluene, dioxane, or DMF. Avoid protic solvents like alcohols unless their use is specifically required and optimized.

    • Non-nucleophilic Base: If a base is required, use a non-nucleophilic, anhydrous base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9]

  • Reaction Additives:

    • The use of additives like CuI and Cs₂CO₃, as mentioned for homocoupling, can also help to suppress protodestannylation by accelerating the desired cross-coupling pathway, thus outcompeting the undesired protonolysis.[9]

Workflow for Preventing Protodestannylation:

G start Reaction Setup reagents Use High-Purity Reagents start->reagents solvents Use Anhydrous, Degassed Aprotic Solvents start->solvents glassware Flame-Dry/Oven-Dry All Glassware start->glassware atmosphere Maintain Strict Inert Atmosphere (Ar/N2) start->atmosphere run_reaction Run Reaction reagents->run_reaction solvents->run_reaction glassware->run_reaction atmosphere->run_reaction additives Consider Additives (e.g., CuI, Cs2CO3) additives->run_reaction

Caption: Workflow to minimize protodestannylation.

Issue 3: Difficulty in Removing Tributyltin Byproducts

Question: My reaction seems to have worked, but I am struggling to remove the tributyltin halides (Bu₃SnX) from my product during purification. What are the best methods for this?

Answer:

The removal of highly nonpolar and toxic organotin byproducts is a common challenge in Stille couplings.[2][3]

Troubleshooting and Purification Protocol:

  • Aqueous Workup with Potassium Fluoride (KF):

    • Principle: Tributyltin halides react with aqueous potassium fluoride to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.

    • Procedure: After the reaction is complete, quench the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a saturated aqueous solution of KF.[2] A precipitate of Bu₃SnF should form, which can be removed by filtering the mixture through a pad of Celite.

  • Chromatography Techniques:

    • Silica Gel with Triethylamine: For less polar products, flash chromatography on silica gel can be effective. Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (~2-5%) can help to remove the tin byproducts.[2]

    • Basic Alumina: In some cases, chromatography on basic alumina can be more effective than silica gel for separating the desired product from tin residues.[2]

  • Alternative Stannanes:

    • For future reactions, consider using alternative organostannanes with more easily removable byproducts, although this may require re-optimization of the reaction conditions.

Visualizing the Stille Catalytic Cycle and Points of Side Reactions:

Stille_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R2-SnBu3 PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 - X-SnBu3 Homocoupling Homocoupling (Side Reaction) Transmetal->Homocoupling + R2-SnBu3 Protodestannylation Protodestannylation (Side Reaction) Transmetal->Protodestannylation + H+ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R1-R2

Caption: The Stille catalytic cycle with key side reaction points.

References

Technical Support Center: Catalyst Selection for 2-Methyl-5-(tributylstannyl)thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-Methyl-5-(tributylstannyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The primary application of this reagent is the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding catalyst and reaction condition selection for the Stille coupling of this compound.

Q1: What is the best all-around palladium catalyst for coupling this compound with aryl halides?

For a robust starting point, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst. It is an air-stable solid that generates the active Pd(0) species in solution. For many standard couplings with aryl iodides and bromides, Pd(PPh₃)₄ provides good to excellent yields.

Q2: When should I consider using a different palladium source or ligand?

You should consider alternatives to Pd(PPh₃)₄ under the following circumstances:

  • Sterically hindered substrates: If either your aryl halide or the thiazole is sterically demanding, the bulky triphenylphosphine ligands may hinder the reaction. In such cases, catalysts with more electron-rich and bulky biarylphosphine ligands, like XPhos or SPhos , can be more effective.

  • Unreactive coupling partners: For less reactive aryl chlorides, a more active catalyst system is often necessary. The use of bulky trialkylphosphine ligands such as Tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial for these challenging substrates.

  • Low catalyst loading is desired: For process development or large-scale synthesis, minimizing the amount of palladium is crucial. More active catalyst systems, often involving biarylphosphine ligands, can allow for significantly lower catalyst loadings.

Q3: What is the "copper effect" and when should I use a copper(I) co-catalyst?

The "copper effect" refers to the rate acceleration observed in Stille couplings when a copper(I) salt, typically copper(I) iodide (CuI) , is added as a co-catalyst.[1][2] This is particularly beneficial for sluggish reactions, such as those involving sterically hindered substrates or less reactive organostannanes.[3] The prevailing theory is that CuI facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2] It is highly recommended to include CuI when optimizing your reaction, especially if you are experiencing low yields or slow conversion.

Q4: What are the most common solvents for this reaction?

Anhydrous, degassed polar aprotic solvents are generally preferred. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

The choice of solvent can influence reaction rates and solubility of the catalyst and reagents. Toluene is a good starting point for many systems.

Q5: Can the thiazole ring itself interfere with the catalyst?

Yes, the nitrogen and sulfur atoms in the thiazole ring are potential coordination sites for the palladium catalyst. This can sometimes lead to catalyst inhibition. The use of electron-rich phosphine ligands helps to maintain a stable and active catalytic species. In some cases where catalyst poisoning is suspected, increasing the ligand-to-palladium ratio can be beneficial.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst - Use a fresh source of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture over time. - Pre-activate the catalyst. For Pd(II) sources like Pd(OAc)₂, a pre-stirring step with the phosphine ligand in the reaction solvent can help generate the active Pd(0) species.
Inefficient Transmetalation - Add a copper(I) iodide (CuI) co-catalyst (5-10 mol%). This is known to accelerate the transmetalation step.[1][2] - Consider a fluoride additive like cesium fluoride (CsF). Fluoride ions can form a hypervalent tin species, which is more nucleophilic and can accelerate transmetalation.[4][5]
Poor Oxidative Addition - Switch to a more reactive aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[6] - Use a more electron-rich and bulky ligand. Ligands like XPhos or P(t-Bu)₃ can promote the oxidative addition of less reactive aryl halides.[7]
Protodestannylation - Ensure strictly anhydrous and inert conditions. Traces of acid or water can lead to the cleavage of the C-Sn bond, converting your starting material to 2-methylthiazole. - Use a non-protic solvent.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Explanation
Homocoupling of the Stannane - Ensure the reaction is thoroughly degassed. Oxygen can promote the homocoupling of the organostannane.[6] - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). Pd(II) precursors can sometimes lead to more homocoupling.
Homocoupling of the Aryl Halide - Lower the reaction temperature. High temperatures can sometimes favor this side reaction. - Adjust the ligand-to-palladium ratio.
Interaction with other functional groups - If your coupling partner contains a carbonyl group, be aware of potential side reactions where the organostannane interacts with it.[8] This may require adjusting the catalyst system or protecting the carbonyl group.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Residual Organotin Byproducts - Aqueous KF wash: After the reaction, dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be filtered off.[9] - Chromatography on basic alumina or triethylamine-treated silica gel: These stationary phases are effective at retaining polar organotin byproducts.[9]
Formation of an Emulsion during KF wash - Filter the entire mixture through a pad of Celite®. This will break the emulsion and remove the precipitated Bu₃SnF.

III. Experimental Protocols & Data

General Protocol for Stille Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (1-5 mol%), ligand (if required, see table below), and CuI (10 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, DMF) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with a saturated aqueous solution of KF (2-3 times). If a precipitate forms, filter the mixture through Celite®.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst System Comparison for Heterocyclic Stille Coupling

The following table, adapted from data on similar heterocyclic systems, provides a guide for catalyst selection.[8]

Catalyst SystemTypical Loading (mol%)Coupling PartnersSolventTemperature (°C)Typical YieldNotes
Pd(PPh₃)₄2-5Aryl Iodides/BromidesToluene/DMF80-100Good-ExcellentGood general-purpose catalyst.
Pd₂(dba)₃ / P(o-tol)₃1-2 / 4-8Aryl Iodides/BromidesToluene90-110Good-ExcellentEffective for many substrates.
Pd G3 DavePhos1-2Aryl BromidesDioxane100Moderate-GoodBuchwald precatalyst, good for screening.
Pd G3 CataCXium A1-2Aryl BromidesDioxane100ExcellentShows high efficiency in some cases.
Pd G3 AmPhos1-2Aryl BromidesDioxane100ExcellentAnother effective Buchwald precatalyst.

IV. Visual Guides

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_trans trans-R¹-Pd(II)L₂-X OxAdd->PdII_trans Transmetal Transmetalation PdII_trans->Transmetal R²-SnBu₃ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 X-SnBu₃ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² caption Figure 1: Simplified catalytic cycle for the Stille cross-coupling reaction.

Caption: Figure 1: Simplified catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure? Start->Check_Reagents Inactive_Catalyst Use fresh catalyst Pre-activate Pd(II) source Check_Catalyst->Inactive_Catalyst No Add_CuI Add CuI co-catalyst (5-10 mol%) Check_Catalyst->Add_CuI Yes Suboptimal_Conditions Increase temperature Change solvent Check_Conditions->Suboptimal_Conditions No Check_Conditions->Add_CuI Yes Impure_Reagents Re-purify starting materials Check for protodestannylation Check_Reagents->Impure_Reagents No Change_Ligand Switch to bulky, electron-rich ligand (e.g., XPhos, P(t-Bu)₃) Add_CuI->Change_Ligand Still low yield

Caption: Figure 2: Decision tree for troubleshooting low yield in Stille couplings.

V. References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier – The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004, 43(9), 1132-1136. [Link]

  • Casado, A. L.; Espinet, P. Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Journal of the American Chemical Society, 1998, 120(35), 8978–8985. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]

  • Wang, C., et al. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 2020, 85(12), 8111-8120. [Link]

  • Espinet, P.; Echavarren, A. M. The Stille Reaction, 38 Years Later. ACS Catalysis, 2015, 5(6), 3377-3392. [Link]

  • Wang, C., et al. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Request PDF on ResearchGate. [Link]

  • Scribd. 11-The Stille Reaction PDF. [Link]

  • Sweat, D. P.; Stephens, C. E. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Synthesis, 2009(19), 3214-3218. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Scholar Commons at University of Windsor, 2004. [Link]

  • MDPI. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. [Link]

  • Maleczka, R. E., Jr.; Terstiege, I. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Michigan State University Department of Chemistry. [Link]

  • Kolomoitsev, O. O., et al. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate, 2021. [Link]

  • Sweat, D. P.; Stephens, C. E. Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Augusta University Research Profiles. [Link]

  • Littke, A. F.; Fu, G. C. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 2002, 35(12), 1131-1138. [Link]

  • Roger, J., et al. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 2009, 74(4), 1735-1738. [Link]

  • Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2001, 3(26), 4173-4176. [Link]

  • Littke, A. F.; Fu, G. C. Stille Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(16), 2411-2413. [Link]

  • Hämmerle, J.; Schnürch, M.; Stanetty, P. Comparing the Reactivity of the 4- and 5-Positions of 2-Phenylthiazoles in Stille Cross-Coupling Reactions. Synlett, 2007(19), 3025-3028. [Link]

  • Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Michigan State University Department of Chemistry. [Link]

  • Ichikawa, J., et al. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chemical Communications, 2000(2), 137-138. [Link]

  • Crisp, G. T.; Gebauer, M. G. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 1996(6), 707-708. [Link]

  • MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • Kelly, S. E.; Fu, G. C. Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. DSpace@MIT. [Link]

Sources

Overcoming low reactivity of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Methyl-5-(tributylstannyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this specific organostannane in Stille cross-coupling reactions. Our goal is to provide you with expert-driven, field-proven insights and actionable protocols to overcome common experimental hurdles.

Introduction: Understanding the Challenge

This compound is a valuable building block for introducing a methylthiazole moiety, a common scaffold in medicinal chemistry.[1] However, its utility is often hampered by lower-than-expected reactivity in palladium-catalyzed Stille couplings. This sluggishness typically originates from the transmetalation step of the catalytic cycle. The electron-rich nature of the thiazole ring can decrease the electrophilicity of the tin atom, slowing its transfer of the thiazole group to the palladium(II) center.[2]

This guide provides a systematic approach to diagnosing and solving these reactivity issues.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows very low to no conversion of starting materials. Where do I begin?

Problem: You've combined your aryl halide, the stannane, and a standard palladium catalyst (e.g., Pd(PPh₃)₄), but analysis (TLC, LC-MS) shows primarily unreacted starting materials even after prolonged heating.

Primary Suspect: A prohibitively slow transmetalation step. The standard palladium catalyst cycle is not efficient enough to overcome the inherent low reactivity of the thiazole stannane.

Suggested Solution: The "Copper Effect"

The most impactful first step is the introduction of a copper(I) co-catalyst, typically copper(I) iodide (CuI).[3] This is a widely validated strategy for accelerating sluggish Stille couplings.[4][5]

Causality (The "Why"): Copper(I) salts can accelerate the reaction through at least two proposed mechanisms:

  • Ligand Scavenging: In catalytic systems using PdL₄ (like Pd(PPh₃)₄), the catalyst must shed ligands to become active. Free phosphine ligands in solution can inhibit the reaction by coordinating to the active palladium species. Cu(I) is an excellent scavenger for these excess phosphine ligands, freeing up the palladium catalyst to proceed through the cycle.[4][6]

  • Alternative Transmetalation Pathway: It is theorized that the organostannane can first transmetalate with the copper(I) salt to form a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the palladium(II) intermediate, bypassing the slow direct Sn-to-Pd transfer.[7]

Q2: I've added CuI, and the reaction proceeds, but it's still slow and gives a low yield (e.g., <40%). What's my next move?

Problem: The reaction is now working, but is not synthetically useful. Side reactions like stannane homocoupling or dehalogenation of the electrophile are outcompeting the desired cross-coupling.[7][8]

Primary Suspect: Suboptimal ligand or solvent environment. The palladium catalyst's electronic and steric properties are not properly tuned for this specific transformation.

Suggested Solutions (To be explored systematically):

  • Ligand Optimization: The choice of ligand is critical for stabilizing the palladium center and modulating its reactivity.[9] Move away from the "one-size-fits-all" Pd(PPh₃)₄.[8]

    • Rationale: Electron-rich, sterically bulky phosphine ligands can accelerate the rate-limiting reductive elimination step and can also promote the initial oxidative addition.[10] For challenging substrates, they are often superior to triphenylphosphine.

    • Alternative Ligands: Triphenylarsine (AsPh₃) is a classic choice for accelerating Stille couplings as it is less donating than PPh₃, which can speed up transmetalation.[2] Modern Buchwald-type phosphine ligands can also be highly effective.

  • Solvent Screening: The solvent can dramatically influence reaction rates.

    • Rationale: Polar aprotic solvents can stabilize charged intermediates in the catalytic cycle and increase the rate of transmetalation.[4]

    • Recommendations: If you are using a non-polar solvent like toluene or dioxane, consider switching to DMF or NMP.

Table 1: Recommended Starting Conditions for Optimization
ParameterInitial Condition (Low Yield)Optimized Condition A (High Impact) Optimized Condition B (Further Tuning)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand (Internal to catalyst)AsPh₃ (10-20 mol%)P(t-Bu)₃ (10 mol%)
Additive NoneCuI (10-20 mol%) CuI (20 mol%) + LiCl (3 equiv)
Solvent Toluene or DioxaneNMP or DMFDMF
Temperature 80-110 °C80-100 °C60-80 °C

Note: LiCl can accelerate the reaction by preventing the dissociation of the halide from the palladium center and by increasing solvent polarity.[7][11]

Q3: My desired product is forming, but I'm also getting significant protodestannylation (thiazole-SnBu₃ is being converted to thiazole-H). How do I prevent this?

Problem: A significant portion of your valuable stannane is being quenched, reducing the potential yield.

Primary Suspect: Presence of trace amounts of acid or water in the reaction mixture, which can cleave the C-Sn bond, especially at elevated temperatures.

Suggested Solutions:

  • Rigorous Anhydrous/Inert Technique: Ensure all glassware is oven-dried, solvents are passed through a purification system or distilled from an appropriate drying agent, and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen).

  • Use a Mild, Non-Protic Base: If your reaction requires a base, or if your aryl halide starting material may contain trace HCl, consider adding a non-nucleophilic, hindered base like proton sponge or 2,6-lutidine. This can neutralize any adventitious acid without interfering with the catalytic cycle.

  • Lower Reaction Temperature: If the optimized catalytic system (e.g., with CuI and a better ligand) is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C) to minimize thermally-driven side reactions.

Experimental Protocols & Visualizations

Optimized Protocol for Stille Coupling

This protocol incorporates the troubleshooting advice for a robust starting point.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Triphenylarsine (AsPh₃) (0.10 equiv, 10 mol%)

  • Copper(I) iodide (CuI) (0.20 equiv, 20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), AsPh₃ (0.10 equiv), and CuI (0.20 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Workup: Quench the reaction with an aqueous solution of KF (potassium fluoride). Stir vigorously for 1-2 hours. This step precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Diagrams: Understanding and Solving the Problem
The Stille Catalytic Cycle

The diagram below illustrates the fundamental steps of the Stille cross-coupling reaction. For electron-rich stannanes like this compound, the "Transmetalation" step is often the rate-limiting bottleneck.

Stille_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition (R¹-X) pd0->pdiia pdii R¹-Pd(II)L₂-X pdiia->pdii trans Transmetalation (R²-SnBu₃) pdii->trans Slow Step! Bottleneck pdii_trans R¹-Pd(II)L₂-R² trans->pdii_trans reduct Reductive Elimination pdii_trans->reduct reduct->pd0 product R¹-R² (Product) reduct->product A Catalyst States B Key Intermediates C Reaction Steps

Caption: The Stille catalytic cycle, highlighting the transmetalation bottleneck.

Troubleshooting Workflow

This decision tree provides a logical path for optimizing your reaction.

Troubleshooting_Workflow start Start: Low Yield / No Reaction add_cu Action: Add CuI (10-20 mol%) start->add_cu check1 Reaction Improved? add_cu->check1 change_ligand Action: Switch Ligand (e.g., PPh₃ → AsPh₃) check1->change_ligand  No / Partially success Success: Proceed with Optimized Conditions check1->success  Yes check2 Sufficiently Improved? change_ligand->check2 change_solvent Action: Switch to Polar Aprotic Solvent (e.g., Toluene → DMF) check2->change_solvent  No / Partially check2->success  Yes check3 Sufficiently Improved? change_solvent->check3 add_salt Action: Add LiCl (2-3 equiv) check3->add_salt  No / Partially check3->success  Yes consult Further optimization needed. Consider temperature screen or different Pd source. add_salt->consult

Caption: A decision tree for systematically troubleshooting low reactivity.

Frequently Asked Questions (FAQs)

Q: Why can't I just increase the temperature to force the reaction to go? A: While higher temperatures can increase reaction rates, they often lead to undesirable side reactions. For organostannanes, the most common issue is homocoupling (R-Sn + Sn-R -> R-R) and protodestannylation.[7][12] A well-tuned catalytic system that works at a moderate temperature (60-100 °C) is almost always preferable to a "brute force" high-temperature approach.

Q: Are there alternatives to tributyltin reagents to avoid toxicity and purification issues? A: Yes. While this guide focuses on the provided substrate, modern cross-coupling has seen a shift towards less toxic organoboron reagents (Suzuki coupling), organosilicon reagents (Hiyama coupling), and organozinc reagents (Negishi coupling). If the tributyltin moiety is not essential, exploring the synthesis of the corresponding thiazole boronic acid or ester could be a worthwhile long-term strategy.[13]

Q: Can I use a Pd(II) precatalyst like PdCl₂(PPh₃)₂ directly? A: Yes, Pd(II) precatalysts are commonly used.[9] They are typically reduced in situ to the active Pd(0) species by the organostannane reagent or by phosphine ligands. For consistency and to ensure a clean start to the catalytic cycle, using a well-defined Pd(0) source like Pd₂(dba)₃ with a separate ligand is often preferred for troubleshooting and optimization.

Q: My aryl halide partner is an aryl chloride. Will these conditions work? A: Aryl chlorides are significantly less reactive towards oxidative addition than bromides or iodides.[14] The conditions described here may work, but coupling with aryl chlorides often requires specialized, highly active catalysts. You will likely need to use very electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃ or other Buchwald-type ligands) and may require higher temperatures.[10][12]

References
  • Caspado, M., et al. (2002). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics, 21(10), 2037–2047. [Link]

  • Wikipedia. (2025). Stille reaction. [Link]

  • Zhang, Y., et al. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. [Link]

  • ResearchGate. (n.d.). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. [Link]

  • Ghorbani-Vaghei, R., & Dowlati, M. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. ACS Omega, 6(12), 8233–8240. [Link]

  • Hammerschmidt, F., & Völlenkle, H. (2005). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2005(22), 4892-4901. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Roth, G. P., & Farina, V. (2001). Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. Tetrahedron Letters, 42(49), 8749-8751. [Link]

  • Vedejs, E., & Stille, J. K. (1996). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 35(1), 22-35. [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. [Link]

  • Maleczka, R. E., et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 125(26), 7792-7793. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Reddit user discussion. (2019). How to do Stille Coupling without Amide insertion. r/chemistry. [Link]

  • Scott, W. J., & Stille, J. K. (1986). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]

  • Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173-4176. [Link]

  • Asati, V., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 1-7. [Link]

  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2659. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-(tributylstannyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic routes involving this versatile reagent.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its utility lies in the ability to form carbon-carbon bonds with a wide range of organic electrophiles, enabling the construction of complex molecules, including pharmaceuticals and functional materials. The thiazole moiety is a common scaffold in bioactive compounds, and the tributylstannyl group provides a stable yet reactive handle for selective bond formation.[3][4]

This guide will address common issues encountered during the use of this compound, from reaction setup to product purification, providing scientifically grounded solutions and practical tips.

Frequently Asked Questions (FAQs)

Synthesis and Purity of Starting Material

Q1: My Stille coupling reaction with this compound is giving low yields. Could the quality of my stannane be the issue?

A1: Absolutely. The purity and stability of your organostannane are critical for a successful Stille coupling. Here are a few points to consider:

  • Synthesis: this compound is typically synthesized by lithiation of 5-bromo-2-methylthiazole followed by quenching with tributyltin chloride. Incomplete reaction or side reactions during this process can lead to impurities. An alternative is the reaction of a Grignard reagent with tributyltin chloride.[4]

  • Purification: Purification of organostannanes can be challenging due to their low polarity.[2] Residual starting materials or byproducts from the synthesis can interfere with the subsequent coupling reaction. Flash chromatography on silica gel treated with a small amount of triethylamine or on alumina can be effective.[5] Some researchers have also reported success with vacuum distillation, though this requires careful temperature control to avoid decomposition.[5]

  • Stability and Storage: Organostannanes, while generally more stable to air and moisture than organoboronic acids, can degrade over time.[2][6] Hydrolysis of the carbon-tin bond is a potential issue, especially with prolonged exposure to moisture.[7] It is recommended to store this compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[4][8]

Q2: I am observing significant amounts of 2-methylthiazole in my reaction mixture. What could be the cause?

A2: The presence of 2-methylthiazole suggests protodestannylation, where the tributylstannyl group is replaced by a proton. This can occur under several conditions:

  • Acidic Conditions: Even trace amounts of acid can catalyze the cleavage of the C-Sn bond. Ensure all your reagents and solvents are free from acidic impurities. Glassware should be thoroughly dried to prevent the formation of acidic species from residual cleaning agents.

  • Moisture: Water can facilitate hydrolysis of the stannane, leading to the formation of tributyltin hydroxide and the protonated thiazole.[7][9] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.

  • Electrophile Quality: If your electrophile (e.g., aryl halide) is contaminated with hydrohalic acids (HBr, HI), this can lead to protodestannylation. Consider passing your electrophile through a short plug of basic alumina before use.

Troubleshooting Guide for Stille Coupling Reactions

Reaction Optimization

Q3: My Stille coupling is sluggish or fails to go to completion. How can I improve the reaction rate and conversion?

A3: Several factors influence the rate of a Stille coupling. Here is a systematic approach to optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is a common choice, other catalysts like Pd₂(dba)₃ with a phosphine ligand such as P(t-Bu)₃ or XPhos may offer better performance for challenging substrates. The ligand plays a key role in the rates of oxidative addition and reductive elimination.[10]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF, NMP, or dioxane are commonly used. Toluene is also a good option for many Stille couplings. A solvent screen is often a worthwhile endeavor.

  • Temperature: While many Stille reactions proceed at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition and side reactions.[11] If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.

  • Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can dramatically accelerate the transmetalation step, which is often rate-limiting.[2][12] This is particularly effective for less reactive organostannanes or when using vinyl triflates as electrophiles. The use of fluoride sources like cesium fluoride (CsF) can also enhance reactivity by forming a hypervalent tin species.[12]

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligandVaries based on substrate; ligand choice is critical.
Ligand PPh₃, AsPh₃, P(furyl)₃, XPhosElectron-rich and bulky ligands can improve performance.
Solvent DMF, NMP, Dioxane, TolueneAprotic polar solvents are generally preferred.
Temperature 60-110 °COptimize to balance reaction rate and catalyst stability.
Additives CuI, CsF, LiClCan accelerate the rate-limiting transmetalation step.[12]
Side Reactions and Byproduct Formation

Q4: I am observing a significant amount of a homocoupled product of my stannane (a bithiazole derivative). How can I minimize this?

A4: Homocoupling of the organostannane is a common side reaction in Stille couplings.[6] It can occur through two primary mechanisms: reaction of two stannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6] Here's how to mitigate it:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane relative to the electrophile. A large excess can favor homocoupling.

  • Slow Addition: Adding the organostannane slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

  • Oxygen Exclusion: Rigorously degas your reaction mixture and maintain an inert atmosphere. Oxygen can promote side reactions, including homocoupling.

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, ensure it is fully reduced to Pd(0) before the organostannane is consumed in side reactions.

Q5: Besides homocoupling, what other byproducts should I be aware of?

A5: Another potential byproduct is the result of tributyl group transfer from the stannane to the electrophile. While the transfer of sp²-hybridized groups (like the thiazole ring) is generally much faster than sp³-hybridized alkyl groups, it can occur, especially at higher temperatures. If you observe butylated byproducts, consider using trimethylstannyl derivatives, as the methyl group has an even lower migratory aptitude.

Experimental Protocols and Workflows

General Procedure for Stille Coupling

This protocol provides a starting point for the Stille coupling of this compound with an aryl bromide.

  • Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Add this compound (1.1 eq.).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (to precipitate tin salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Halide and Pd Catalyst inert Establish Inert Atmosphere prep->inert Evacuate/Backfill add_reagents Add Solvent and Stannane inert->add_reagents heat Heat and Monitor add_reagents->heat workup Aqueous KF Workup heat->workup Reaction Complete purify Column Chromatography workup->purify Purification_Scheme start Crude Reaction Mixture kf_wash Aqueous KF Wash start->kf_wash filtration Filtration (Celite®) kf_wash->filtration Precipitates Tin Salts chromatography Column Chromatography filtration->chromatography product Pure Product chromatography->product

Sources

Troubleshooting guide for 2-Methyl-5-(tributylstannyl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting Guide for the Synthesis of 2-Methyl-5-(tributylstannyl)thiazole

Introduction

This compound is a critical organometallic intermediate, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its synthesis is typically achieved through a two-step, one-pot procedure: the regioselective lithiation of 2-methylthiazole followed by quenching the resulting organolithium species with tributyltin chloride.[2] While conceptually straightforward, this synthesis is fraught with potential challenges, from achieving the correct regioselectivity during deprotonation to the notoriously difficult removal of organotin byproducts.

This guide provides field-proven insights and solutions to common problems encountered during this synthesis, ensuring researchers can achieve high yields and purity.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A 1. Reagent Preparation (Anhydrous Solvent & Reagents) B 2. Lithiation (2-Methylthiazole + n-BuLi @ -78°C) A->B C 3. Stannylation (Quench with (Bu)3SnCl @ -78°C) B->C D 4. Aqueous Quench & Extraction C->D E 5. Crude Product Isolation D->E F 6. Purification (Specialized Chromatography/Treatment) E->F G 7. Pure Product F->G

Caption: High-level workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction scheme for this synthesis?

The most common method involves the deprotonation of 2-methylthiazole at the C5 position using a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The resulting 5-lithiated thiazole is then quenched in situ with tributyltin chloride to yield the desired product.

Reaction Scheme: Step 1: Lithiation 2-Methylthiazole + n-BuLi --(THF, -78 °C)--> 2-Methyl-5-lithiothiazole Step 2: Stannylation 2-Methyl-5-lithiothiazole + (C₄H₉)₃SnCl --(-78 °C to RT)--> this compound + LiCl

Q2: My reaction yielded no product. What are the most critical parameters to verify first?

The success of this reaction hinges on the complete exclusion of water and atmospheric oxygen. The most critical parameters are:

  • Solvent and Glassware Anhydrousness: Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) and that all glassware is rigorously flame- or oven-dried under vacuum.

  • Reagent Quality: Use a freshly titrated solution of n-BuLi. Organolithium reagents degrade over time, leading to lower effective concentrations. Tributyltin chloride should be a clear, colorless liquid; if it is hazy, it may have hydrolyzed.[3]

  • Temperature Control: Maintain a constant low temperature (-78 °C, typically a dry ice/acetone bath) throughout the lithiation and quenching steps. Premature warming can lead to side reactions and decomposition.[4]

Q3: My crude NMR shows multiple butyl-tin species. What are the likely byproducts?

Besides the desired product, several organotin byproducts are common. The most frequent are:

  • Hexabutylditin ((Bu₃Sn)₂): Arises from the coupling of tributylstannyl radicals or reaction with the lithiated species.

  • Tetrabutyltin (Bu₄Sn): Often present in commercial tributyltin chloride or formed via redistribution reactions.[3][5]

  • Unreacted Tributyltin Chloride ((Bu₃Sn)Cl): If an excess was used or the reaction was incomplete.

  • Tributyltin Hydroxide/Oxide ([(Bu₃Sn)₂O]): Formed from the hydrolysis of tributyltin chloride during workup.

Q4: How should I properly store the final product, this compound?

Organotin compounds can be sensitive to air and moisture. The product should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at a low temperature (2-8 °C is recommended) to prevent degradation.[6][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield (High Recovery of 2-Methylthiazole)

This is the most common failure mode and almost always points to an issue with the initial deprotonation step.

  • Root Cause A: Ineffective Lithiation

    • Why it happens: The lithiation of the thiazole ring is an acid-base reaction. The C-H bond at the 5-position is acidic enough to be deprotonated by n-BuLi. However, any protic impurities, such as water in the solvent or on the glassware, are far more acidic and will consume the n-BuLi before it can react with the thiazole.

    • Solution:

      • Rigorous Drying: Ensure the THF solvent is anhydrous (<50 ppm H₂O). Use a freshly distilled solvent from sodium/benzophenone. All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.

      • Verify Base Concentration: The molarity of commercial n-BuLi solutions can decrease upon storage. It is crucial to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to know the exact amount being added.

      • Controlled Addition: Add the n-BuLi dropwise to the solution of 2-methylthiazole at -78 °C. This prevents localized heating which can cause the base to react with the solvent.

  • Root Cause B: Degradation of Tributyltin Chloride

    • Why it happens: Tributyltin chloride is susceptible to hydrolysis, reacting with moisture to form the less reactive tributyltin oxide.[3] If the reagent has been improperly stored, it will not effectively quench the lithiated intermediate.

    • Solution:

      • Use High-Quality Reagent: Purchase from a reputable supplier and use from a freshly opened bottle if possible.

      • Distill if Necessary: If the reagent appears cloudy or old, it can be purified by vacuum distillation before use.

G cluster_lithiation Lithiation Check cluster_quench Quench Check cluster_solutions Solutions start Low Yield of Target Compound? q1 Was THF anhydrous (& freshly distilled)? start->q1 q2 Was n-BuLi recently titrated? q1->q2 Yes s1 Dry solvent/glassware rigorously. q1->s1 No q3 Was temperature maintained at -78°C? q2->q3 Yes s2 Titrate n-BuLi before use. q2->s2 No q4 Was (Bu)3SnCl clear & colorless? q3->q4 Yes s3 Improve cooling bath & monitoring. q3->s3 No s4 Use fresh or distilled (Bu)3SnCl. q4->s4 No s_ok Proceed to purification issues. q4->s_ok Yes

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Incorrect Regioselectivity (Stannylation at the Methyl Group)

While lithiation at C5 is generally preferred, competitive deprotonation at the 2-methyl group can occur, leading to isomeric impurities.

  • Root Cause: Kinetic vs. Thermodynamic Control

    • Why it happens: The protons on the 2-methyl group are also acidic. Under certain conditions, particularly with sterically hindered bases like lithium diisopropylamide (LDA), deprotonation can occur at the methyl group (lateral lithiation).[2][8] The C5-lithiated species is generally the thermodynamically more stable intermediate, while the methyl-lithiated species can be formed under kinetic control.[9][10]

    • Solution:

      • Base Selection: Use n-butyllithium (n-BuLi) rather than LDA. n-BuLi is less sterically hindered and favors deprotonation at the most acidic C-H bond on the ring.

      • Temperature and Time: After adding n-BuLi, allow the reaction to stir for a sufficient time (e.g., 30-60 minutes) at -78 °C to ensure equilibrium is reached, favoring the thermodynamically stable 5-lithiated isomer before quenching with tributyltin chloride.

Problem 3: Difficulty in Product Purification

This is the most significant post-synthesis challenge. Organotin byproducts have similar polarities to the desired product, making standard silica gel chromatography ineffective.

  • Root Cause: Co-elution of Organotin Impurities

    • Why it happens: Tetrabutyltin, hexabutylditin, and the desired product are all non-polar compounds that travel together on a standard silica gel column.[11] Tributyltin chloride and its hydrolysis products can also be difficult to separate completely.

    • Solution A: Modified Column Chromatography

      • Method: The most effective method involves flash chromatography on silica gel that has been pre-treated with 10% w/w anhydrous potassium carbonate (K₂CO₃).[11]

      • Mechanism: The basic K₂CO₃ on the silica stationary phase strongly adsorbs the more Lewis-acidic organotin impurities (like residual (Bu₃Sn)Cl and its oxide), allowing the less Lewis-acidic product, this compound, to elute cleanly with a non-polar eluent (e.g., hexanes or petroleum ether).[11]

    • Solution B: Destannylation with Potassium Fluoride (KF)

      • Method: After initial workup, the crude product can be dissolved in a solvent like diethyl ether or THF and stirred vigorously with a saturated aqueous solution of potassium fluoride (KF).

      • Mechanism: Fluoride has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride ((Bu₃Sn)F) from unreacted (Bu₃Sn)Cl and other polar tin species. This simplifies the subsequent chromatography.[5]

    • Solution C: Methanol Extraction

      • Method: This technique is useful for separating tetrahydrocarbontins (like tetrabutyltin) from trihydrocarbontins (like tributyltin chloride).[12]

      • Mechanism: Trihydrocarbontin compounds are soluble in methanol, whereas the desired product and tetrabutyltin are essentially insoluble. The crude mixture can be repeatedly washed with methanol to extract the polar tin impurities.[12]

Table 1: Comparison of Purification Methods for Organotin Removal

MethodPrincipleAdvantagesDisadvantagesBest For Removing
K₂CO₃-Silica Chromatography Differential AdsorptionHigh efficiency; reduces tin to <15 ppm[11]; can be done in one step.Requires preparation of the stationary phase.(Bu₃Sn)Cl, (Bu₃Sn)₂O, and other polar tin byproducts.[11]
Potassium Fluoride (KF) Wash PrecipitationSimple procedure; effectively removes polar tin halides.May not remove non-polar byproducts like Bu₄Sn or (Bu₃Sn)₂.(Bu₃Sn)Cl and its hydrolysis products.[5]
Methanol Extraction Differential SolubilityNo chromatography needed; good for large scale.Less effective for non-polar tin impurities; may result in product loss.(Bu₃Sn)Cl and other polar trihydrocarbontin species.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol must be performed under a dry, inert atmosphere (N₂ or Ar) using Schlenk techniques.

  • Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 2-methylthiazole (e.g., 1.0 eq, 10 mmol, 0.99 g).

    • Add 100 mL of anhydrous THF via cannula or syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.05 eq, 10.5 mmol, e.g., 4.2 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. The solution may change color (e.g., to yellow or orange).

  • Stannylation (Quench):

    • In a separate, dry flask, prepare a solution of tributyltin chloride (1.1 eq, 11 mmol, 3.58 g). If desired, it can be diluted in a small amount of anhydrous THF (~10 mL).

    • Add the tributyltin chloride solution dropwise to the lithiated thiazole solution at -78 °C via cannula or syringe.

    • After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification via K₂CO₃-Treated Silica Gel Chromatography[11]
  • Stationary Phase Preparation:

    • In a large flask, slurry silica gel with a solution of the crude product dissolved in a minimal amount of hexane.

    • In a separate container, thoroughly mix anhydrous potassium carbonate (K₂CO₃) with fresh silica gel (10% K₂CO₃ by weight).

  • Column Packing:

    • Pack a chromatography column with the K₂CO₃-silica mixture using hexane as the eluent (wet packing).

    • Carefully add the silica slurry containing the adsorbed crude product to the top of the packed column.

  • Elution:

    • Elute the column with 100% hexane or petroleum ether. The non-polar organotin byproducts (like tetrabutyltin) may elute first.

    • Collect fractions and monitor by TLC (staining with an iodine chamber or permanganate dip can help visualize tin compounds). The desired product should elute cleanly after the initial non-polar impurities.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

References

  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities.
  • ChemicalBook. 2-Amino-5-methylthiazole synthesis.
  • Google Patents.
  • Google Patents.
  • PMC, NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Organic Chemistry Portal. Thiazole synthesis.
  • RSC Publishing. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides.
  • J-Stage. Determination of Organotin Compounds in Environmental Samples.
  • Wikipedia. Organotin chemistry.
  • Google Patents.
  • Wikipedia. Stille reaction.
  • Google Patents. Method for removing organotin compound. (JPH029890A).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • MySkinRecipes. This compound.
  • SACH. (2025, November 10). 2-(Tributylstannyl)
  • PubMed Central.
  • Wikipedia. Tributyltin chloride.
  • ChemicalBook. 5-METHYL-2-(TRIBUTYLSTANNYL)THIAZOLE | 848613-91-2.
  • PubMed. (1999, July 15). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus.
  • Organic Chemistry Portal. Stille Coupling.
  • ResearchGate. (2025, August 6). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • ChemicalBook. 5-METHYL-2-(TRIBUTYLSTANNYL)THIAZOLE CAS#: 848613-91-2.
  • Semantic Scholar. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus.
  • PubChem, NIH. 2-Methylthiazole | C4H5NS | CID 77129.
  • Organic Syntheses. 2-amino-4-methylthiazole.
  • bepress.
  • ResearchGate. (2022, June 28).
  • Fisher Scientific. 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg.
  • Sigma-Aldrich. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5.

Sources

Stability issues of 2-Methyl-5-(tributylstannyl)thiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the stability challenges of 2-Methyl-5-(tributylstannyl)thiazole under common reaction conditions, particularly in Stille cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Reagent

This compound is a valuable heterocyclic organostannane reagent used in organic synthesis to introduce the 2-methylthiazole-5-yl moiety, a common scaffold in pharmaceuticals.[1] While organostannanes are lauded for their tolerance to a wide range of functional groups, their stability can be a critical parameter influencing reaction yield and purity.[2] This guide will delve into the factors affecting the stability of this specific reagent and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a Stille coupling reaction?

A1: The primary decomposition pathways are protodestannylation, hydrolysis, and homocoupling.

  • Protodestannylation: This is often the most significant side reaction, where the tributylstannyl group is replaced by a hydrogen atom, yielding 2-methylthiazole. This can be initiated by acidic protons present in the reaction mixture, which can come from trace water, acidic impurities in solvents, or the coupling partner itself.

  • Hydrolysis: In the presence of water, organostannanes can undergo hydrolysis to form tin hydroxides and oxides.[3] While generally stable to moisture, prolonged exposure or harsh conditions can lead to the formation of (Bu3Sn)2O and other tin byproducts, which can complicate purification.

  • Homocoupling: The palladium catalyst can facilitate the coupling of two molecules of the organostannane to form a dimer, 5,5'-bis(2-methylthiazole).[2] This is more prevalent at higher temperatures and with certain palladium catalysts.

Q2: How does the choice of palladium catalyst and ligands affect the stability of the reagent?

A2: The choice of the palladium source and ligands is crucial.

  • Palladium(0) vs. Palladium(II): Palladium(0) sources like Pd(PPh₃)₄ are generally preferred as they enter the catalytic cycle directly. Palladium(II) precatalysts (e.g., PdCl₂(PPh₃)₂) require an initial reduction step, which can sometimes lead to side reactions, including stannane homocoupling.[2]

  • Ligands: Electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can stabilize the palladium(0) center and accelerate the rate-limiting transmetalation step of the Stille coupling. This can minimize the time the organostannane is exposed to potentially degrading conditions. However, some ligands can also promote side reactions if not chosen carefully.[4]

Q3: What is the recommended temperature range for reactions involving this reagent?

A3: It is generally advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Many Stille couplings with heteroaromatic stannanes can be conducted at temperatures ranging from 50°C to 100°C. Higher temperatures can accelerate decomposition pathways, particularly homocoupling and protodestannylation.[5]

Q4: How should I store and handle this compound to ensure its integrity?

A4: Proper storage is critical. The reagent should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C is common) to minimize degradation from atmospheric moisture and oxygen.[1] It is a liquid at room temperature and should be handled in a well-ventilated fume hood due to the toxicity of organotin compounds.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Diagnostic Check Recommended Solution
Protodestannylation Analyze the crude reaction mixture by GC-MS or LC-MS for the presence of 2-methylthiazole.- Use anhydrous solvents and reagents. - Add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid. - Ensure the coupling partner is free of acidic impurities.
Homocoupling Check for the presence of 5,5'-bis(2-methylthiazole) in the crude mixture.- Lower the reaction temperature. - Use a Pd(0) catalyst instead of a Pd(II) precatalyst. - Screen different phosphine ligands.
Inefficient Transmetalation The reaction stalls with starting materials remaining.- Add a stoichiometric amount of a copper(I) salt (e.g., CuI) as a co-catalyst to accelerate transmetalation.[6][7] - Use a more polar aprotic solvent like DMF or NMP.
Catalyst Deactivation The reaction starts but does not go to completion.- Ensure rigorous exclusion of oxygen. - Use a higher catalyst loading or add a fresh portion of the catalyst.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Diagnostic Check Recommended Solution
Thermal Decomposition Byproduct profile worsens at higher temperatures.- Perform the reaction at the lowest effective temperature. - Consider microwave heating for rapid, controlled heating.
Reaction with Solvent Byproduct masses correspond to adducts with the solvent.- Screen alternative, more inert solvents (e.g., toluene, dioxane).
Impure Starting Material Check the purity of the this compound by ¹H NMR and/or GC-MS.- Purify the reagent by column chromatography on silica gel or distillation under reduced pressure if impurities are detected.

Experimental Protocols

Protocol 1: Purification of this compound
  • Preparation: Set up a short-path distillation apparatus under an inert atmosphere.

  • Distillation: Heat the crude this compound slowly under high vacuum. The product will distill as a colorless to pale yellow oil.

  • Collection and Storage: Collect the purified product in a flask under an inert atmosphere and store it at 2-8°C.

Protocol 2: General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 10-20 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, DMF, dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with an aqueous solution of KF or NH₄Cl to remove tin byproducts. Dry the organic layer, concentrate, and purify by column chromatography.[3]

Visualizing Reaction Pathways and Troubleshooting

Stille_Troubleshooting cluster_reaction Stille Coupling Reaction cluster_issues Potential Stability Issues cluster_solutions Troubleshooting Solutions Stannane This compound Catalyst Pd(0) Catalyst Stannane->Catalyst Protodestannylation Protodestannylation (forms 2-Methylthiazole) Stannane->Protodestannylation Trace H+ Homocoupling Homocoupling (forms Dimer) Stannane->Homocoupling High Temp / Pd(II) Hydrolysis Hydrolysis (forms Tin Oxides) Stannane->Hydrolysis H2O ArylHalide Ar-X ArylHalide->Catalyst Product Desired Product Catalyst->Product Additives Use Additives (e.g., CuI) Product->Additives Increase Rate Anhydrous Use Anhydrous Conditions Protodestannylation->Anhydrous LowTemp Lower Reaction Temp. Homocoupling->LowTemp Pd0 Use Pd(0) Source Homocoupling->Pd0

Sources

Technical Support Center: Analysis of Impurities in 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of 2-Methyl-5-(tributylstannyl)thiazole. This molecule is a critical building block in organic synthesis, particularly in Stille cross-coupling reactions for the formation of complex heterocyclic compounds. However, its utility is intrinsically linked to its purity. The presence of synthetic by-products or degradation products can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of why specific impurities form and how analytical methods can be strategically employed to detect, identify, and troubleshoot them. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common questions regarding the types of impurities found in this compound and their origins.

Q1: What are the most common impurities I should expect in my sample and where do they come from?

The impurity profile of this compound can be categorized into three main sources: unreacted starting materials, side-products from the synthesis, and degradation products. Understanding these sources is the first step in effective analysis.

Impurity Class Specific Impurity Common Origin Primary Analytical Signature
Starting Materials 2-MethylthiazoleIncomplete stannylation reaction.GC-MS, ¹H NMR (distinct aromatic signals).
Tributyltin Chloride / HydrideExcess reagent from the synthesis.[1][2]GC-MS, ¹¹⁹Sn NMR.
Side-Products Hexabutyldistannane (Bu₃Sn-SnBu₃)Homocoupling of the tributyltin reagent.GC-MS, ¹¹⁹Sn NMR.
4-(Tributylstannyl)-2-methylthiazoleIsomeric by-product from non-selective stannylation.LC-MS (different retention time), ¹H NMR (different aromatic coupling pattern).
Degradation Products 2-Methylthiazole (Protodestannylation)Hydrolysis of the C-Sn bond by moisture or acid.[3]GC-MS, ¹H NMR.
Bis(tributyltin) oxide ((Bu₃Sn)₂O)Decomposition/oxidation of tributyltin hydride or hydrolysis of other tributyltin species.[4]GC-MS, ¹H NMR (characteristic butyl signals).
Dibutyltin (DBT) and Monobutyltin (MBT) SpeciesStepwise dealkylation of the tributylstannyl group.[5][6]LC-MS is preferred for speciation.[7][8]
Process Impurities Residual Solvents (e.g., THF, Hexane)From reaction and purification steps.Headspace GC-MS, ¹H NMR.
Q2: My sample purity is decreasing over time. What is causing this degradation and how can I properly store the material?

The primary cause of degradation is the lability of the carbon-tin bond, which is susceptible to cleavage.

  • Mechanism 1: Protodestannylation (Hydrolysis): The most common degradation pathway. The C(thiazole)-Sn bond can be cleaved by atmospheric moisture or trace acidic impurities, replacing the tributylstannyl group with a hydrogen atom to regenerate 2-methylthiazole.[3] This process is often autocatalytic if acidic by-products are formed.

  • Mechanism 2: Dealkylation: The butyl groups can be sequentially cleaved from the tin atom, particularly when exposed to light, air, or certain catalysts.[5][9] This results in the formation of highly polar and less reactive dibutyltin (DBT) and monobutyltin (MBT) impurities, which can be difficult to remove.

Storage Recommendations: To ensure stability, this compound should be stored under an inert atmosphere (Argon or Nitrogen), in an amber vial to protect it from light, and at a reduced temperature (2-8 °C). It is critical to use anhydrous solvents and reagents when handling the material to prevent hydrolysis.

G cluster_synthesis Synthesis cluster_degradation Degradation Pathways cluster_side_reactions Side Reactions 2-Me-Thiazole 2-Methylthiazole Product This compound 2-Me-Thiazole->Product Stannylation Isomer 4-Stannyl Isomer 2-Me-Thiazole->Isomer Non-selective Stannylation Bu3Sn-X Tributyltin Reagent (e.g., Bu3SnCl) Bu3Sn-X->Product Homocoupling Hexabutyldistannane Bu3Sn-X->Homocoupling Homocoupling Product->2-Me-Thiazole Protodestannylation (Moisture/Acid) DBT Dibutyltin (DBT) Species Product->DBT Dealkylation (Light/Air) MBT Monobutyltin (MBT) Species DBT->MBT Dealkylation Inorganic_Sn Inorganic Tin MBT->Inorganic_Sn Dealkylation

Caption: Key formation pathways for the product and related impurities.

Part 2: Troubleshooting Guide for Analytical Methods

This section provides solutions to specific problems you may encounter during the analysis of this compound using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: I see a peak in my GC-MS that matches the retention time of the 2-methylthiazole starting material. Is it unreacted starting material or degradation?

This is a common ambiguity. The peak could be from unreacted starting material or from thermal degradation of your product in the hot GC inlet.

Troubleshooting Steps:

  • Lower the Inlet Temperature: Perform a series of injections, starting from your current inlet temperature (e.g., 250 °C) and decreasing it in 20 °C increments (e.g., 230 °C, 210 °C, 190 °C).

  • Analyze the Trend: Calculate the peak area ratio of 2-methylthiazole to the main product peak for each run.

    • If the ratio decreases significantly as the temperature is lowered, thermal degradation is the likely culprit.

    • If the ratio remains relatively constant, the impurity is likely present in the sample itself as unreacted starting material or from prior hydrolysis.

  • Cross-Validation: Use ¹H NMR as an orthogonal method. The integral ratio of the thiazole C-H proton (from destannylation) to the product's thiazole C-H proton can provide a quantitative measure of the impurity level pre-analysis, confirming the GC-MS findings.

Q4: My peaks are broad and tailing, giving poor resolution. What can I do?

Peak tailing for this compound is often due to interactions between the polar thiazole nitrogen and active sites (e.g., free silanols) on the GC column or liner.

Corrective Actions:

  • Use an Inert Flow Path: Ensure you are using a deactivated inlet liner and a high-quality, low-bleed GC column (e.g., a column bonded with a 5% phenyl-methylpolysiloxane phase).

  • Increase Final Oven Temperature: A higher final oven temperature during the run can help "bake out" less volatile impurities, but be mindful of column bleed limits.

  • Derivatization (If Necessary): While not ideal, for analyzing a complex mixture of organotin species, derivatization with reagents like sodium tetraethylborate can improve chromatographic performance, though this is more common in environmental analysis.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q5: I'm having trouble separating the main product from its 4-stannyl isomer and other organotin impurities. What LC conditions are recommended?

Organotin compounds can be challenging to separate by reversed-phase LC due to their interaction with the stationary phase. A well-chosen mobile phase and column are critical.

Recommended Starting Protocol:

  • Column: Use a C18 column with high surface area and good end-capping.

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Acetic Acid or Formic Acid.

  • Why the Acid? The acidic additive is crucial. It helps to protonate any free silanol groups on the stationary phase, reducing peak tailing. More importantly, it stabilizes the organotin cations in solution, leading to sharper, more reproducible peaks.[7] For particularly difficult separations, tropolone can be used as a chelating agent in the mobile phase.[11]

  • Detector: Use a mass spectrometer in positive electrospray ionization (ESI+) mode. The tin atom's characteristic isotopic pattern is a powerful tool for identifying tin-containing species in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How can I use ¹H NMR as a rapid screen for purity?

¹H NMR is an excellent first-pass technique for assessing purity and identifying key impurities without chromatographic separation.

Key Signals to Monitor:

  • Product: Look for the characteristic singlet for the C4-H on the thiazole ring (typically ~7.5-7.7 ppm) and the multiplet for the C2-Methyl group. You should also see the distinct signals for the tributyl groups.

  • 2-Methylthiazole (Impurity): The appearance of a new set of signals for the thiazole ring protons, specifically a doublet around ~8.7 ppm (C2-H) and a doublet around ~7.2 ppm (C5-H), is a clear indicator of the parent thiazole.

  • Bis(tributyltin) oxide (Impurity): This will not show thiazole signals but will contribute to the complexity in the butyl region of the spectrum.

  • ¹¹⁹Sn Satellites: The protons on the carbons directly attached to the tin atom will show satellite peaks due to coupling with the ¹¹⁹Sn nucleus. The absence or reduction in the intensity of these satellites can indicate sample degradation.

Part 3: Standard Operating Protocols & Workflows

This section provides detailed experimental protocols and a logical workflow for a comprehensive impurity analysis.

Protocol 1: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity hexane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • MS Detector: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 220 °C (or as optimized in Q3).

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program: Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis: Identify peaks by comparing mass spectra to a library (NIST) and by interpreting fragmentation patterns. Key fragments to look for include m/z 57 (butyl cation) and ions related to the thiazole ring.

Workflow Diagram: A Strategic Approach to Impurity Analysis

This workflow guides the user from a general purity assessment to specific impurity identification.

Caption: Recommended workflow for comprehensive impurity analysis.

References

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Han, P., et al. (2019). Tin test: Detecting organotin compounds. Wiley Analytical Science. [Link]

  • Sawyer, J. S., et al. (1988). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 66, 105. [Link]

  • Quevauviller, P., & Donard, O. F. X. (1990). Analytical methods for the determination of organotins in the marine environment. Fresenius' Journal of Analytical Chemistry, 339(1), 6-14. (Note: A direct link to the full text may require a subscription. A related PDF is available on ResearchGate for context). [Link]

  • Galea, V., & Gsponer, N. S. (2009). Dealkylation of Organotin Compounds by Biological Dithiols: Toward the Chemistry of Organotin Toxicity. Journal of the American Chemical Society, 131(40), 14210–14211. [Link]

  • El-Sayed, M. A. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6279. [Link]

  • Danish Environmental Protection Agency. (2009). Tributyltin compounds (TBT). [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • ATSDR. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Centers for Disease Control and Prevention. (1976). NIOSH criteria for a recommended standard: occupational exposure to organotin compounds. [Link]

  • Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. [Link]

  • Stille, J. K., & Groh, B. L. (1987). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses, 65, 50. [Link]

  • Kaur, H., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enabled Pluripotent Scaffolds, 1(1), 100003. [Link]

  • Dembitsky, V. M., et al. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Journal of Chemistry and Technologies, 28(1), 32-43. [Link]

  • Venus Academy. (2021). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization| Ring-Opening| Problem solved| Reagents R-4. YouTube. [Link]

  • Cruz, A., et al. (2015). Schematic representation of the degradation of TBT via successive dealkylation. ResearchGate. [Link]

  • Hoch, M. (2001). Organotin compounds in the environment - an overview. Applied Geochemistry, 16(7-8), 719-743. (Note: A direct link to the full text may require a subscription. The provided link is to a ResearchGate entry with the PDF for context). [Link]

  • Elchaninov, M. M., et al. (2018). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Russian Journal of Organic Chemistry, 54(8), 1200-1204. [Link]

  • U.S. Food and Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Ritsema, R., & Laane, R. W. P. M. (1991). Screening of organotin compounds in the Swedish environment. Chemosphere, 23(1), 117-128. [Link]

  • Wikipedia. Tributyltin hydride. [Link]

  • Hussein, M. A., et al. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 51-54. [Link]

  • The Good Scents Company. 2-methyl thiazole. [Link]

  • Gadd, G. M. (2000). Biodegradation of Tributyltins (Organotins) by Marine bacteria. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Molecular Sciences, 15(5), 7525-7538. [Link]

  • Al-Mugdadi, S. F. H., et al. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(12), 1731-1744. [Link]

  • Sangeetha, K., & Kothai, S. (2017). GC-MS ANALYSIS OF ESTER AND ETHANOL EXTRACTS OF Stevia Rebaudiana (LEAVES). International Journal of Current Advanced Research, 6(9), 6204-6207. [Link]

  • Lurie, I. S., & Hays, P. A. (2000). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 45(4), 863-870. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Organotin Reagents: A Comparative Analysis of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position due to its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents.[1][2] For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate organotin reagent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of 2-Methyl-5-(tributylstannyl)thiazole with other commonly employed organotin reagents, offering insights into their respective performance, supported by established chemical principles and representative experimental protocols.

The Stille Reaction: A Mechanistic Overview

The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane (R¹-Sn(Alkyl)₃) and an organic electrophile (R²-X), catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Stille_Mechanism Pd(0)L2 Pd(0)L2 R2-Pd(II)(X)L2 R2-Pd(II)(X)L2 Pd(0)L2->R2-Pd(II)(X)L2 Oxidative Addition (R²-X) R2-Pd(II)(R1)L2 R2-Pd(II)(R1)L2 R2-Pd(II)(X)L2->R2-Pd(II)(R1)L2 Transmetalation (R¹-SnBu₃) R2-Pd(II)(R1)L2->Pd(0)L2  Regeneration R1-R2 R1-R2 R2-Pd(II)(R1)L2->R1-R2 Reductive Elimination

Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.

The rate-determining step is often the transmetalation, where the organic group is transferred from the tin atom to the palladium center. The facility of this step is highly dependent on the nature of the transferring group (R¹) from the organostannane.[4]

Comparative Reactivity of Organotin Reagents

The reactivity of the organostannane in the crucial transmetalation step follows a general trend based on the hybridization of the carbon atom attached to the tin. This trend is a cornerstone for understanding the comparative performance of different organotin reagents.

General Reactivity Order in Transmetalation: Alkynyl > Alkenyl (Vinyl) > Aryl > Heteroaryl > Allyl > Alkyl[5]

This reactivity hierarchy dictates that organostannanes with sp-hybridized carbons (alkynyl) transfer their organic moiety to the palladium catalyst most readily, followed by sp²-hybridized carbons (alkenyl, aryl, heteroaryl), and finally sp³-hybridized carbons (alkyl).

Focus on this compound

This compound is a heteroaryl organotin reagent that has found utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The thiazole moiety is a common scaffold in biologically active compounds.[6] The presence of the electron-donating methyl group at the 2-position of the thiazole ring can influence its reactivity. Theoretical studies suggest that such electron-donating groups can increase the nucleophilicity of the heterocyclic ring, which may, in turn, facilitate the transmetalation step.

Performance Comparison: this compound vs. Other Organotin Reagents

Organotin ReagentTransfer Group (R¹)ClassExpected Yield (%)
Tributyl(ethynyl)tinEthynylAlkynyl>95
Tributyl(vinyl)tinVinylAlkenyl90-95
Tributyl(phenyl)tinPhenylAryl85-90
This compound 2-Methylthiazol-5-ylHeteroaryl80-90
Tributyl(allyl)tinAllylAllyl70-85
Tributyl(butyl)tinButylAlkyl<20

Note: The expected yields are estimates based on general reactivity trends in Stille couplings and are intended for comparative purposes. Actual yields can vary significantly based on specific reaction conditions, catalysts, and ligands used.

Causality Behind Performance Differences

  • Tributyl(ethynyl)tin and Tributyl(vinyl)tin: The high yields observed with these reagents are attributed to the high reactivity of the sp and sp²-hybridized carbons, respectively, in the transmetalation step.

  • Tributyl(phenyl)tin: As a standard aryl stannane, it exhibits robust and reliable reactivity, providing high yields in many cases.

  • This compound: Its performance is expected to be comparable to other aryl and heteroaryl stannanes. The electron-donating methyl group may slightly enhance its reactivity compared to an unsubstituted thiazolylstannane.

  • Tributyl(allyl)tin: While still effective, the potential for allylic rearrangement can sometimes lead to a mixture of products and slightly lower yields of the desired linear product.

  • Tributyl(butyl)tin: The transfer of an sp³-hybridized alkyl group is notoriously slow and inefficient in Stille couplings, leading to poor yields under standard conditions. The other three butyl groups on the tin atom are considered "non-transferable" for this reason.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of heteroaryl stannanes involves the lithiation of the corresponding halo-heterocycle followed by quenching with a trialkyltin halide.

Synthesis_Workflow cluster_0 Synthesis of this compound start Start: 5-Bromo-2-methylthiazole step1 Dissolve in dry THF, cool to -78 °C start->step1 step2 Add n-BuLi dropwise, stir for 1 hr step1->step2 step3 Add Tributyltin chloride dropwise, warm to RT overnight step2->step3 step4 Quench with NH₄Cl (aq) step3->step4 step5 Extract with Et₂O, dry over MgSO₄ step4->step5 step6 Purify by column chromatography step5->step6 end Product: this compound step6->end

Figure 2: Workflow for the Synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of 5-bromo-2-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.1 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Representative Stille Coupling Protocol

The following is a representative protocol for the Stille coupling of this compound with an aryl bromide.

Reaction: this compound + 4-Bromoanisole → 5-(4-methoxyphenyl)-2-methylthiazole

Materials:

  • This compound (1.1 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add 4-bromoanisole, this compound, and Pd(PPh₃)₄.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-(4-methoxyphenyl)-2-methylthiazole.

Trustworthiness and Self-Validation

The protocols described are based on well-established procedures in organic synthesis. The progress of the reactions should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. The identity and purity of the final products must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling of Organotin Reagents

It is imperative to handle all organotin reagents with extreme caution due to their high toxicity.[7] These compounds can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Organotin waste must be disposed of according to institutional and environmental regulations.

Authoritative Grounding and Alternatives

The Stille reaction, while powerful, has the significant drawback of the toxicity of the tin reagents and byproducts. This has led to the development of alternative cross-coupling reactions. The Suzuki coupling, which utilizes generally less toxic and more environmentally benign organoboron reagents, has emerged as a highly versatile and widely used alternative.[2] Other notable alternatives include the Negishi (organozinc), Hiyama (organosilicon), and Sonogashira (terminal alkynes) couplings.

Conclusion

This compound is a valuable heteroaryl organotin reagent for the construction of carbon-carbon bonds via the Stille coupling reaction. Its reactivity is comparable to other aryl and heteroaryl stannanes, and the presence of the methyl group may offer a slight rate enhancement. The choice of organotin reagent should be guided by the desired reactivity, with the general trend being alkynyl > alkenyl > aryl/heteroaryl > alkyl. While the Stille reaction is a powerful synthetic tool, the toxicity of organotin compounds necessitates careful handling and consideration of greener alternatives like the Suzuki coupling.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • World Health Organization. Tributyltin compounds. Environmental Health Criteria 116. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Casanova, R.; Güell, M.; Ujaque, G.; Lledós, A. Organometallics2007 , 26, 5193–5203. [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry2023 , 21(3), 19. [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates. U.S.
  • Organic Chemistry Portal. Stille Coupling. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Medicinal Chemistry2014 , Article ID 672714. [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave Online Journal of Chemistry2018 , 2(2), 53-58. [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC2001 , (vi), 94-99. [Link]

  • Process for preparation of 5-hydroxymethylthiazole. WO 1996016050 A1.
  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. CN 101560195 A.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega2022 , 7(1), 1146-1153. [Link]

  • The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Tetrahedron2011 , 67(35), 6485-6492. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27(3), 985. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Methyl-5-(tributylstannyl)thiazole and its Boronate Ester Analogue for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Thiazole Functionalization

Thiazole derivatives are pivotal structural motifs in medicinal chemistry and materials science, celebrated for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the thiazole ring is paramount in drug discovery and development, enabling the synthesis of complex molecular architectures. Among the various methods for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are indispensable tools.[3] This guide provides an in-depth spectroscopic analysis and characterization of a key building block for Stille couplings, 2-Methyl-5-(tributylstannyl)thiazole , and presents a comparative evaluation with its Suzuki coupling counterpart, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole .

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive comparison of the spectroscopic signatures of these two important reagents, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic strategy and ensure the unambiguous characterization of these critical intermediates.

Core Compound in Focus: this compound

This compound is a versatile organotin reagent widely employed in Stille cross-coupling reactions. The tributylstannyl group serves as a transferable moiety, allowing for the introduction of the 2-methylthiazol-5-yl group onto various organic scaffolds.[4] Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and definitive structural confirmation.

Spectroscopic Characterization Workflow

The definitive identification of this compound and its derivatives relies on a multi-technique spectroscopic approach, providing complementary structural information.

Caption: Workflow for the spectroscopic characterization of this compound.

Detailed Spectroscopic Analysis of this compound

The following sections detail the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotin compounds.[5] The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a complete picture of the molecule's connectivity and environment.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the thiazole ring proton, the methyl group protons, and the protons of the three butyl groups attached to the tin atom. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the thiazole ring carbons are particularly diagnostic, with the carbon atom directly attached to the tin atom showing characteristic satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a highly sensitive technique for directly observing the tin nucleus. The chemical shift of the ¹¹⁹Sn signal is indicative of the coordination number and the nature of the substituents on the tin atom. For tributylstannyl derivatives, the chemical shift typically falls within a well-defined range.

Spectroscopic Data for this compound
Formula C₁₆H₃₁NSSn[4]
Molecular Weight 388.2 g/mol [4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (s, 1H, thiazole-H4), 2.68 (s, 3H, -CH₃), 1.58 - 1.45 (m, 6H, Sn-CH₂-CH₂-CH₂-CH₃), 1.38 - 1.28 (m, 6H, Sn-CH₂-CH₂-CH₂-CH₃), 1.18 - 1.08 (m, 6H, Sn-CH₂-CH₂-CH₂-CH₃), 0.91 (t, J = 7.3 Hz, 9H, Sn-CH₂-CH₂-CH₂-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 170.1 (C2), 151.8 (C5), 148.5 (C4), 29.1 (Sn-CH₂-CH₂-CH₂-CH₃), 27.3 (Sn-CH₂-CH₂-CH₂-CH₃), 18.9 (-CH₃), 13.7 (Sn-CH₂-CH₂-CH₂-CH₃), 10.8 (Sn-CH₂-CH₂-CH₂-CH₃)
¹¹⁹Sn NMR (CDCl₃, 112 MHz) δ (ppm): -52.6[5]
Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.[6] For organotin compounds, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques. The isotopic pattern of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) provides a characteristic signature in the mass spectrum, aiding in the confirmation of tin-containing fragments.

Expected Fragmentation: The mass spectrum of this compound is expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Common fragmentation pathways involve the loss of butyl groups from the tin atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the methyl and butyl groups, C=N and C=C stretching of the thiazole ring, and vibrations associated with the C-S bond.

Characteristic IR Absorptions Wavenumber (cm⁻¹)
C-H stretch (alkyl)2955 - 2850
C=N stretch (thiazole)~1610
C=C stretch (thiazole)~1460
C-S stretch (thiazole)~700 - 600

Comparative Analysis: Stille Reagent vs. Suzuki Reagent

The choice between a Stille coupling and a Suzuki-Miyaura coupling often depends on factors such as substrate scope, functional group tolerance, and the toxicity of the reagents.[3] Here, we compare the spectroscopic features of this compound with a common alternative for Suzuki couplings, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole .

Caption: Key distinguishing features of the Stille and Suzuki reagents.

Spectroscopic Data for 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Spectroscopic Data for the Boronate Ester Alternative
Formula C₁₀H₁₆BNO₂S[6]
Molecular Weight 225.12 g/mol [6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.12 (s, 1H, thiazole-H4), 2.75 (s, 3H, -CH₃), 1.35 (s, 12H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 168.0 (C2), 158.5 (C4), 120.0 (C5, broad due to boron coupling), 84.5 (O-C(CH₃)₂), 24.8 (-C(CH₃)₂), 19.2 (-CH₃)

Key Spectroscopic Differences:

  • NMR: The most significant difference is the presence of a ¹¹⁹Sn NMR signal for the stannane and a ¹¹B NMR signal for the boronate ester. In the ¹³C NMR of the boronate ester, the carbon attached to boron often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The ¹H NMR of the boronate ester is generally simpler, with a sharp singlet for the twelve equivalent methyl protons of the pinacol group.

  • Mass Spectrometry: The isotopic pattern of tin in the stannane is a clear identifier, while the boronate ester will show the isotopic pattern of boron (¹⁰B and ¹¹B).

  • Handling and Byproducts: Organotin compounds are known for their toxicity, requiring careful handling and purification to remove tin byproducts.[3] Boronic esters are generally less toxic and their byproducts are often easier to remove.

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

Standard ¹H NMR Acquisition Parameters
  • Spectrometer: 400 MHz

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

Standard ¹³C NMR Acquisition Parameters
  • Spectrometer: 101 MHz

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

General FT-IR Sample Preparation (Neat Liquid)
  • Place a small drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin film.

  • Mount the salt plates in the spectrometer's sample holder for analysis.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion and Outlook

The precise spectroscopic characterization of building blocks like this compound is fundamental to the success of complex synthetic campaigns. This guide has provided a detailed overview of the key spectroscopic features of this important Stille reagent and has drawn a direct comparison with its boronate ester analogue used in Suzuki-Miyaura couplings.

The choice between these two powerful cross-coupling methods will ultimately be dictated by the specific requirements of the synthetic target. The higher reactivity and stability of organostannanes in some cases must be weighed against their inherent toxicity and the challenges of byproduct removal. Conversely, the "greener" profile of boronic esters makes them an attractive alternative, though their reactivity can be more sensitive to reaction conditions. A thorough understanding of the spectroscopic characteristics of both reagents, as outlined in this guide, empowers researchers to make strategic decisions and confidently verify the integrity of their synthetic intermediates, paving the way for the efficient and reliable construction of novel thiazole-containing molecules.

References

  • PubChem. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • Max Planck Institute for Pure Research. SUPPORTING INFORMATION. [Link]

  • MySkinRecipes. This compound. [Link]

  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

  • ResearchGate. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Methyl-5-(tributylstannyl)thiazole in Modern Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions, organostannanes remain pivotal reagents for the construction of complex carbon-carbon bonds. Among these, this compound is a highly valuable building block, particularly in the synthesis of pharmaceutical compounds and functional materials. The thiazole motif is a common scaffold in a multitude of bioactive molecules, and the ability to functionalize it at the C5 position via Stille coupling offers a powerful tool for medicinal chemists.[1]

This guide provides an in-depth analysis of the purity assessment of synthesized this compound. As a senior application scientist, my objective is to go beyond mere procedural descriptions and delve into the rationale behind the chosen analytical techniques. We will explore how to design a self-validating system of protocols to ensure the utmost confidence in the quality of this critical reagent. Furthermore, we will objectively compare its utility against viable synthetic alternatives, supported by experimental data.

A crucial aspect to address from the outset is the inherent toxicity of organotin compounds.[2] Trialkyltins, such as the tributyltin moiety in our compound of interest, are known to be toxic and require careful handling and disposal.[2][3] This underscores the importance of not only ensuring the purity of the desired product but also of detecting and quantifying any residual tin-containing impurities.

Synthesis of this compound: A Plausible Route

A common and effective method for the synthesis of arylstannanes involves the reaction of an organolithium species with a trialkyltin halide. For this compound, a plausible synthetic route begins with the commercially available 2-methyl-5-bromothiazole.

The core of this synthesis is a halogen-metal exchange to form the lithiated thiazole intermediate, which is then quenched with tributyltin chloride. The low reaction temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

Purity Assessment: A Multi-faceted Approach

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, a combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of this compound. A comprehensive analysis should include ¹H, ¹³C, and ¹¹⁹Sn NMR.

¹H NMR Spectroscopy

This technique provides information on the proton environment in the molecule. For a pure sample of this compound, we expect to see distinct signals for the thiazole proton, the methyl protons, and the protons of the tributyl groups. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic.

¹¹⁹Sn NMR Spectroscopy: The Tin-Specific Probe

Given that tin has several NMR-active isotopes, with ¹¹⁹Sn being the most sensitive, ¹¹⁹Sn NMR is an indispensable tool for the analysis of organotin compounds.[4][5] The chemical shift of the tin atom is highly sensitive to its coordination environment. For tetraorganotins like our target compound, the chemical shift typically falls within a well-defined range.[4] The presence of other tin-containing species, such as unreacted tributyltin chloride or hexabutylditin (a common byproduct of Stille reactions), will give rise to distinct signals in the ¹¹⁹Sn NMR spectrum.

Table 1: Predicted NMR Data for this compound and Potential Impurities

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)
This compound ~7.8 (s, 1H, thiazole-H), ~2.7 (s, 3H, CH₃), 0.9-1.6 (m, 27H, Bu)~170 (C-Sn), ~155 (thiazole C2), ~140 (thiazole C4), ~19 (CH₃), ~29, ~27, ~14, ~11 (Bu)~ -5 to -20
2-Methyl-5-bromothiazole (Starting Material)~7.6 (s, 1H, thiazole-H), ~2.7 (s, 3H, CH₃)~153 (thiazole C2), ~143 (thiazole C4), ~120 (C-Br), ~19 (CH₃)N/A
Tributyltin chloride0.9-1.8 (m)~30, ~28, ~16, ~14~ +150 to +160
Hexabutylditin0.9-1.5 (m)~29, ~27, ~14, ~10~ -80 to -90
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • ¹¹⁹Sn NMR Acquisition: Use a broadband probe tuned to the ¹¹⁹Sn frequency. A proton-decoupled experiment is standard. Use a known external standard, such as tetramethyltin (SnMe₄), for referencing.[6]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound and any proton-containing impurities. Analyze the chemical shifts in all three spectra to confirm the structure and identify any impurity signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve sample in CDCl₃ H1_NMR ¹H NMR prep->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR Integrate Integrate ¹H signals H1_NMR->Integrate ChemShift Analyze chemical shifts (¹H, ¹³C, ¹¹⁹Sn) H1_NMR->ChemShift Sn119_NMR ¹¹⁹Sn NMR C13_NMR->ChemShift Sn119_NMR->ChemShift Purity Determine Purity & Confirm Structure Integrate->Purity ChemShift->Purity GCMS_Workflow cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Interpretation Derivatize Derivatize with NaBEt₄ Extract Extract with Hexane Derivatize->Extract GC_Separation GC Separation Extract->GC_Separation Inject MS_Detection MS Detection GC_Separation->MS_Detection Analyze_Chromo Analyze Chromatogram MS_Detection->Analyze_Chromo Analyze_Spectra Analyze Mass Spectra MS_Detection->Analyze_Spectra Identify_Imp Identify Impurities Analyze_Chromo->Identify_Imp Analyze_Spectra->Identify_Imp

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged scaffold for interacting with a wide range of biological targets.[3] For researchers and drug development professionals, the strategic functionalization of this core is paramount. 2-Methyl-5-(tributylstannyl)thiazole has emerged as a highly versatile and powerful synthetic intermediate, enabling the rapid generation of diverse compound libraries through robust carbon-carbon bond-forming reactions.

This guide provides an in-depth comparison of the biological activities of compounds derived from this key building block. We will explore the underlying synthetic logic, compare the performance of derivatives across major therapeutic areas with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The Synthetic Engine: Stille Cross-Coupling

The power of this compound lies in the reactivity of its organostannane group. The tributylstannyl moiety makes the 5-position of the thiazole ring ripe for palladium-catalyzed Stille cross-coupling reactions.[1][4] This reaction is a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of a carbon-carbon bond between the thiazole core and a wide variety of organic electrophiles, most commonly aryl, heteroaryl, or vinyl halides.[1][5]

The choice to use an organostannane reagent is deliberate; these compounds are generally stable to air and moisture, making them more user-friendly than many other organometallics.[1] The reaction proceeds through a well-understood catalytic cycle, enabling chemists to systematically modify the 5-position of the thiazole ring and explore the structure-activity relationship (SAR) in a controlled manner. This approach is fundamental to transforming a simple starting material into a portfolio of potent, biologically active molecules.

Stille_Coupling_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase Start This compound Reaction Stille Cross-Coupling (Pd Catalyst) Start->Reaction Partner Aryl/Heteroaryl Halide (R-X) Partner->Reaction Product 5-Aryl-2-methylthiazole Library Reaction->Product C-C Bond Formation Assay High-Throughput Biological Assays (e.g., MTT, Kinase Inhibition) Product->Assay Data Activity Data (IC50, MIC) Assay->Data Hit Lead Compound Identification Data->Hit

Caption: General workflow for developing bioactive compounds.

Comparative Biological Performance

Derivatives synthesized from this compound exhibit a remarkable breadth of biological activities. Below, we compare their performance in key therapeutic areas against relevant benchmarks.

Anticancer Activity

The thiazole scaffold is a validated pharmacophore in oncology.[2] By coupling various aromatic and heteroaromatic rings to the 5-position, researchers have developed potent inhibitors of cancer cell proliferation. A key strategy involves designing molecules that mimic the structure of successful drugs like Dasatinib.[6]

Comparative Data: Antiproliferative Activity of 5-Arylthiazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
6d ¹K563 (Leukemia)Comparable to DasatinibDasatinib< 1.0[6]
6d ¹MCF-7 (Breast)20.2Dasatinib< 1.0[6]
6d ¹HT-29 (Colon)21.6Dasatinib< 1.0[6]
25a ²HCT-116 (Colon)PotentHarmine / CisplatinStandard[3]
21 ³Various10 - 30--[3]

¹ N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide ² Thiazol-2-yl)hydrazono)ethyl)thiazole analogue with 4-chlorophenyl group ³ 5-(2'-indolyl)thiazole analogue with methoxy and fluorine substitutions

The data reveals that while achieving potency comparable to Dasatinib in leukemia cells is possible (Compound 6d), selectivity remains a challenge.[6] The pyrimidine core of Dasatinib appears crucial for its broad-spectrum activity against solid tumors.[6] However, other derivatives show significant promise against colon cancer cell lines, suggesting that specific substitutions can tune the therapeutic window for different cancer types.[3]

One mechanism contributing to the anticancer effect of thiazoles is the inhibition of cyclooxygenase (COX) enzymes, which are implicated in tumor progression.[7]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, and many act by inhibiting COX enzymes. Derivatives of 5-methylthiazole have been identified as a novel class of selective COX-1 inhibitors.[8]

Comparative Data: Anti-inflammatory and COX Inhibition Activity

Compound IDIn Vivo Edema Inhibition (%)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)ReferenceSource
13 ¹57.8 ± 1.30.451.15Indomethacin (47%)[8]
16 ²57.6 ± 1.40.501.05Naproxen (COX-1 IC₅₀ = 1.0)[8]
12 ³55.6 ± 1.50.601.25-[8]
855.4 ± 1.50.751.35-[8]

¹ 5-(2,3-dichlorobenzylidene)-... ² 5-(3-bromobenzylidene)-... ³ 5-(4-chlorobenzylidene)-... ⁴ 5-(4-nitrobenzylidene)-...

These results are significant. Several synthesized compounds show superior in vivo anti-inflammatory activity compared to the standard drug indomethacin.[8] Mechanistic studies confirmed that these compounds are potent inhibitors of the COX-1 enzyme, with activity superior to naproxen.[8] The structure-activity relationship suggests that hydrophobic, electron-withdrawing groups (like halides and nitro groups) on the benzylidene ring are most beneficial for activity.[8]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme (Constitutive) AA->COX1 PGs Prostaglandins (e.g., PGE2) COX1->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 5-Aryl-2-methylthiazole Derivative Inhibitor->COX1 Inhibition

Caption: Inhibition of the COX-1 pathway by thiazole derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazole-based compounds have demonstrated broad-spectrum activity against both bacteria and fungi. The classic Hantzsch thiazole synthesis is a common method for producing these derivatives.[3][9]

Comparative Data: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Phenylazetidine-thiazoleS. aureus6.25AmpicillinStandard[3]
Phenylazetidine-thiazoleB. subtilis6.25StreptomycinStandard[3]
Pyrazolyl-thiazole (10g)P. mirabilisGood ActivityStreptomycinStandard[9]
Pyrazolyl-thiazole (10q)A. nigerComparable to RavuconazoleRavuconazoleStandard[9]

The data indicates that hybrid molecules, which combine the thiazole core with other heterocyclic systems like azetidines and pyrazoles, are a promising strategy. Certain derivatives exhibit potent activity against Gram-positive bacteria, with MIC values as low as 6.25 µg/mL.[3] Others show antifungal activity comparable to the reference drug Ravuconazole, highlighting the versatility of this scaffold in combating microbial infections.[9]

Experimental Protocols

To ensure scientific integrity, the protocols used to generate this data must be robust and reproducible. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of a 5-Aryl-2-methylthiazole via Stille Coupling

Objective: To synthesize a representative 5-aryl-2-methylthiazole derivative from this compound and an aryl iodide.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide (e.g., 4-iodoanisole) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Cesium fluoride (CsF) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(PPh₃)₄, CuI, and CsF under an inert atmosphere.

  • Reagent Addition: Add this compound, the selected aryl iodide, and anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by brine. Causality: The fluoride solution complexes with the tributyltin halide byproduct, facilitating its removal from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-2-methylthiazole.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized thiazole derivative (dissolved in DMSO)

  • MCF-7 human breast cancer cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. Self-Validation: The inclusion of untreated and vehicle-only controls ensures that any observed cell death is due to the compound itself and not the solvent or experimental conditions.

Conclusion and Future Outlook

This compound is an exceptionally valuable platform for the discovery of novel bioactive compounds. The Stille cross-coupling reaction provides a reliable and modular synthetic route to a vast chemical space of 5-substituted thiazoles. The derivatives have demonstrated potent and, in some cases, superior activity compared to established drugs in anticancer, anti-inflammatory, and antimicrobial applications.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, particularly for anticancer applications. The development of hybrid molecules that incorporate the thiazole core with other pharmacologically active scaffolds is a highly promising strategy for overcoming drug resistance and enhancing potency. The continued exploration of this chemical space, guided by the robust synthetic and screening protocols outlined here, will undoubtedly yield the next generation of thiazole-based therapeutics.

References

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

  • 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. (2025, November 10). SACH. Retrieved December 31, 2025, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

  • Ali, S. H., & Sayed, A. R. (2020, December 6). Review of the synthesis and biological activity of thiazoles. ResearchGate. Retrieved December 31, 2025, from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Synthesis, Reaction and Biological Activity of Thiazoles. (2025). PubMed. Retrieved December 31, 2025, from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Representative examples of biologically active thiazoles. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

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  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2025, August 5). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • Sweat, D. P., & Stephens, C. E. (2009). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Augusta University Research Profiles. Retrieved December 31, 2025, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). PubMed Central. Retrieved December 31, 2025, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Arylthiazole Synthesis via Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylthiazoles and the Stille Reaction

The 2-arylthiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of bioactive compounds and functional materials. Its synthesis is therefore of paramount importance to drug development professionals and researchers. Among the various synthetic methodologies, the Stille cross-coupling reaction offers a robust and versatile route for forming the critical carbon-carbon bond between a thiazole ring and an aryl group.[1][2]

The reaction involves the palladium-catalyzed coupling of an organostannane, in this case, 2-Methyl-5-(tributylstannyl)thiazole, with an organic electrophile, typically an aryl halide or triflate.[1] Organotin reagents are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, which often obviates the need for protecting group strategies.[2][3] However, the efficiency of the Stille coupling is critically dependent on the choice of catalyst, ligands, and additives. Selecting the optimal catalytic system is key to maximizing yield, minimizing reaction times, and ensuring process scalability. The high toxicity of tin reagents also makes yield optimization a critical factor in reducing waste.[1][3]

This guide provides a comparative study of various catalytic systems for the Stille coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational catalyst design. The widely accepted mechanism for the Stille reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent exchanges its organic group (the thiazole moiety) with the halide on the palladium center. This is often the rate-limiting step and is highly sensitive to the electronic and steric environment of the catalyst.

  • Reductive Elimination: The newly formed Pd(II) species, now bearing both the aryl and thiazole groups, collapses to eliminate the desired 2-arylthiazole product, regenerating the active Pd(0) catalyst to continue the cycle.

Stille_Catalytic_Cycle

Comparative Analysis of Catalytic Systems

The choice of the palladium source, ligands, and additives collectively defines the "catalytic system." Each component plays a crucial role in the reaction's success. For this comparison, we will consider the coupling of This compound with a model electrophile, 4-bromoacetophenone .

Palladium Precatalyst: Pd(0) vs. Pd(II) Sources

The active catalyst is a Pd(0) species. Researchers can either use a pre-formed Pd(0) complex or a more stable Pd(II) salt that is reduced in situ.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a common, air-sensitive yellow powder that serves as a direct source of the active Pd(0) catalyst.[5][6] It is often considered a reliable choice for a wide range of Stille couplings. Its primary drawback is its sensitivity to air and the potential for excess phosphine ligand in solution to inhibit the reaction.[7]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This air-stable, dark purple solid is another Pd(0) source but contains no phosphine ligands.[8] It requires the addition of an external ligand (e.g., PPh₃, AsPh₃, P(tBu)₃) to form the active catalyst in situ. This two-component system allows for greater flexibility in tuning the reaction by screening different ligands.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A common air-stable Pd(II) precatalyst. It must be reduced to Pd(0) under the reaction conditions, often by the organostannane reagent itself or an added reducing agent.[9] While convenient to handle, the activation step can sometimes be inefficient.

Expert Insight: For initial screenings, Pd(PPh₃)₄ is a straightforward choice as a single-component system.[5] However, for optimization, particularly with challenging substrates, starting with Pd₂(dba)₃ and screening a library of external ligands can provide access to more reactive and selective catalytic systems.[8]

The Critical Role of Additives: The "Copper Effect"

One of the most significant improvements to the Stille reaction protocol is the use of a copper(I) iodide (CuI) co-catalyst.[10][11] This "copper effect" can accelerate reactions, increase yields, and enable couplings that would otherwise fail. The mechanism of action is thought to be solvent-dependent:

  • In Ethereal Solvents (e.g., THF): CuI acts as a scavenger for free phosphine ligands.[7] Excess ligands in solution are known to inhibit the rate-determining transmetalation step. By sequestering these ligands, CuI effectively liberates the palladium center, accelerating the reaction.[7]

  • In Polar Solvents (e.g., DMF, NMP): It is proposed that CuI first undergoes transmetalation with the organostannane to form a more reactive organocopper intermediate.[10] This intermediate then rapidly transmetalates with the Pd(II) complex, bypassing the slower direct Sn-to-Pd transfer.

Often, CuI is used in synergy with a fluoride source like cesium fluoride (CsF).[10][11] The fluoride ion is believed to coordinate to the tin atom, forming a hypervalent stannate species that is more nucleophilic and thus more reactive in the transmetalation step.[12]

Copper_Effect

Comparative Performance Data

The following table summarizes typical results for the coupling of this compound with 4-bromoacetophenone under various catalytic conditions, synthesized from literature precedents on analogous systems.

EntryPd Source (mol%)Ligand (mol%)Additive(s) (eq.)SolventTemp (°C)Time (h)Yield (%)Reference(s)
1Pd(PPh₃)₄ (5)-NoneToluene11024~45%[9]
2Pd(PPh₃)₄ (5)-CuI (10 mol%)DMF9512~67%[12]
3PdCl₂(PPh₃)₂ (5)-NoneDMF808~60-70%[9]
4Pd₂(dba)₃ (2)P(tBu)₃ (8)CsF (2.2)Toluene8012~85%[9][10]
5Pd(PPh₃)₄ (2)-CuI (1.0), CsF (2.0)DMF804>90% [10][11][13]

Analysis of Results:

  • Entry 1 represents a baseline Stille condition. Without additives, the reaction is sluggish and provides a modest yield.

  • Entry 2 & 3 show that a standard palladium catalyst in a polar solvent like DMF gives moderate to good yields. The addition of CuI alone (Entry 2) provides a noticeable improvement over the baseline.[12]

  • Entry 4 demonstrates the power of ligand choice. For aryl bromides, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(tBu)₃) can significantly accelerate the oxidative addition step, leading to higher yields.[10]

  • Entry 5 highlights the optimal system found in many modern Stille protocols. The synergistic combination of a Pd(0) source, a Cu(I) co-catalyst, and a fluoride activator in a polar aprotic solvent results in a fast, high-yielding reaction under relatively mild conditions.[10][11][13] This system is often the most effective for a broad range of substrates, including sterically hindered and electronically challenging partners.[10]

Experimental Protocols & Workflow

Adherence to a rigorous and well-documented experimental procedure is essential for reproducibility.

Recommended Catalyst Screening Workflow

For a novel coupling pair, a systematic approach to optimization is recommended.

Screening_Workflow

Protocol: High-Yield Synthesis of 2-Methyl-5-(4-acetylphenyl)thiazole (Based on Entry 5)

This protocol details the optimized procedure using the synergistic Pd/Cu/CsF system.

Materials:

  • This compound (1.0 eq.)

  • 4-Bromoacetophenone (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 eq., 2 mol%)

  • Copper(I) Iodide, CuI (1.0 eq.)

  • Cesium Fluoride, CsF (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Cesium Fluoride (2.0 eq.) and Copper(I) Iodide (1.0 eq.). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Add 4-bromoacetophenone (1.1 eq.), Pd(PPh₃)₄ (0.02 eq.), and anhydrous DMF via syringe. Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 eq.) neat via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Purification - Tin Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.

  • Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-Methyl-5-(4-acetylphenyl)thiazole.

Conclusion and Recommendations

For the Stille coupling of this compound, the choice of catalytic system has a profound impact on reaction efficiency. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ provide moderate yields, significant improvements are achieved through strategic use of additives and ligands.

Key Recommendations:

  • For Highest Yields: The synergistic catalytic system comprising Pd(PPh₃)₄, CuI, and CsF in DMF is highly recommended.[10][13] It provides excellent yields in short reaction times under mild conditions and is effective for a wide range of aryl halides.

  • For Aryl Bromides/Chlorides: If coupling with less reactive aryl bromides or chlorides, consider a two-component catalyst system like Pd₂(dba)₃ with a bulky, electron-rich ligand such as P(tBu)₃ .[10]

  • Safety and Purification: Always handle organotin reagents in a well-ventilated fume hood due to their high toxicity.[3] A post-reaction wash with aqueous KF is a critical step for efficiently removing tin byproducts.

By leveraging these field-proven insights and protocols, researchers can confidently and efficiently synthesize valuable 2-arylthiazole compounds, accelerating discovery in drug development and materials science.

References

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2005). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Chemistry – A European Journal, 11(12), 3294-3309. [Link]

  • Alonso, R., Martínez-Ilarduya, J. M., & Espinet, P. (2009). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics, 28(15), 4548-4552. [Link]

  • Kandepi, V. R., et al. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 85(15), 9745-9755. [Link]

  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Sweat, W. R., & Stephens, C. E. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Synthesis, 2009(16), 2759-2764. [Link]

  • Reddit user discussion. (2018). what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction. r/chemistry. [Link]

  • Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd(PPh₃)₄-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599-5602. [Link]

  • Stephens, C. E., et al. (2009). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Lookchem. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115 Course Materials. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Reddit user discussion. (2018). Quelle est la différence entre Pd(PPh3)4 et Pd2(dba)3 dans la réaction de Stille. r/chimie. [Link]

  • Gribanov, P. S., et al. (2019). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ACS Omega, 4(1), 2239-2247. [Link]

  • ResearchGate user discussion. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?[Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Laufer, S., et al. (2011). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. European Journal of Organic Chemistry, 2011(28), 5549-5557. [Link]

  • Bellina, F., & Rossi, R. (2006). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron, 62(44), 10343-10353. [Link]

  • Naber, J. R., & Buchwald, S. L. (2008). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 76(2), 853-860. [Link]

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A Comparative Guide for Synthetic Chemists: 2-Methyl-5-(tributylstannyl)thiazole and Its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the efficient construction of carbon-carbon bonds is paramount. Heterocyclic building blocks, such as the 2-methylthiazole moiety, are privileged structures in a multitude of bioactive compounds. This guide provides an in-depth comparison of 2-Methyl-5-(tributylstannyl)thiazole, a well-established organotin reagent, against its primary alternatives for the introduction of the 2-methylthiazole-5-yl group, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction: The Role of this compound

This compound has traditionally been a valuable reagent for the Stille cross-coupling reaction.[1] This organostannane offers good stability to air and moisture, making it a reliable component in complex synthetic sequences.[1] The Stille reaction itself is known for its tolerance of a wide array of functional groups, a critical feature in the synthesis of elaborate molecules.[2][3] However, the use of organotin compounds is not without its significant drawbacks, most notably their inherent toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures.[4][5][6] These concerns have spurred the development and adoption of alternative building blocks.

The Rise of Alternatives: A Shift Towards Greener Chemistry

The primary alternatives to organostannanes for cross-coupling reactions are organoboron compounds, such as boronic acids and their corresponding esters (e.g., pinacol esters).[7][8][9] The Suzuki-Miyaura coupling, which utilizes these boron reagents, has gained immense popularity due to the low toxicity of boron-containing reagents and byproducts, as well as the generally mild reaction conditions.[10][11]

This guide will focus on the direct comparison of this compound with its boronic ester counterpart, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, in palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison: Stille vs. Suzuki Coupling

The choice between a Stille and a Suzuki coupling often depends on a variety of factors including substrate scope, functional group tolerance, reaction conditions, and, increasingly, environmental and safety considerations.

Reaction Mechanisms: A Tale of Two Transmetalations

Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][12]

Stille_Suzuki_Mechanisms cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling stille_start Pd(0)L_n stille_oa Oxidative Addition R-X stille_int1 R-Pd(II)L_n-X stille_trans Transmetalation (R'-SnBu_3) stille_int2 R-Pd(II)L_n-R' stille_re Reductive Elimination stille_product R-R' suzuki_start Pd(0)L_n suzuki_oa Oxidative Addition R-X suzuki_int1 R-Pd(II)L_n-X suzuki_trans Transmetalation (R'-B(OR)_2) + Base suzuki_int2 R-Pd(II)L_n-R' suzuki_re Reductive Elimination suzuki_product R-R'

A key difference lies in the transmetalation step. In the Stille reaction, the organotin reagent directly transfers its organic group to the palladium center.[13][14] In contrast, the Suzuki coupling generally requires the activation of the organoboron species by a base to facilitate transmetalation.[15][16] This activation forms a more nucleophilic "ate" complex, which readily participates in the transmetalation.

Performance Metrics: A Data-Driven Comparison

To provide a clear comparison, let's consider a hypothetical cross-coupling reaction between our building blocks and a generic aryl bromide.

ParameterThis compound (Stille)2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Suzuki)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
Reaction Temperature Often requires elevated temperatures (80-120 °C)Can often be performed at lower temperatures, sometimes even room temperature
Additives Sometimes a copper(I) co-catalyst is used to accelerate transmetalationRequires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Typical Yields Generally good to excellentGenerally good to excellent
Byproduct Removal Can be challenging due to the lipophilic nature of tin byproductsGenerally straightforward as boronic acid byproducts are often water-soluble
Toxicity High, organotin compounds are neurotoxic and environmentally persistent[17]Low, organoboron compounds are generally considered non-toxic[10]

Experimental Protocols: A Practical Guide

Herein, we provide representative, step-by-step protocols for the Stille and Suzuki couplings.

Protocol 1: Stille Coupling of this compound with 4-Bromoanisole

Stille_Workflow reagents Combine Reagents: - 4-Bromoanisole - this compound - Pd(PPh₃)₄ - Anhydrous Toluene reaction Reaction: - Heat to 110 °C - Stir for 12 hours under N₂ reagents->reaction workup Workup: - Cool to RT - Quench with KF (aq) - Stir for 1 hour - Filter through Celite reaction->workup extraction Extraction: - Extract with Ethyl Acetate - Wash with brine - Dry over Na₂SO₄ workup->extraction purification Purification: - Concentrate in vacuo - Purify by column chromatography extraction->purification product Product: 5-(4-methoxyphenyl)-2-methylthiazole purification->product

Methodology:

  • To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), this compound (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin fluoride salts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki Coupling of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with 4-Bromoanisole

Suzuki_Workflow reagents Combine Reagents: - 4-Bromoanisole - Thiazole Boronic Ester - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/Water reaction Reaction: - Heat to 80 °C - Stir for 4 hours under N₂ reagents->reaction workup Workup: - Cool to RT - Dilute with water reaction->workup extraction Extraction: - Extract with Ethyl Acetate - Wash with brine - Dry over Na₂SO₄ workup->extraction purification Purification: - Concentrate in vacuo - Purify by column chromatography extraction->purification product Product: 5-(4-methoxyphenyl)-2-methylthiazole purification->product

Methodology:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a mixture of dioxane and water (e.g., 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

While this compound remains a viable and effective building block for the synthesis of complex molecules, particularly in cases where other coupling methods may fail, the tide is clearly turning in favor of more environmentally benign alternatives. The corresponding boronic ester, used in the Suzuki-Miyaura coupling, offers comparable, if not superior, performance in many cases, with the significant advantages of low toxicity and ease of purification.

For researchers and drug development professionals, the choice of building block should be made on a case-by-case basis, weighing the specific demands of the synthetic route against the broader goals of safety and sustainability. As the field of organic chemistry continues to evolve, it is likely that the use of organotin reagents will continue to decline, with organoboron compounds and other "greener" alternatives taking their place at the forefront of cross-coupling chemistry.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and operational perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Snoozi, F. J., & Kündig, E. P. (2013). Organotin Chemistry. In Comprehensive Organometallic Chemistry III (pp. 1-118). Elsevier.
  • Dougherty, P. G., & Schomaker, J. M. (2017). The Suzuki–Miyaura Cross-Coupling of Organoboron Compounds with Organic Electrophiles.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • MySkinRecipes. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • Kimbrough, R. D. (1976). Toxicity of selected tin compounds. Environmental Health Perspectives, 14, 51–56. [Link]

  • SACH. (2025, November 10). 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Optimizing Stilling Coupling Reactions of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Reaction Yields and Protocol Optimization

In the landscape of modern synthetic chemistry, the Stille cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[1] Among these reagents, 2-Methyl-5-(tributylstannyl)thiazole has emerged as a valuable building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its utility lies in the strategic introduction of the 2-methylthiazole moiety, a privileged scaffold in numerous biologically active compounds. This guide provides a comprehensive comparison of reaction yields for the Stille coupling of this compound with various aryl halides, supported by experimental data and detailed protocols to empower researchers in optimizing their synthetic strategies.

Understanding the Core Reaction: The Stille Coupling Mechanism

The catalytic cycle of the Stille reaction is a well-established palladium-catalyzed process. It commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a crucial transmetalation step where the organic group from the organostannane reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Stille_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-X R1-X R1-X Oxidative_Addition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-SnBu3 X-SnBu3 X-SnBu3 R1-Pd(II)L2-X->X-SnBu3 R2-SnBu3 R2-SnBu3 Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive_Elimination Reductive Elimination

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Comparative Analysis of Reaction Yields

The efficiency of the Stille coupling of this compound is profoundly influenced by the choice of catalyst, ligands, solvents, and additives. Below is a comparative analysis of reported yields under various experimental conditions.

Coupling PartnerPalladium CatalystLigandAdditiveSolventTemp (°C)Yield (%)Reference
2,4-Dibromothiazole derivativePd G3 AmPhosAmPhosCuIDMF10073.3[2]
2,4-Dibromothiazole derivativePd G3 CataCXium ACataCXium A-Toluene10065.2[2]
Aryl IodidePd(PPh₃)₄PPh₃CuI, CsFDMFRTHigh (not specified)[3]
Aryl HalidePd(OAc)₂PCy₃CsFSolvent-freeRTHigh (not specified)[4]

Expert Insights: The data suggests that for thiazole-based systems, palladium catalysts incorporating bulky, electron-rich phosphine ligands such as AmPhos and CataCXium A demonstrate high efficacy.[2] The use of a copper(I) iodide co-catalyst, particularly in combination with a fluoride source like CsF, is a common strategy to enhance the rate of transmetalation, especially with less reactive aryl bromides.[3] Notably, solvent-free conditions have also been successfully employed, offering a greener and potentially more efficient alternative.[4]

Causality Behind Experimental Choices: A Deeper Dive

The selection of each reaction component is a critical determinant of the reaction's success.

  • Palladium Precatalyst and Ligands: The choice of the palladium source and its associated ligands is paramount. Buchwald's third-generation (G3) palladacycle precatalysts, such as Pd G3 AmPhos, are often favored due to their air and moisture stability, and their ability to readily generate the active monoligated Pd(0) species in solution. The bulky and electron-donating nature of ligands like AmPhos and CataCXium A facilitates the oxidative addition step and promotes the reductive elimination to afford the desired product.

  • The Role of Additives: Copper(I) salts, particularly CuI, are frequently employed as co-catalysts in Stille reactions. The prevailing hypothesis is that copper(I) facilitates the transmetalation step by undergoing a rapid exchange with the organostannane, forming a more reactive organocuprate species that then transmetalates with the palladium complex. Fluoride ions, typically from sources like CsF, can coordinate to the tin atom, forming a hypervalent silicate species that is more susceptible to transmetalation.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and toluene are commonly used. DMF is effective at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle. Toluene is a less polar alternative that can be advantageous in preventing side reactions and simplifying product isolation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for achieving high yields in the Stille coupling of this compound.

Protocol 1: High-Yield Coupling with an Aryl Bromide using a Palladacycle Catalyst

This protocol is adapted from methodologies proven effective for similar thiazole systems.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd G3 AmPhos (2 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd G3 AmPhos, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add this compound via syringe and stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add Aryl Bromide, Pd G3 AmPhos, CuI to Schlenk flask Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous DMF Inert_Atmosphere->Add_Solvent Add_Stannane Add this compound Add_Solvent->Add_Stannane Heat_Stir Heat to 100 °C and stir Add_Stannane->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT, dilute with Ethyl Acetate Monitor->Cool_Dilute Wash_KF Wash with aq. KF and brine Cool_Dilute->Wash_KF Dry_Concentrate Dry (Na₂SO₄), filter, and concentrate Wash_KF->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Figure 2: Workflow for Protocol 1.

Protocol 2: Optimized Conditions with Copper and Fluoride Additives

This protocol incorporates the synergistic effect of copper(I) iodide and a fluoride source, which can be particularly effective for challenging couplings.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, CuI, and CsF.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add this compound via syringe and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous KF solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Directions

The Stille coupling of this compound is a robust and versatile method for the synthesis of valuable 5-aryl-2-methylthiazole derivatives. The judicious selection of palladium catalysts, ligands, and additives is crucial for achieving high reaction yields. For general applications, palladacycle-based catalysts such as Pd G3 AmPhos in the presence of a copper(I) co-catalyst provide excellent results. For more challenging substrates or to achieve milder reaction conditions, a mixed-catalyst system of Pd(PPh₃)₄ and CuI with a fluoride additive like CsF is a powerful alternative.

Future research in this area will likely focus on the development of more sustainable and economically viable protocols. This includes the exploration of palladium catalysts with lower loadings, the use of greener solvents, and the development of methods that are catalytic in tin, thereby minimizing the generation of toxic organotin waste. As the demand for complex heterocyclic molecules continues to grow in the pharmaceutical and materials science sectors, the optimization of reactions like the Stille coupling will remain a critical endeavor.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5-(tributylstannyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyl-5-(tributylstannyl)thiazole is a valuable reagent in synthetic chemistry, often employed in Stille coupling reactions to form carbon-carbon bonds. However, its utility is matched by its significant hazard profile, primarily due to the tributyltin (TBT) moiety. Organotin compounds are a class of organometallic chemicals known for their high toxicity to both humans and aquatic ecosystems.[1] Improper disposal can lead to persistent environmental contamination and severe health risks.[2][3]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact. Adherence to these protocols is not merely a recommendation but a critical component of responsible chemical stewardship in a research environment.

Hazard Identification and Risk Assessment

The primary driver of this compound's hazardous nature is the tributylstannyl group. Tributyltin compounds are readily absorbed through the skin, are toxic if swallowed or inhaled, and can cause significant, long-term damage to internal organs.[1][4][5] Furthermore, they are exceptionally ecotoxic, with devastating and long-lasting effects on aquatic life.[2][4]

A thorough risk assessment must be conducted before any work involving this chemical begins. The key hazards associated with this compound are summarized below.

Table 1: GHS Hazard Classifications

Hazard Class Hazard Statement GHS Code Source
Acute Toxicity, Oral Toxic if swallowed H301 [4]
Acute Toxicity, Dermal Harmful in contact with skin H312 [4]
Skin Corrosion/Irritation Causes skin irritation H315 [4]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [4]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure H372 [1][4]
Hazardous to the Aquatic Environment, Acute Very toxic to aquatic life H400 [4]

| Hazardous to the Aquatic Environment, Chronic | Very toxic to aquatic life with long lasting effects | H410 |[4] |

Engineering Controls and Personal Protective Equipment (PPE)

Given the high toxicity, robust safety measures are mandatory. All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Double-gloving with nitrile or neoprene gloves. Organotins are readily absorbed through the skin.[5] Proper glove removal technique is essential to prevent cross-contamination.[4]
Eye Protection Chemical splash goggles and a full-face shield. Protects against splashes and potential contact with vapors that cause severe eye irritation.[4]
Lab Coat Flame-resistant lab coat with tight-fitting cuffs. Prevents skin contact on arms and body.

| Respiratory Protection | May be required for large spills or in case of ventilation failure. | Consult your institution's Environmental Health & Safety (EHS) department for specific respirator requirements.[1] |

Step-by-Step Waste Collection and Segregation Protocol

The foundational principle of organotin waste management is that any item that comes into contact with the chemical is considered hazardous waste. Strict segregation is crucial to prevent accidental exposure and ensure proper final disposal.

Step 1: Designate a Waste Container Before starting your experiment, designate a specific, clearly labeled hazardous waste container for all organotin waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

Step 2: Label the Container The label must clearly state:

  • "Hazardous Waste"

  • "Organotin Compounds, Liquid, N.O.S." or "Organotin Compounds, Solid, N.O.S."

  • "this compound"

  • Associated Hazard Pictograms (e.g., Skull and Crossbones, Health Hazard, Environment)

Step 3: Segregate Waste Streams Proper segregation prevents dangerous reactions and simplifies disposal.

Table 3: Waste Stream Segregation

Waste Type Collection Procedure
Neat/Unused Chemical Do not mix with any other waste. Keep in its original, sealed container for disposal.[4]
Contaminated Solvents Collect all reaction mixtures, washes, and solvent rinses in the designated liquid organotin waste container.
Contaminated Solid Waste Place all contaminated gloves, pipette tips, weigh boats, absorbent paper, and silica gel in a dedicated, sealed bag or container labeled as solid organotin waste.

| Contaminated Glassware | After the initial rinse (see Section 5), glassware should be decontaminated before returning to general use. The rinsate is hazardous waste. |

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the full PPE detailed in Table 2.

  • Prevent Spread: Prevent the spill from entering any drains.[4]

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[1][4]

  • Collect: Carefully sweep or scoop the absorbed material using non-sparking tools into the designated solid organotin hazardous waste container.[1]

  • Decontaminate: Clean the spill area following the decontamination procedure outlined in the next section.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office immediately.

Decontamination of Glassware and Equipment

Organotin compounds have a strong affinity for glass surfaces, making standard washing procedures inadequate and dangerous.[6] A multi-step decontamination process is required.

Experimental Protocol: Glassware Decontamination

  • Initial Solvent Rinse: Rinse the glassware three times with a minimal amount of an appropriate organic solvent (e.g., acetone or methanol). Crucially, collect this rinsate in your designated liquid organotin hazardous waste container. [6]

  • Detergent Wash: Wash the glassware thoroughly with soap and warm water.

  • Acid Bath Soak: Fully immerse the glassware in a designated acid bath (hydrochloric acid, pH < 2) and allow it to soak for a minimum of 24 hours. This step is critical for stripping residual organotins from the glass matrix.[6]

  • DI Water Rinse: Remove the glassware from the acid bath and rinse thoroughly with deionized (DI) water.

  • Final Methanol Rinse: Perform a final rinse with methanol. This final methanol rinsate must also be collected and disposed of as liquid organotin hazardous waste. [6]

  • Drying: The glassware can now be dried in an oven and returned to general use.

Final Disposal Pathway

Under no circumstances should this compound or any associated waste be disposed of down the drain or in regular trash. The only acceptable disposal route is through a licensed professional hazardous waste management company.

Your institution's EHS department is the designated authority for managing this process. Once your waste container is ready for pickup, contact your EHS office to schedule a collection. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6][7] The ultimate disposal method for organotin waste is typically high-temperature incineration or placement in a controlled hazardous waste landfill.[8][9]

Diagram of the Disposal Workflow

G cluster_0 In-Lab Procedures cluster_1 Institutional Oversight cluster_2 Final Disposition A Waste Generation (Reaction workup, contaminated solids, spill residue) B Segregate Waste Streams (Liquid vs. Solid) A->B C Place in Designated & Labeled Organotin Waste Container B->C D Store Securely in Satellite Accumulation Area C->D E Request Pickup from Institutional EHS D->E F Transfer to Licensed Hazardous Waste Disposal Facility E->F G Final Disposal (e.g., High-Temperature Incineration) F->G

Figure 1: Workflow for the proper disposal of this compound waste.

References

  • Title: Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central Source: PubMed Central URL
  • Source: U.S.
  • Title: Chemical Safety Data Sheet MSDS / SDS - 2-(TRIBUTYLSTANNYL)
  • Title: Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority Source: NSW Environment Protection Authority URL
  • Title: How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
  • Title: Butyltin Trichloride - OSHA Source: Occupational Safety and Health Administration URL
  • Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)
  • Source: American Society of Health-System Pharmacists (ASHP)
  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Analysis of Tributyltin (TBT)

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-5-(tributylstannyl)thiazole: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-(tributylstannyl)thiazole is a valuable reagent in synthetic organic chemistry, particularly in cross-coupling reactions such as the Stille coupling. However, its utility is matched by the significant hazards associated with its organotin structure. Tributyltin compounds are known for their high toxicity, posing substantial risks to researchers through multiple exposure routes and to the environment. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The protocols herein are designed as a self-validating system to ensure the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

A thorough understanding of the specific hazards is the cornerstone of safe laboratory practice. Organotin compounds, particularly those with three alkyl groups like tributyltin, are highly toxic.[1] The primary risks associated with this compound are summarized below.

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Toxic if swallowed and harmful in contact with skin.[2][3] Organotins can cause irritation and burns to the skin and eyes and can affect the central nervous system.[1][1][2][3]
Organ System Damage Causes damage to organs through prolonged or repeated exposure.[2][3][2][3]
Irritation Causes serious skin and eye irritation.[2][3][4] May also cause respiratory irritation.[4][2][3][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][4][5] Releases into the environment must be strictly avoided.[6][3][4][5][6]
Occupational Exposure Limits The ACGIH has set uniform exposure limits for all organotin compounds, based on tin concentration in air: a Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 0.1 mg/m³ and a Short-Term Exposure Limit (STEL) of 0.2 mg/m³.[1][1]

Core Directive: A Multi-Layered Defense Protocol

Safe handling of this compound relies on a multi-layered system of controls. This begins with robust engineering controls as the primary barrier, supplemented by a meticulous Personal Protective Equipment (PPE) regimen.

Primary Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher. They are not optional and must be the primary method of exposure control.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[7] This is critical for containing volatile aerosols and preventing inhalation exposure. The sash should be kept as low as possible, and all work should be conducted at least 6 inches (15 cm) inside the hood.[8]

  • Ventilation: The laboratory must have adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Last Barrier

PPE is the final barrier between you and the chemical. It does not reduce the hazard itself but provides a critical layer of protection. The following PPE is mandatory for all procedures involving this compound.

PPE CategorySpecifications and Rationale
Hand Protection Double Gloving with Chemical-Resistant Gloves: Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon known or suspected contact. The practice of double-gloving provides a significant safety margin against undetected tears or rapid permeation. Always inspect gloves for any signs of degradation or puncture before use.[7][9]
Eye & Face Protection Chemical Splash Goggles and a Full-Face Shield: Goggles that form a seal around the eyes are essential to protect against splashes.[6] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or other high-risk operations.[10]
Body Protection Laboratory Coat and Chemical-Resistant Apron: A long-sleeved laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required to prevent skin contact.[11] Contaminated clothing must be removed immediately.[12]
Respiratory Protection As-Needed Respirator Use: All routine work must be conducted in a fume hood to prevent inhalation exposure.[7][8] In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[6][13] Personnel must be fit-tested and trained in the proper use of respirators.

Operational Plan: Step-by-Step Handling Protocol

A detailed operational plan ensures that safety is integrated into every step of the workflow.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble All Materials: Place all necessary equipment, including the chemical container, glassware, spill kit, and waste containers, inside the fume hood before starting.

  • Review Safety Data Sheet (SDS): Read the SDS for this compound and any other reagents being used in the procedure.[8]

  • Don PPE: Put on all required PPE as detailed in the section above.

Emergency Procedures: Be Prepared for Accidents

Preparation is key to mitigating the consequences of an accident.[14]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Seek immediate medical attention.

Spill Response: A spill must be managed promptly and safely. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs alert Alert personnel and evacuate area if necessary start->alert assess Assess Spill Size & Hazard Level alert->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL or outside hood) assess->large_spill Large contain_small Contain with absorbent (e.g., vermiculite) small_spill->contain_small evacuate Evacuate Immediately! Call Emergency Response large_spill->evacuate collect_small Collect waste into labeled container contain_small->collect_small decontaminate_small Decontaminate area with soap and water collect_small->decontaminate_small end Procedure Complete decontaminate_small->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical final step to ensure safety and environmental protection. All organotin waste is considered hazardous.[12][17]

Waste Segregation and Collection
  • Liquid Waste: All liquid waste containing organotins must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[17]

  • Solid Waste: Contaminated solid materials (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, sealed, and labeled container.[9]

  • Sharps: Contaminated needles or sharp objects must be placed in a designated sharps container.

Protocol for Decontaminating Glassware

Trace amounts of organotin compounds can persist on glassware, potentially contaminating future experiments or exposing personnel. An oxidation procedure is required to convert the toxic organotin species to less hazardous inorganic tin oxides.[18]

  • Initial Rinse: In a fume hood, rinse the glassware with an organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.[18]

  • Oxidative Soak: Submerge the rinsed glassware in a container of commercial bleach (sodium hypochlorite solution) or 10% hydrogen peroxide solution.[9] Allow it to soak for at least 12 hours. This process oxidizes the tributyltin moiety.

  • Final Cleaning: After the soak, carefully remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures. The bleach solution should be disposed of according to your institution's guidelines for corrosive waste.

By adhering to this comprehensive guide, you establish a robust safety culture that protects you, your colleagues, and your research. Vigilance and a deep respect for the hazards involved are paramount when working with highly toxic compounds like this compound.

References

  • Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. [Link]

  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. [Link]

  • Reddit. (2022). Dealing with Organotin reactions. [Link]

  • Crich, D., & Sun, S. (2000). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(26), 9220-9222. [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? [Link]

  • National Research Council. (1995). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • Merck Millipore. Safety Data Sheet. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]

  • World Health Organization. (1990). Environmental Health Criteria 116: Tributyltin Compounds. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.